molecular formula C9H10BrNO2 B1591983 Methyl 6-amino-3-bromo-2-methylbenzoate CAS No. 573692-58-7

Methyl 6-amino-3-bromo-2-methylbenzoate

Cat. No.: B1591983
CAS No.: 573692-58-7
M. Wt: 244.08 g/mol
InChI Key: FDOYATWYGLRGGF-UHFFFAOYSA-N
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Description

Methyl 6-amino-3-bromo-2-methylbenzoate is a useful research compound. Its molecular formula is C9H10BrNO2 and its molecular weight is 244.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 6-amino-3-bromo-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-5-6(10)3-4-7(11)8(5)9(12)13-2/h3-4H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDOYATWYGLRGGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(=O)OC)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30619886
Record name Methyl 6-amino-3-bromo-2-methylbenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

573692-58-7
Record name Methyl 6-amino-3-bromo-2-methylbenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 6-amino-3-bromo-2-methylbenzoate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis and characterization of Methyl 6-amino-3-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 6-amino-3-bromo-2-methylbenzoate

Executive Summary

This compound is a substituted aromatic ester with significant potential as a versatile building block in medicinal chemistry and materials science. Its trifunctional nature, featuring an amine, a bromine atom, and a methyl ester on a benzene scaffold, offers multiple points for synthetic modification. This guide provides a comprehensive overview of this compound, detailing a proposed synthetic pathway, a full suite of characterization protocols, and an exploration of its potential applications. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring that researchers can confidently replicate and adapt these methods for their specific discovery programs.

Introduction: A Versatile Scaffold for Chemical Innovation

Substituted aminobenzoic acid derivatives are foundational components in the development of novel therapeutics. They are recognized as key "building blocks" in the pharmaceutical industry, forming the core of drugs with applications ranging from anticancer and antimicrobial to anti-inflammatory agents.[1][2] The specific substitution pattern of this compound makes it an analogue of para-aminobenzoic acid (PABA), a class of compounds known for its broad biological activities and inclusion in over 184 commercial drugs.[3][4] The strategic placement of the bromine atom provides a reactive handle for cross-coupling reactions, while the amino and ester groups allow for amide bond formation and other derivatizations, making this molecule a valuable intermediate for constructing complex heterocyclic systems.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of the target compound is critical for its synthesis, purification, and application. The key properties are summarized below.

PropertyValueSource
IUPAC Name This compound-
CAS Number 573692-58-7
Molecular Formula C₉H₁₀BrNO₂
Molecular Weight 244.08 g/mol -
Appearance Solid
Boiling Point 293.8 ± 35.0 °C at 760 mmHg
Density 1.506 ± 0.06 g/cm³
InChI Key FDOYATWYGLRGGF-UHFFFAOYSA-N

Proposed Synthetic Strategy

While a specific, peer-reviewed synthesis for this compound is not extensively documented, a robust and logical pathway can be designed starting from its corresponding carboxylic acid, 6-amino-3-bromo-2-methylbenzoic acid.[5] The final transformation is a classic Fischer-Speier esterification, a reliable and well-understood acid-catalyzed reaction.

Rationale for Esterification

The conversion of the carboxylic acid to its methyl ester is a crucial final step. Fischer esterification is selected for its simplicity and efficiency. The reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid. The excess alcohol serves both as a reactant and as the solvent, driving the equilibrium towards the product side, in accordance with Le Châtelier's principle. This method is standard for the preparation of simple alkyl esters of aromatic acids.[6]

Synthesis Workflow Diagram

The overall process, from the key intermediate to the final product and its subsequent confirmation, is outlined below.

Synthesis_Workflow Start Starting Material: 6-Amino-3-bromo-2-methylbenzoic Acid Reaction Esterification Reaction Start->Reaction Methanol (MeOH) cat. H₂SO₄, Reflux Workup Aqueous Workup & Extraction Reaction->Workup Cool, Neutralize (NaHCO₃) Purification Purification (Column Chromatography) Workup->Purification Extract with EtOAc, Dry (Na₂SO₄) Product Final Product: This compound Purification->Product Evaporate Solvent Characterization Structural Confirmation Product->Characterization NMR, IR, MS Analysis

Caption: Workflow for the synthesis and confirmation of the target compound.

Experimental Protocol: Synthesis

This protocol details the esterification of 6-amino-3-bromo-2-methylbenzoic acid. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Materials:

  • 6-amino-3-bromo-2-methylbenzoic acid (1.0 eq)

  • Methanol (reagent grade, anhydrous)

  • Sulfuric acid (concentrated, 98%)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-amino-3-bromo-2-methylbenzoic acid (e.g., 2.30 g, 10 mmol).

  • Reagent Addition: Add methanol (50 mL) to the flask. While stirring, carefully add concentrated sulfuric acid (0.5 mL) dropwise. The addition is exothermic and should be done slowly.

  • Reflux: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Neutralization: Cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice water (100 mL). Carefully neutralize the solution by adding saturated sodium bicarbonate solution portion-wise until effervescence ceases and the pH is ~7-8.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Characterization and Spectroscopic Analysis

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides unambiguous structural evidence. The data presented here are predicted values based on the chemical structure and analysis of similar compounds.[7]

Characterization Workflow Diagram

Characterization_Workflow Product Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR Confirms H/C Framework IR Infrared (IR) Spectroscopy Product->IR Identifies Functional Groups MS Mass Spectrometry (MS) Product->MS Determines Mass & Isotopic Pattern Conclusion Structure Verified NMR->Conclusion IR->Conclusion MS->Conclusion

Caption: Standard analytical workflow for structural elucidation.

Expected Spectroscopic Data
TechniqueExpected Observations
¹H NMR δ (ppm): ~7.5-7.0 (2H, aromatic protons), ~4.5 (2H, broad singlet, -NH₂), 3.85 (3H, singlet, -OCH₃), 2.30 (3H, singlet, Ar-CH₃). The exact shifts and coupling patterns of the aromatic protons will depend on the solvent.
¹³C NMR δ (ppm): ~168 (C=O, ester), ~145-115 (aromatic carbons), ~52 (-OCH₃), ~20 (Ar-CH₃).
IR Spectroscopy ν (cm⁻¹): 3450-3300 (N-H stretch, two bands for primary amine), ~3050 (Aromatic C-H stretch), ~2950 (Aliphatic C-H stretch), ~1720 (C=O stretch, ester), ~1600, 1480 (C=C aromatic ring stretch), ~1250 (C-O stretch), ~600 (C-Br stretch).
Mass Spec. (EI) m/z: Molecular ion peaks at ~243 and ~245 with an approximate 1:1 ratio, characteristic of a monobrominated compound.

Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Pictograms: GHS07 (Exclamation Mark).

  • Storage: Store at 4°C, protected from light.

Applications and Future Outlook

This compound is a high-value intermediate for synthetic chemists. Its utility stems from the orthogonal reactivity of its functional groups:

  • Amine Group: Can be acylated, alkylated, or used in cyclization reactions to form nitrogen-containing heterocycles.

  • Bromine Atom: Serves as a key site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of diverse aryl, alkyl, or vinyl substituents.

  • Ester Group: Can be hydrolyzed back to the carboxylic acid or converted to an amide, providing another point for diversification.

Given the established importance of PABA derivatives in drug discovery, this compound is a prime candidate for building libraries of novel small molecules.[4][8] Its structural features could be leveraged to synthesize analogs of known bioactive compounds or to explore new chemical space in the search for potent and selective therapeutic agents. Further research into its applications could focus on its incorporation into scaffolds targeting kinases, proteases, or other enzyme classes relevant to human disease.

References

A Technical Guide to the Spectroscopic Characterization of Methyl 6-amino-3-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The structural elucidation of novel chemical entities is a cornerstone of modern drug development. Spectroscopic techniques provide a non-destructive and highly informative means to confirm the identity, purity, and structure of synthesized compounds. This guide is designed to not only present the predicted data for Methyl 6-amino-3-bromo-2-methylbenzoate but also to provide the underlying scientific rationale for the expected spectral features and the experimental protocols to acquire such data, ensuring scientific integrity and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.

¹H NMR Spectroscopy

Predicted Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Ar-H (position 4)7.3 - 7.5Doublet1H
Ar-H (position 5)6.6 - 6.8Doublet1H
-NH₂4.5 - 5.5Broad Singlet2H
-COOCH₃3.8 - 3.9Singlet3H
Ar-CH₃2.2 - 2.4Singlet3H

Interpretation and Rationale

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for each type of proton in the molecule. The aromatic region will feature two doublets corresponding to the two adjacent protons on the benzene ring. The proton at position 4 will be deshielded by the adjacent bromine atom and will appear at a higher chemical shift compared to the proton at position 5, which is influenced by the electron-donating amino group. The coupling between these two protons will result in a doublet for each signal.

The protons of the amino group (-NH₂) are expected to appear as a broad singlet. The broadness of this peak is due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange with trace amounts of water in the deuterated solvent. The chemical shift of the amino protons can be highly variable and is dependent on solvent, concentration, and temperature.

The methyl ester (-COOCH₃) and the aromatic methyl (Ar-CH₃) protons will each appear as sharp singlets, as they are not coupled to any neighboring protons. The methyl ester protons are deshielded by the adjacent carbonyl group and will resonate at a higher chemical shift than the aromatic methyl protons.

Experimental Protocol

A standard ¹H NMR experiment would be conducted as follows:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[1] The choice of solvent is critical; CDCl₃ is a common choice for many organic compounds, while DMSO-d₆ can be useful for compounds with exchangeable protons like amines.

  • Instrumentation: The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.

  • Acquisition Parameters:

    • A standard single-pulse experiment is typically sufficient.

    • The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

    • A relaxation delay of 1-2 seconds between scans is generally adequate for quantitative integration.

  • Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced. For referencing, the residual solvent peak can be used (e.g., CHCl₃ at 7.26 ppm in CDCl₃) or an internal standard such as tetramethylsilane (TMS) can be added.[2]

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Dissolve 5-10 mg of sample in 0.6 mL deuterated solvent b Transfer to 5 mm NMR tube a->b c Insert sample into NMR spectrometer (≥400 MHz) b->c d Set acquisition parameters (pulse sequence, spectral width, scans) c->d e Acquire Free Induction Decay (FID) d->e f Fourier Transform FID e->f g Phase and baseline correct spectrum f->g h Reference spectrum (solvent or TMS) g->h i Integrate and analyze peaks h->i ir_workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Analysis a Grind 1-2 mg sample with ~100 mg dry KBr b Press into a transparent pellet a->b c Place pellet in IR spectrometer b->c d Acquire background spectrum (air) c->d e Acquire sample spectrum d->e f Identify and label characteristic absorption bands e->f ms_workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis & Detection a Introduce sample via direct insertion probe or GC b Bombard sample with 70 eV electrons (EI) a->b c Generate molecular and fragment ions b->c d Accelerate ions into mass analyzer c->d e Separate ions by m/z d->e f Detect ions and generate mass spectrum e->f

References

Physical and chemical properties of Methyl 6-amino-3-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of Methyl 6-amino-3-bromo-2-methylbenzoate. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document delves into the synthesis, reactivity, and potential applications of this compound, offering field-proven insights and detailed experimental protocols.

Introduction

This compound is a substituted aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its unique arrangement of an amino group, a bromine atom, and a methyl ester on a benzene ring provides multiple reactive sites for further functionalization. This versatility makes it a valuable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Understanding the fundamental properties and reactivity of this compound is crucial for its effective utilization in research and development.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is important to note that while some data is experimentally determined, other values are predicted based on computational models.

PropertyValueSource
Molecular Formula C₉H₁₀BrNO₂[1]
Molecular Weight 244.09 g/mol [1]
CAS Number 573692-58-7[1]
Appearance Solid
Boiling Point 293.8 ± 35.0 °C at 760 mmHg (Predicted)
Density 1.506 ± 0.06 g/cm³ (Predicted)
Melting Point Not available
Solubility Soluble in Methanol (for a related isomer)[2]
Flash Point 131.5 ± 25.9 °C (Predicted)
XLogP3-AA 2.7[1]
Topological Polar Surface Area 52.3 Ų[1]

Synthesis and Reactivity

Synthetic Approach

A common route for the synthesis of substituted aminobenzoates involves the reduction of a corresponding nitro compound. A plausible synthesis for this compound would start from a suitable nitroaromatic precursor.

Synthesis_Workflow Start Methyl 2-methyl-6-nitrobenzoate Step1 Bromination Start->Step1 Intermediate Methyl 3-bromo-2-methyl-6-nitrobenzoate Step1->Intermediate Step2 Reduction Intermediate->Step2 Product This compound Step2->Product

Proposed synthesis workflow for this compound.

Experimental Protocol: Reduction of a Nitroaromatic Precursor

This protocol is adapted from the synthesis of a structurally related compound, Methyl 3-amino-5-bromo-2-methylbenzoate, and can be optimized for the target molecule.[2]

  • Dissolution: Dissolve the precursor, Methyl 3-bromo-2-methyl-6-nitrobenzoate, in a mixed solvent system, such as ethanol and water.

  • Addition of Reagents: To the solution, add ammonium chloride followed by iron powder.

  • Reaction: Heat the mixture to reflux (approximately 90°C) with vigorous stirring for 1-2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Filtration: Upon completion, filter the hot reaction mixture to remove the iron catalyst and other solids.

  • Extraction: Concentrate the filtrate under reduced pressure. Add a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product. Further purification can be achieved by column chromatography.

Chemical Reactivity

The reactivity of this compound is governed by its three key functional groups: the amino group, the bromine atom, and the methyl ester.

  • Amino Group: The amino group is a nucleophilic center and can undergo various reactions such as acylation, alkylation, and diazotization. Diazotization of the amino group can lead to the formation of a diazonium salt, a versatile intermediate for introducing a wide range of substituents onto the aromatic ring.[3]

  • Bromine Atom: The bromine atom is a good leaving group in nucleophilic aromatic substitution reactions, although the ring is somewhat deactivated by the electron-withdrawing ester group. More commonly, it serves as a handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon bonds.[4]

  • Methyl Ester: The methyl ester can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. It can also be converted to other functional groups, such as amides, by reaction with amines.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group attached to the ring, the methyl group of the ester, and the protons of the amino group. The two aromatic protons will likely appear as doublets in the range of 6.5-7.5 ppm. The methyl group on the ring will be a singlet around 2.2-2.5 ppm, and the ester methyl group will be a singlet around 3.8-4.0 ppm. The amino protons will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show nine distinct signals. The carbonyl carbon of the ester will be the most downfield signal, typically in the range of 165-170 ppm. The aromatic carbons will appear between 110-150 ppm. The methyl carbon of the ester will be around 52 ppm, and the methyl carbon attached to the ring will be in the range of 15-20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule.

  • N-H Stretching: The amino group will show two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations.

  • C=O Stretching: The carbonyl group of the ester will have a strong absorption band around 1700-1730 cm⁻¹.

  • C-O Stretching: The C-O single bond of the ester will show a strong band in the 1100-1300 cm⁻¹ region.

  • Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aromatic C=C stretching will be observed in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) should be observed at m/z 243 and 245 in an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom.

Applications in Research and Drug Development

Substituted aminobenzoic acids are important pharmacophores and versatile building blocks in drug discovery.[5][6][7][8] The structural motifs present in this compound suggest its potential utility in several areas:

  • Scaffold for Novel Therapeutics: The molecule can serve as a starting point for the synthesis of a diverse library of compounds for screening against various biological targets. The amino and bromo functionalities allow for the introduction of different substituents to explore structure-activity relationships (SAR).

  • Intermediate in API Synthesis: Many active pharmaceutical ingredients contain substituted aniline or benzoate moieties. This compound could be a key intermediate in the synthesis of drugs targeting a range of diseases. For example, bromoaniline derivatives are used in the development of anticancer and antimicrobial agents.[9]

  • Material Science: The aromatic nature and the presence of reactive functional groups make it a candidate for the synthesis of novel polymers and functional materials with specific optical or electronic properties.

Applications cluster_core This compound cluster_applications Potential Applications Core Core Scaffold DrugDiscovery Drug Discovery Core->DrugDiscovery as a versatile scaffold API_Synthesis API Synthesis Core->API_Synthesis as a key intermediate MaterialScience Material Science Core->MaterialScience for novel polymers

Potential application areas of this compound.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Store the compound in a tightly sealed container in a cool, dry place, protected from light.

References

Part 1: Core Chemical Identity and Physicochemical Profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile (CAS Number: 573692-58-7)

Introduction

5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile, identified by CAS number 573692-58-7, is a heterocyclic organic compound that has emerged as a pivotal intermediate in contemporary pharmaceutical synthesis.[1] Its molecular architecture, featuring a pyrazole core functionalized with an amino group, a cyano group, and a phenoxyphenyl moiety, renders it a versatile scaffold in medicinal chemistry. This guide provides an in-depth exploration of its properties, synthesis, applications, and associated hazards, tailored for professionals in chemical research and drug development.

The principal significance of this compound lies in its role as a key building block in the synthesis of several targeted cancer therapies, most notably Bruton's tyrosine kinase (BTK) inhibitors such as Ibrutinib and Zanubrutinib.[1][2] It has also been utilized in the preparation of inhibitors for other kinases, including lymphocyte-specific protein tyrosine kinase (Lck), highlighting its broader utility in the development of kinase-modulating therapeutics.[2][3]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile is essential for its effective handling, reaction optimization, and formulation development. The key properties are summarized in the table below.

PropertyValue
CAS Number 573692-58-7 (also appears as 330792-70-6 in some sources)
Molecular Formula C₁₆H₁₂N₄O
Molecular Weight 276.29 g/mol [4]
Appearance Light yellow to off-white powder[2]
Boiling Point 585.3 °C at 760 mmHg[2]
Flash Point 307.8 °C[2]
Density 1.37 g/cm³[2]
Solubility Slightly soluble in DMSO[2]
pKa (Predicted) 10.83 ± 0.50[2]
LogP (Predicted) 3.25298[2]

Part 2: Synthesis and Chemical Reactivity

Synthetic Methodologies

The synthesis of 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile is typically achieved through a cyclocondensation reaction. A common and efficient approach involves the reaction of a β-ketonitrile precursor with a hydrazine source. Several variations of this method exist, with the choice of starting materials and reaction conditions influencing the overall yield and purity of the product.

One prevalent synthetic route commences with 4-phenoxybenzoic acid, which is first converted to its acyl chloride. This activated intermediate is then reacted with malononitrile to form a dicyanoethene derivative. Subsequent treatment with hydrazine hydrate leads to the cyclization and formation of the desired pyrazole ring.[5]

G A 4-Phenoxybenzoic Acid B 4-Phenoxybenzoyl Chloride A->B Thionyl Chloride C Dicyanoethene Derivative B->C Malononitrile, Base D 5-Amino-3-(4-phenoxyphenyl)-1H- pyrazole-4-carbonitrile C->D Hydrazine Hydrate

A representative synthetic workflow for 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile.
Representative Experimental Protocol: Synthesis from 4-Phenoxybenzoic Acid

The following protocol is a representative example of the synthesis of 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile.

Step 1: Formation of 4-Phenoxybenzoyl Chloride

  • To a stirred solution of 4-phenoxybenzoic acid in a suitable solvent (e.g., toluene), add thionyl chloride dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or HPLC).

  • Cool the mixture and remove the solvent and excess thionyl chloride under reduced pressure to obtain crude 4-phenoxybenzoyl chloride.

Step 2: Synthesis of the Dicyanoethene Intermediate

  • In a separate reaction vessel, prepare a solution of malononitrile and a base (e.g., diisopropylethylamine) in an appropriate solvent (e.g., tetrahydrofuran).

  • Cool the solution in an ice bath and slowly add the crude 4-phenoxybenzoyl chloride from Step 1.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Isolate the intermediate product by filtration or extraction.

Step 3: Cyclization to form 5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile

  • Dissolve the dicyanoethene intermediate in a suitable solvent (e.g., ethanol).

  • Add hydrazine hydrate to the solution and heat the mixture to reflux.

  • Monitor the reaction for completion.

  • Cool the reaction mixture, and the product will precipitate.

  • Collect the solid by filtration, wash with a suitable solvent, and dry under vacuum to yield 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile.

Part 3: Application in Kinase Inhibitor Synthesis

Role as a Key Intermediate

The pyrazole-based structure of 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile makes it an ideal precursor for the construction of more complex heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines. This scaffold is central to the pharmacophore of several potent and selective kinase inhibitors.

Bruton's Tyrosine Kinase (BTK) Inhibitors: This compound is a crucial intermediate in the synthesis of Ibrutinib and Zanubrutinib, both of which are covalent inhibitors of BTK.[1] BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation and survival.[6][7] Dysregulation of this pathway is implicated in various B-cell malignancies.

G BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation IP3_DAG IP3 & DAG PLCG2->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC NFkB NF-κB Ca_PKC->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Ibrutinib Ibrutinib/ Zanubrutinib Ibrutinib->BTK Inhibition

Simplified Bruton's Tyrosine Kinase (BTK) signaling pathway and the point of inhibition by drugs synthesized from 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile.

Lymphocyte-specific Protein Tyrosine Kinase (Lck) Inhibitors: This intermediate has also been employed in the synthesis of inhibitors targeting Lck, a member of the Src family of protein tyrosine kinases.[2] Lck plays a critical role in T-cell receptor (TCR) signaling and T-cell activation.[8][9]

Representative Experimental Protocol: Synthesis of a Pyrazolo[3,4-d]pyrimidine Core

The following protocol outlines the conversion of 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile to the pyrazolo[3,4-d]pyrimidine core, a key step in the synthesis of Ibrutinib.

  • A mixture of 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile and formamide is heated to a high temperature (e.g., 180-190 °C).

  • The reaction is maintained at this temperature for several hours.

  • After cooling, the reaction mixture is diluted with water, and the resulting precipitate is collected by filtration.

  • The crude product is washed with water and then purified by recrystallization from a suitable solvent to yield 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine.

This pyrazolo[3,4-d]pyrimidine core is then further functionalized to produce the final active pharmaceutical ingredient.

Part 4: Hazard and Safety Profile

GHS Classification and Hazards

There is some conflicting information regarding the GHS classification of 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile. Some suppliers report the following hazard statements:[2][3]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

However, other sources, such as PubChem, indicate that based on a limited number of notifications to the ECHA C&L Inventory, the substance does not meet the criteria for classification as hazardous.[10] Given this discrepancy, it is prudent to handle this compound with caution, assuming it possesses the hazards listed above until more definitive data becomes available.

Hazard StatementDescription
H302 Harmful if swallowed
H312 Harmful in contact with skin
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation
Safe Handling and Personal Protective Equipment (PPE)

When working with 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile, the following safety precautions should be observed:

  • Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[11]

  • Skin Protection: Wear impervious gloves and protective clothing to prevent skin contact.[11]

  • Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.[11]

  • Hygiene Measures: Avoid ingestion, inhalation, and contact with skin and eyes. Wash hands thoroughly after handling.

Storage and Disposal
  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Keep away from strong oxidizing agents.[2]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Part 5: Conclusion

5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile is a compound of significant interest to the pharmaceutical industry, particularly in the field of oncology. Its utility as a key intermediate in the synthesis of potent kinase inhibitors like Ibrutinib underscores its importance. A thorough understanding of its chemical properties, synthetic routes, and safety profile is crucial for its effective and safe utilization in research and development. As the demand for targeted therapies continues to grow, the role of versatile building blocks such as this pyrazole derivative will likely become even more prominent.

Part 6: References

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  • 5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile | 330792-70-6. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • New insights into the Lck-NF-κB signaling pathway. (n.d.). National Institutes of Health (NIH). Retrieved from --INVALID-LINK--

  • Bruton's tyrosine kinase - Wikipedia. (n.d.). Retrieved from --INVALID-LINK--

  • LCK (lymphocyte-specific protein tyrosine kinase). (2005). Atlas of Genetics and Cytogenetics in Oncology and Haematology. Retrieved from --INVALID-LINK--

  • Signaling pathways involving Bruton's tyrosine kinase (BTK). BTK is... (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • How does the kinase Lck phosphorylate the T cell receptor? Spatial organization as a regulatory mechanism. (2012). Frontiers in Immunology. Retrieved from --INVALID-LINK--

  • Targeting Bruton's Tyrosine Kinase in Inflammatory and Autoimmune Pathologies. (n.d.). Frontiers Media. Retrieved from --INVALID-LINK--

  • The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. (2024). National Institutes of Health (NIH). Retrieved from --INVALID-LINK--

  • Lymphocyte specific protein tyrosine kinase: Significance and symbolism. (2025). Retrieved from --INVALID-LINK--

  • 5-aMino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile Safety Data Sheets. (n.d.). Echemi. Retrieved from --INVALID-LINK--

  • 5-aMino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile synthesis. (n.d.). Chemicalbook. Retrieved from --INVALID-LINK--

  • Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments. (2024). springermedicine.com. Retrieved from --INVALID-LINK--

  • 5-Amino-3- (4-phenoxyphenyl) -1h-Pyrazole-4-Carbonitrile CAS 330792-70-6. (n.d.). Retrieved from --INVALID-LINK--

  • Method for synthesizing intermediate 4-amino-3-(4-phenoxy-phenyl)-1H-pyrazolo[3,4-d]pyrimidine of Ibrutinib. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • 330792-70-6 | 5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile. (n.d.). ChemScene. Retrieved from --INVALID-LINK--

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry. Retrieved from --INVALID-LINK--

  • METHOD FOR PREPARING IBRUTINIB. (2016). Google Patents. Retrieved from --INVALID-LINK--

  • 3-amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile. (n.d.). National Institutes of Health (NIH). Retrieved from --INVALID-LINK--

  • Preparation method of Ibrutinib. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • A method for preparation of ibrutinib precursor. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • NEW PATENT, IBRUTINIB, IND-SWIFT LABORATORIES LIMITED. (2017). Google Patents. Retrieved from --INVALID-LINK--

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (n.d.). MDPI. Retrieved from --INVALID-LINK--

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References

The Strategic Incorporation of Brominated Aromatic Amines in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic introduction of bromine into aromatic amine scaffolds represents a powerful and versatile tool in the medicinal chemist's armamentarium. This in-depth technical guide explores the multifaceted roles of brominated aromatic amines in drug discovery and development. Moving beyond a simple heavy atom substituent, bromine imparts unique physicochemical properties that can be leveraged to enhance biological activity, modulate metabolic stability, and provide crucial handles for further synthetic elaboration. We will delve into the underlying principles of halogen bonding, showcase the diverse applications of this motif in targeting key protein classes such as kinases and G-protein coupled receptors (GPCRs), and provide practical insights into the synthesis and structure-activity relationship (SAR) analysis of these valuable compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to harness the full potential of brominated aromatic amines in their therapeutic programs.

Introduction: The Evolving Role of Bromine in Drug Design

Historically, the use of bromine in medicine dates back centuries, with simple bromide salts being employed as sedatives.[1][2] However, the contemporary application of bromine in drug design is far more nuanced and strategic. While fluorine and chlorine have often been the more popular choices for halogenation, there is a growing appreciation for the distinct advantages that bromine can offer.[1][3][4] The introduction of a bromine atom into a drug candidate is not merely an empirical modification but a rational design strategy aimed at fine-tuning a molecule's properties.[1][4]

The utility of bromine extends from its role in antiseptics and anesthetics to its incorporation in complex molecules targeting cancer and neurological disorders.[5][6] Brominated compounds are frequently used as key intermediates in the synthesis of a wide array of pharmaceuticals.[6][7] Furthermore, nature itself provides a compelling case for the significance of bromine, with a vast number of brominated secondary metabolites, particularly alkaloids, being isolated from marine organisms and exhibiting potent biological activities.[1][8] These naturally occurring compounds serve as a rich source of inspiration for the design of novel therapeutic agents.[1][8]

This guide will specifically focus on the intersection of two important pharmacophores: the aromatic amine and the bromine substituent. Aromatic amines are privileged structures in medicinal chemistry, found in a multitude of approved drugs and clinical candidates due to their ability to engage in various non-covalent interactions with biological targets.[9][10] When combined, the brominated aromatic amine motif offers a unique set of tools to address common challenges in drug discovery.

The Physicochemical Impact of Bromination: More Than Just a Bulky Group

The introduction of a bromine atom onto an aromatic amine can profoundly influence its physicochemical properties, which in turn dictates its pharmacokinetic and pharmacodynamic behavior. Understanding these effects is crucial for the rational design of brominated drug candidates.

Lipophilicity and Membrane Permeability

Bromine is significantly more lipophilic than hydrogen, and its introduction generally increases the overall lipophilicity of a molecule. This can enhance membrane permeability and facilitate passage across biological barriers like the blood-brain barrier.[1] However, this increase in lipophilicity must be carefully balanced to avoid issues with aqueous solubility and potential off-target toxicity.

Electronic Effects and pKa Modulation

Bromine is an electronegative atom that exerts a deactivating, ortho-, para-directing effect on the aromatic ring in electrophilic aromatic substitution reactions.[11] In the context of aromatic amines, the electron-withdrawing nature of bromine can lower the pKa of the amino group, making it less basic. This modulation of basicity can be critical for optimizing interactions with the target protein and for improving oral bioavailability by altering the ionization state at physiological pH.

The Halogen Bond: A Key Non-Covalent Interaction

Perhaps the most significant contribution of bromine to drug-target interactions is its ability to form halogen bonds. A halogen bond is a non-covalent interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom, on the protein.[3][4] The strength of this interaction is comparable to that of a hydrogen bond and can significantly contribute to the binding affinity and selectivity of a ligand.[3] The larger size and greater polarizability of bromine compared to chlorine and fluorine make it a particularly effective halogen bond donor.

Applications in Key Therapeutic Areas

The unique properties of brominated aromatic amines have led to their successful application in the development of a wide range of therapeutic agents.

Kinase Inhibitors: A Privileged Scaffold

Kinases are a major class of drug targets, particularly in oncology.[12] The ATP-binding site of many kinases contains a "hinge" region that forms hydrogen bonds with the inhibitor. The aromatic amine moiety is a common hinge-binding element. The introduction of bromine onto this aromatic ring can serve multiple purposes:

  • Enhanced Potency through Halogen Bonding: A strategically positioned bromine atom can form a halogen bond with a carbonyl oxygen in the hinge region, thereby increasing the inhibitor's potency.

  • Improved Selectivity: The directional nature of the halogen bond can be exploited to achieve selectivity for a specific kinase over closely related family members.

  • Scaffold for Further Derivatization: The bromine atom can serve as a synthetic handle for introducing additional functionality through cross-coupling reactions, allowing for the exploration of further interactions within the binding pocket.[13]

A notable example is the use of 2-amino-4-bromo-3-nitropyridine as a versatile starting material for the synthesis of imidazo[4,5-b]pyridine-based kinase inhibitors.[13] The bromine at the 4-position is readily displaced by various nucleophiles, enabling the generation of diverse chemical libraries for screening against different kinase targets.[13]

GPCR Ligands: Modulating Receptor Function

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets for a significant portion of approved drugs.[14] The binding pockets of aminergic GPCRs, in particular, often contain aromatic residues.[15] Brominated aromatic amines can engage in favorable interactions within these pockets:

  • Probing Structure-Activity Relationships: The systematic introduction of bromine at different positions on an aromatic amine ligand can provide valuable insights into the topology of the binding site and guide the design of more potent and selective compounds.[15]

  • Allosteric Modulation: Brominated ligands can also act as allosteric modulators, binding to a site distinct from the orthosteric binding site to modulate the receptor's response to the endogenous ligand.[16]

  • Biased Agonism: The concept of biased agonism, where a ligand preferentially activates one signaling pathway over another, is a frontier in GPCR drug discovery.[14][16] The subtle conformational changes induced by a brominated ligand could potentially favor a specific receptor conformation, leading to biased signaling.

Antimicrobial and Anticancer Agents from Nature's Blueprint

Marine organisms are a prolific source of structurally diverse and biologically active natural products.[1][8][17] A significant number of these compounds are brominated alkaloids, many of which contain an aromatic amine or a related nitrogen-containing heterocycle.[8] These natural products have demonstrated a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer effects.[8][17][18]

For example, brominated indole derivatives isolated from marine sponges have shown potent cytotoxic activity against various cancer cell lines.[8] These natural products serve as valuable lead compounds for the development of new anticancer drugs. The presence of the bromine atom is often crucial for their biological activity, highlighting the importance of this halogen in molecular recognition.

Synthetic Strategies for the Preparation of Brominated Aromatic Amines

The regioselective introduction of a bromine atom onto an aromatic amine is a critical step in the synthesis of these valuable building blocks. A variety of methods have been developed to achieve this transformation with high efficiency and control.

Electrophilic Aromatic Bromination

Direct bromination of aromatic amines with molecular bromine often leads to polybromination and the formation of undesired isomers due to the strong activating effect of the amino group.[11] To overcome this, milder and more selective brominating agents are often employed.

  • N-Bromosuccinimide (NBS): NBS is a widely used reagent for the regioselective bromination of activated aromatic compounds.[19][20] The reaction conditions can be tuned to favor monobromination.

  • 2,4,4,6-Tetrabromocyclohexa-2,5-dienone: This reagent provides a simple and efficient method for the monobromination of aromatic amines, often with high para-selectivity, without the need for protecting the amino group.[21]

  • In situ Generation of Bromine: Methods that generate the electrophilic bromine species in situ, such as the use of ammonium bromide with an oxidant like hydrogen peroxide, offer a greener and more controlled approach to bromination.[19][22]

Sandmeyer and Related Reactions

For the synthesis of bromoanilines where the amino group is already present, the Sandmeyer reaction provides a reliable method. This involves the diazotization of the aromatic amine followed by treatment with a copper(I) bromide solution.

Cross-Coupling Reactions

Modern cross-coupling methodologies have expanded the toolkit for synthesizing brominated aromatic amines. For instance, the Buchwald-Hartwig amination of a dibromoarene can provide a route to mono-amino, mono-bromo products, which can then be further functionalized.

Experimental Protocols

General Protocol for the Regioselective para-Bromination of an Aromatic Amine using 2,4,4,6-Tetrabromocyclohexa-2,5-dienone[21]
  • Dissolution: Dissolve the aromatic amine (1.0 equivalent) in dichloromethane or chloroform in a round-bottom flask.

  • Reagent Addition: Add a solution of 2,4,4,6-tetrabromocyclohexa-2,5-dienone (1.0 equivalent) in the same solvent dropwise to the stirred solution of the amine at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up: Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired para-brominated aromatic amine.

Illustrative Workflow for the Application of Brominated Aromatic Amines in Kinase Inhibitor Discovery

G cluster_0 Synthesis of Brominated Building Block cluster_1 Library Generation cluster_2 Screening and Optimization A Aromatic Amine B Regioselective Bromination (e.g., with NBS or TBCD) A->B C Brominated Aromatic Amine B->C D Suzuki or Buchwald-Hartwig Cross-Coupling C->D F Library of Brominated Aromatic Amine Derivatives D->F E Diverse Building Blocks E->D G High-Throughput Kinase Screening F->G H Hit Identification G->H I Structure-Activity Relationship (SAR) Analysis H->I J Lead Optimization I->J K Preclinical Candidate J->K

Caption: Workflow for utilizing brominated aromatic amines in kinase inhibitor discovery.

Structure-Activity Relationship (SAR) Insights

The systematic study of how changes in the structure of a molecule affect its biological activity is a cornerstone of medicinal chemistry.[9] For brominated aromatic amines, several key SAR principles can be considered:

  • Position of Bromination: The position of the bromine atom on the aromatic ring is critical. An ortho-bromo substituent will have a different steric and electronic influence compared to a meta- or para-bromo substituent. This can dramatically impact binding affinity and selectivity.

  • Bioisosteric Replacement: The bromine atom can be considered a bioisostere for other groups, such as a methyl or an ethyl group, although with different electronic properties.[23][24] Comparing the activity of a brominated analog with its non-brominated or differently substituted counterparts can provide valuable information about the requirements of the binding pocket.

  • Synergistic Effects: The effects of the bromine atom should be considered in the context of the entire molecule. The interplay between the bromine substituent and other functional groups on the aromatic amine can lead to synergistic effects on biological activity.

Table 1: Representative Biological Activities of Brominated Aromatic Amines and Related Compounds

Compound ClassExampleTarget/ActivityReference
Kinase Inhibitors Imidazo[4,5-b]pyridine derivativesVarious kinases[13]
Anticancer Agents Brominated indole alkaloidsCytotoxic against cancer cell lines[8]
Antimicrobial Agents Bromophenols from marine algaeAntibacterial activity[17]
Anti-inflammatory Agents Bromopyrrole alkaloid-based hybridsAnti-inflammatory activity[25]

Future Perspectives and Conclusion

The strategic use of brominated aromatic amines in medicinal chemistry is poised to continue its expansion. The growing understanding of the halogen bond and its importance in molecular recognition will undoubtedly fuel the rational design of more potent and selective drug candidates. Furthermore, the development of novel and more sustainable methods for the regioselective bromination of aromatic amines will facilitate the synthesis of these valuable building blocks on a larger scale.[22][26]

References

From Dyes to Drugs: A Technical Guide to the Discovery and Synthesis of Polysubstituted Aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The polysubstituted aniline scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, history, and synthetic evolution of these critical pharmacophores. From their serendipitous origins in the synthetic dye industry to their rational design as targeted therapeutics, we explore the pivotal role of polysubstituted anilines in shaping the landscape of modern medicine. This guide delves into the mechanistic underpinnings of key synthetic methodologies, offers detailed experimental protocols, and provides insights into the structure-activity relationships that govern their biological activity, with a particular focus on their application as kinase inhibitors in oncology.

A Serendipitous Beginning: The Historical Trajectory of Aniline

The story of aniline is a testament to the unforeseen applications of chemical discoveries. Initially isolated in 1826 by Otto Unverdorben through the destructive distillation of indigo, the compound was first named "Crystallin".[1] It was later rediscovered from coal tar and given the name "kyanol".[2] The name "aniline" was bestowed in 1840 by Carl Julius Fritzsche after the indigo-yielding plant, Indigofera suffruticosa.[1] It wasn't until 1843 that August Wilhelm von Hofmann demonstrated that these were all the same compound.[2]

The first major application of aniline was not in medicine, but in the burgeoning synthetic dye industry of the mid-19th century. In 1856, a young chemist named William Henry Perkin, while attempting to synthesize the antimalarial drug quinine, serendipitously discovered a vibrant purple dye he named mauveine.[3][4] This discovery launched the aniline dye industry, which produced a spectrum of brilliant new colors and revolutionized the textile world.[5][6]

The transition of aniline derivatives from coloring fabrics to curing diseases began with the keen observations of pioneers like Paul Ehrlich. He noted that certain aniline dyes selectively stained microorganisms, leading him to theorize that these dyes could be modified to carry toxins to kill infectious agents.[2] This concept of a "magic bullet" laid the groundwork for chemotherapy and led to the development of Salvarsan in 1909, an arsenic-containing aniline derivative that was the first effective treatment for syphilis.[2]

This principle of leveraging the affinity of aniline-based dyes for biological targets spurred further research, culminating in a landmark discovery in the 1930s. At the Bayer laboratories, chemists synthesized an aniline-derived dye called Prontosil.[2] It was Gerhard Domagk who demonstrated its remarkable antibacterial activity in mice.[2] Subsequent research revealed that Prontosil was a prodrug, metabolically converted in the body to the active agent, sulfanilamide.[7][8][9] This discovery of the first sulfonamide, or "sulfa drug," ushered in the era of antibacterial chemotherapy, drastically reducing mortality from bacterial infections before the widespread availability of penicillin.[8][10]

The Aniline Scaffold in Modern Drug Discovery

The versatility of the aniline core, with its readily modifiable aromatic ring and amino group, has made it a privileged scaffold in modern drug discovery.[11][12] Its structural and electronic properties allow for fine-tuning of a molecule's pharmacological profile, including its bioavailability, solubility, and target selectivity.[12] Polysubstituted anilines are integral components of drugs across a wide range of therapeutic areas, but their impact has been particularly profound in oncology, most notably in the development of kinase inhibitors.[1][13]

The Rise of Kinase Inhibitors: A Paradigm Shift in Cancer Therapy

Protein kinases are a large family of enzymes that play a crucial role in cellular signaling pathways by catalyzing the phosphorylation of proteins.[14] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[6] The development of small molecule kinase inhibitors that can block the ATP-binding site of these enzymes has revolutionized cancer treatment.

A seminal moment in targeted cancer therapy was the development of Imatinib (Gleevec) .[15][16] Developed through a rational drug design approach in the late 1990s, imatinib was specifically designed to inhibit the Bcr-Abl tyrosine kinase, the causative agent of chronic myeloid leukemia (CML).[17][18] The core of the imatinib molecule is a 2-phenylaminopyrimidine structure, a key polysubstituted aniline derivative.[17][19]

Another major class of kinase inhibitors built upon a polysubstituted aniline framework are the 4-anilinoquinazolines, which are potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.[6][13] Overexpression and mutations of EGFR are common drivers of various cancers, particularly non-small cell lung cancer (NSCLC).[6][20] Gefitinib (Iressa) and Erlotinib (Tarceva) are first-generation 4-anilinoquinazoline-based EGFR inhibitors that have demonstrated significant clinical benefit in patients with EGFR-mutated NSCLC.[6][20][21] The 4-anilino moiety is crucial for their activity, as it occupies the ATP-binding pocket of the EGFR kinase domain.[20]

The success of these early kinase inhibitors has spurred the development of a multitude of other polysubstituted aniline-based drugs targeting various kinases involved in cancer progression, including Src kinase, JNK, and Mer/Axl kinases.[22][23][24]

Synthetic Methodologies for Polysubstituted Anilines

The synthesis of polysubstituted anilines is a mature field of organic chemistry, with a range of methods available to the modern chemist. The choice of synthetic route is dictated by the desired substitution pattern, functional group tolerance, scalability, and economic considerations.[5][15]

Classical Approaches: The Enduring Utility of Nitroarene Reduction

One of the most established and widely used methods for the synthesis of anilines is the reduction of the corresponding nitroarenes.[5] This approach is particularly attractive due to the ready availability of a wide variety of substituted nitroaromatic compounds via electrophilic aromatic nitration.[5]

Common Reducing Agents and Conditions:

Reducing SystemTypical ConditionsAdvantagesDisadvantages
Metal/Acid (e.g., Sn/HCl, Fe/HCl) Reflux in aqueous acidRobust, high-yielding, inexpensiveHarsh conditions, not suitable for acid-sensitive functional groups
Catalytic Hydrogenation (e.g., H₂, Pd/C) H₂ gas, metal catalyst in a suitable solventClean, high-yielding, milder conditionsCan reduce other functional groups (e.g., alkenes, alkynes)
Transfer Hydrogenation (e.g., Hydrazine, Ammonium formate) Hydrogen donor, catalyst (e.g., Pd/C, Raney Ni)Avoids the use of high-pressure H₂ gasCan be slower than catalytic hydrogenation
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the substituted nitrobenzene (1.0 equiv) and granulated tin (2.5-3.0 equiv).

  • Acid Addition: Slowly add concentrated hydrochloric acid in portions through the condenser. The reaction is exothermic and may require cooling in a water bath to control the rate.

  • Reaction Monitoring: After the initial vigorous reaction subsides, heat the mixture on a steam bath or in a heating mantle until the odor of the nitrobenzene is no longer detectable (typically 1-2 hours).

  • Work-up: Cool the reaction mixture and slowly add a concentrated solution of sodium hydroxide until the solution is strongly alkaline to precipitate the tin salts as tin hydroxide.

  • Isolation and Purification: The aniline product can be isolated by steam distillation or by extraction with an organic solvent (e.g., diethyl ether, ethyl acetate). The organic extracts are then dried over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filtered, and the solvent removed under reduced pressure. The crude aniline can be further purified by distillation or column chromatography.

Modern Catalytic Methods: Revolutionizing C-N Bond Formation

While classical methods remain valuable, modern transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of polysubstituted anilines, offering unparalleled scope and functional group tolerance.[13][25]

The Ullmann condensation, first reported by Fritz Ullmann in the early 1900s, is a copper-catalyzed reaction for the formation of C-N bonds, typically between an aryl halide and an amine.[26][27] Traditional Ullmann reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper.[28] However, modern iterations often employ catalytic amounts of copper in conjunction with ligands, allowing for milder reaction conditions.[3]

Mechanism of the Ullmann Condensation:

The precise mechanism of the Ullmann condensation has been the subject of much debate, but it is generally believed to involve a Cu(I)/Cu(III) catalytic cycle or a Cu(I)/Cu(II) single-electron transfer pathway.[29] A simplified representation of a plausible catalytic cycle is shown below.

Ullmann_Mechanism Cu(I)X Cu(I)X Amine_Complex [L-Cu(I)-NR₂] Cu(I)X->Amine_Complex + HNR₂, - HX (Base, Ligand) Oxidative_Addition [L-Cu(III)(Ar)(X)(NR₂)] Amine_Complex->Oxidative_Addition + Ar-X (Oxidative Addition) Reductive_Elimination Ar-NR₂ Oxidative_Addition->Reductive_Elimination (Reductive Elimination) Starting_Materials Ar-X + HNR₂

Caption: A simplified catalytic cycle for the Ullmann Condensation.

The Buchwald-Hartwig amination, developed in the 1990s, is a palladium-catalyzed cross-coupling reaction that has become one of the most powerful and versatile methods for the synthesis of aryl amines.[13][25] This reaction exhibits broad substrate scope, allowing for the coupling of a wide variety of aryl halides and pseudohalides (e.g., triflates) with primary and secondary amines.[13] The success of the Buchwald-Hartwig amination is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which facilitates the key steps of the catalytic cycle.[2][11]

Mechanism of the Buchwald-Hartwig Amination:

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[11][13]

Buchwald_Hartwig_Mechanism cluster_info Key Steps Pd(0)L₂ Pd(0)L₂ Oxidative_Addition L₂Pd(II)(Ar)(X) Pd(0)L₂->Oxidative_Addition + Ar-X (Oxidative Addition) Amine_Coordination [L₂Pd(II)(Ar)(HNR₂)]⁺X⁻ Oxidative_Addition->Amine_Coordination + HNR₂ Deprotonation L₂Pd(II)(Ar)(NR₂) Amine_Coordination->Deprotonation + Base, - [Base-H]⁺X⁻ Reductive_Elimination Ar-NR₂ Deprotonation->Reductive_Elimination (Reductive Elimination) Reductive_Elimination->Pd(0)L₂ Regenerates Catalyst Starting_Materials Ar-X + HNR₂ Base Base

Caption: The catalytic cycle of the Buchwald-Hartwig Amination.

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, K₂CO₃, 1.5-2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add the aryl halide (1.0 equiv), the amine (1.1-1.2 equiv), and the anhydrous solvent (e.g., toluene, dioxane).

  • Reaction Conditions: Seal the vessel and heat the reaction mixture with stirring in a preheated oil bath to the desired temperature (typically 80-120 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove insoluble salts.

  • Purification: The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Direct C-H amination of arenes represents an ideal synthetic strategy, as it avoids the need for pre-functionalized starting materials such as aryl halides.[30][31][32] This field has seen significant advances in recent years, with the development of catalytic systems based on various transition metals, including palladium, rhodium, and iron.[1][30][31] While challenges in regioselectivity and substrate scope remain, C-H amination holds immense promise for the streamlined synthesis of polysubstituted anilines.[30][33]

Structure-Activity Relationships (SAR) of Aniline-Based Kinase Inhibitors

The development of potent and selective kinase inhibitors relies heavily on understanding the structure-activity relationships of the aniline scaffold. The substituents on the aniline ring can significantly impact the inhibitor's binding affinity, selectivity, and pharmacokinetic properties.

For the 4-anilinoquinazoline class of EGFR inhibitors, the following general SAR principles have been established:

  • The Quinazoline Core: This bicyclic system serves as the primary scaffold, mimicking the adenine portion of ATP.

  • The 4-Anilino Group: This moiety is essential for binding and occupies the hydrophobic pocket of the ATP-binding site. Substituents on this ring can modulate potency and selectivity. For example, in gefitinib, the 3-chloro-4-fluoroaniline substitution pattern enhances binding affinity.[34][35]

  • Substituents at the 6- and 7-positions of the Quinazoline Ring: These positions are often modified to improve solubility and pharmacokinetic properties. The morpholino-propoxy group at the 6-position of gefitinib is a classic example of a solubilizing group.[34][35]

The following table provides a qualitative summary of the impact of substitutions on the activity of 4-anilinoquinazoline-based EGFR inhibitors.

Position of SubstitutionGeneral Effect of SubstitutionExample
Aniline Ring Modulates potency and selectivity through interactions with the hydrophobic pocket.3-chloro-4-fluoro substitution in Gefitinib enhances activity.
Quinazoline C6/C7 Primarily influences solubility and pharmacokinetic properties.Morpholino-propoxy group in Gefitinib improves solubility.
Quinazoline C4 The anilino linkage is critical for activity.Replacement with other groups generally leads to a loss of potency.

Conclusion and Future Outlook

The journey of polysubstituted aniline derivatives from their origins as synthetic dyes to their current status as life-saving pharmaceuticals is a remarkable story of scientific discovery and innovation. Their inherent structural versatility and synthetic tractability have cemented their place as a privileged scaffold in medicinal chemistry. While classical synthetic methods remain relevant, the advent of modern catalytic reactions, particularly the Buchwald-Hartwig amination, has dramatically expanded the chemical space accessible to drug discovery programs.

The future of polysubstituted aniline synthesis and application will likely be driven by the continued development of more efficient and sustainable catalytic methods, such as direct C-H amination. Furthermore, a deeper understanding of the complex biology of diseases will enable the rational design of next-generation polysubstituted aniline derivatives with enhanced potency, selectivity, and safety profiles. As our ability to modulate complex biological systems with small molecules continues to grow, the humble aniline core is poised to remain at the forefront of therapeutic innovation for years to come.

References

An In-depth Technical Guide to the Solubility of Methyl 6-amino-3-bromo-2-methylbenzoate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Pharmaceutical Research

In the landscape of drug discovery and development, the solubility of a chemical entity is a cornerstone physicochemical property that dictates its fate from early-stage screening to formulation.[1][2][3][4] Poor solubility can be a significant impediment, leading to challenges in creating effective dosage forms, variable bioavailability, and even the premature termination of otherwise promising drug candidates.[4][5] This guide provides a comprehensive technical overview of the solubility of Methyl 6-amino-3-bromo-2-methylbenzoate, a substituted benzoate ester with potential applications in medicinal chemistry and organic synthesis. As a Senior Application Scientist, the following sections synthesize theoretical predictions with actionable experimental protocols to empower researchers in their handling and application of this compound.

Compound Profile: this compound

PropertyValueSource
Molecular Formula C₉H₁₀BrNO₂[6]
Molecular Weight 244.09 g/mol [7]
Physical Form Solid[6]
Boiling Point 293.8 ± 35.0 °C at 760 mmHg[6]
Density 1.506 ± 0.06 g/cm³[6]
Flash Point 131.5 ± 25.9 °C[6]
Purity 96%[6]

Theoretical Solubility Profile

Lacking direct experimental data for this compound, we can infer a theoretical solubility profile by analyzing its structural features in the context of the "like dissolves like" principle.[8] The molecule possesses a combination of polar and non-polar characteristics:

  • Polar Moieties: The amino (-NH₂) group and the methyl ester (-COOCH₃) group introduce polarity and the potential for hydrogen bonding.

  • Non-Polar Moiety: The substituted benzene ring constitutes a significant non-polar, hydrophobic region.

  • Halogen Influence: The bromine atom, while electronegative, also contributes to the molecule's overall lipophilicity.

This duality suggests that the compound will exhibit a nuanced solubility profile across different classes of organic solvents. The following table provides a predicted solubility profile. It is imperative to note that these are theoretical predictions and should be experimentally verified.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolModerately Soluble to Soluble The amino and ester groups can hydrogen bond with the solvent's hydroxyl group. However, the non-polar aromatic ring may limit high solubility.
WaterSlightly Soluble to Insoluble Despite the presence of polar groups, the significant hydrophobic character of the substituted benzene ring is expected to result in low aqueous solubility.[9][10][11]
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)Freely Soluble These solvents can effectively solvate the polar functional groups without the steric hindrance of hydrogen bonding networks, while also accommodating the non-polar aromatic core. The polar nature of the CN and Br groups in similar molecules increases solubility in aprotic solvents like DMF.[7]
Non-Polar Toluene, HexaneSlightly Soluble to Sparingly Soluble The non-polar aromatic ring will have favorable interactions with these solvents, but the polar amino and ester groups will be poorly solvated, limiting overall solubility.
Chlorinated Dichloromethane (DCM), ChloroformModerately Soluble These solvents offer a balance of moderate polarity and the ability to interact with the aromatic ring, providing a reasonable expectation of solubility.

Experimental Protocol for Solubility Determination

To move from theoretical prediction to empirical data, a systematic approach to solubility determination is essential. The following protocol outlines a robust method for both qualitative and quantitative assessment.

Qualitative Solubility Assessment: A Rapid Screening Method

This initial screen provides a quick, semi-quantitative understanding of solubility in a range of solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., Methanol, Ethanol, DMSO, DMF, Acetonitrile, Toluene, Hexane, Dichloromethane)

  • Small glass vials or test tubes with caps

  • Spatula

  • Vortex mixer

Procedure:

  • Preparation: Add approximately 1-2 mg of this compound to a series of labeled vials.

  • Solvent Addition: To each vial, add 1 mL of the respective solvent.

  • Mixing: Cap the vials securely and vortex for 60 seconds.

  • Observation: Visually inspect each vial for undissolved solid.

  • Classification: Classify the solubility based on visual inspection:

    • Freely Soluble: No visible solid particles.

    • Soluble: A few remaining solid particles.

    • Slightly Soluble: A significant amount of solid remains, but some has clearly dissolved.

    • Insoluble: The solid appears largely unchanged.

G

Quantitative Solubility Determination: The Shake-Flask Method

This method provides a more precise, quantitative measure of solubility and is considered a gold standard for determining thermodynamic solubility.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Scintillation vials or sealed flasks

  • Orbital shaker or rotator in a temperature-controlled environment

  • Analytical balance

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes for standard preparation

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial (enough to ensure undissolved solid will remain).

    • Add a known volume of the chosen solvent.

    • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved solid.

  • Analysis:

    • Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

    • Analyze the filtered sample and the standard solutions by HPLC.

    • Construct a calibration curve from the standards (Peak Area vs. Concentration).

    • Determine the concentration of the filtered sample from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

G

Factors Influencing Solubility

Several factors can influence the solubility of this compound and should be considered during experimental design and data interpretation:

  • Temperature: For most solid solutes, solubility increases with temperature. This relationship should be determined experimentally if the compound is to be used in reactions at various temperatures.

  • pH: The amino group in the molecule is basic and can be protonated at low pH. The resulting salt form would be expected to have significantly higher aqueous solubility. Conversely, the ester group could be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Solvent Polarity and Hydrogen Bonding Capability: As outlined in the theoretical profile, the interplay between the solute's functional groups and the solvent's properties is the primary determinant of solubility.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.[12]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

    • P264: Wash skin thoroughly after handling.[12]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[12]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[12]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]

  • Storage: Store at 4°C, protected from light.[6]

Always consult the full Safety Data Sheet (SDS) before handling this compound.

Conclusion

References

Theoretical calculations on the molecular structure of substituted aminobenzoates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Theoretical Calculations on the Molecular Structure of Substituted Aminobenzoates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted aminobenzoates are a class of molecules with profound significance in medicinal chemistry, materials science, and industrial applications. Their chemical behavior, efficacy as pharmaceuticals, and material properties are intrinsically linked to their three-dimensional molecular structure and electronic landscape. This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the molecular structure of substituted aminobenzoates. We will delve into the foundational principles of quantum chemical calculations, explore the nuanced effects of substituent modifications and solvent environments, and detail the practical application of these theoretical insights in the realm of drug discovery and development. This guide is intended to equip researchers, scientists, and drug development professionals with the fundamental knowledge and practical workflows to effectively leverage computational chemistry in their study of substituted aminobenzoates.

The Significance of Substituted Aminobenzoates: A Computational Perspective

Substituted aminobenzoates are organic molecules characterized by an amino group (-NH₂) and a carboxyl group (-COOH) or its ester derivative attached to a benzene ring. This structural motif is the cornerstone of a wide array of pharmacologically active compounds, most notably local anesthetics like benzocaine and procaine.[1][2] The therapeutic action of these drugs is predicated on their ability to interact with specific biological targets, such as voltage-gated sodium channels, a process governed by the molecule's shape, charge distribution, and reactivity.[1][3]

Theoretical calculations provide a powerful lens through which we can visualize and quantify these molecular properties. By constructing a computational model of a substituted aminobenzoate, we can predict its stable three-dimensional conformation, map its electron density to identify reactive sites, and calculate its vibrational frequencies to aid in the interpretation of experimental spectroscopic data.[4][5] This in silico approach not only complements experimental investigations but also offers a predictive capacity that can accelerate the design and discovery of novel drug candidates.[6][7]

Foundational Theoretical Methods: A Primer

The bedrock of modern computational chemistry lies in the principles of quantum mechanics. Two primary theoretical frameworks are widely employed for the study of molecular systems like substituted aminobenzoates: Hartree-Fock (HF) theory and Density Functional Theory (DFT).

The Hartree-Fock (HF) Method: An Ab Initio Approach

The Hartree-Fock method is a foundational ab initio (from first principles) technique that approximates the many-electron wavefunction of a molecule as a single Slater determinant.[8][9] In essence, it treats each electron as moving in the average electric field created by all other electrons, a concept known as the self-consistent field (SCF) approximation.[9][10] While computationally less demanding than more advanced methods, the HF method neglects the instantaneous correlation of electron motions, which can impact the accuracy of calculated properties.[9]

Density Functional Theory (DFT): A Balance of Accuracy and Efficiency

Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for its remarkable balance of computational cost and accuracy.[11] Unlike HF, which focuses on the complex many-electron wavefunction, DFT is based on the principle that the ground-state energy and all other electronic properties of a molecule are uniquely determined by its electron density.[12] This simplification allows for the study of larger and more complex molecular systems. The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional, with hybrid functionals like B3LYP being particularly popular for their robust performance across a wide range of chemical systems.[4][11]

The Importance of Basis Sets

Both HF and DFT methods require the use of a basis set to represent the molecular orbitals. A basis set is a set of mathematical functions (typically Gaussian-type orbitals) centered on each atom in the molecule. The size and flexibility of the basis set directly impact the accuracy of the calculation. Larger basis sets, such as the Pople-style 6-311G(d,p), provide a more accurate description of the electron distribution but at a higher computational cost.[11]

A Practical Workflow for Theoretical Calculations

The theoretical investigation of a substituted aminobenzoate typically follows a systematic workflow. This process begins with the construction of the initial molecular geometry and culminates in the analysis of its electronic and structural properties.

Step 1: Molecular Geometry Construction

The initial three-dimensional coordinates of the substituted aminobenzoate molecule can be constructed using molecular building software such as GaussView or Avogadro.[13][14] It is crucial to ensure that the initial structure is chemically reasonable, with appropriate bond lengths and angles.

Step 2: Geometry Optimization

Once the initial structure is built, the next critical step is to find the molecule's most stable conformation, which corresponds to a minimum on the potential energy surface. This is achieved through a process called geometry optimization. Using a chosen theoretical method (e.g., DFT with the B3LYP functional) and basis set (e.g., 6-311G(d,p)), the calculation iteratively adjusts the atomic coordinates until the forces on each atom are minimized.[11]

Step 3: Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency calculation is performed. This serves two key purposes:

  • Confirmation of a True Minimum: A true energy minimum will have all real (positive) vibrational frequencies. The presence of imaginary frequencies indicates that the optimized structure is a transition state rather than a stable conformer.

  • Prediction of Spectroscopic Data: The calculated vibrational frequencies can be directly compared to experimental infrared (IR) and Raman spectra, providing a valuable means of validating the computational model.[15]

Step 4: Analysis of Molecular Properties

With a validated, optimized geometry, a wealth of molecular properties can be calculated and analyzed. These include:

  • Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's reactivity and electronic transitions.[4]

  • Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).[4]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic interactions within the molecule, including hyperconjugative effects and charge transfer.[16]

Workflow for Theoretical Calculation of a Substituted Aminobenzoate

G cluster_0 Computational Setup cluster_1 Core Calculation cluster_2 Analysis and Interpretation start Construct Initial Molecular Geometry (e.g., GaussView, Avogadro) method Select Theoretical Method and Basis Set (e.g., DFT/B3LYP/6-311G(d,p)) start->method opt Perform Geometry Optimization method->opt freq Perform Vibrational Frequency Calculation opt->freq validation Validate Optimized Structure (Check for imaginary frequencies) freq->validation properties Calculate and Analyze Molecular Properties (HOMO-LUMO, MEP, NBO) validation->properties If all frequencies are real qsar Utilize in QSAR and Drug Design properties->qsar

Caption: A generalized workflow for the theoretical calculation of substituted aminobenzoates.

The Influence of Substituents: Tailoring Molecular Properties

The chemical and physical properties of aminobenzoates can be finely tuned by the addition of different substituent groups to the benzene ring. These substituents exert their influence through a combination of electronic and steric effects.

Electronic Effects: Resonance and Induction

Substituents can alter the electron density distribution within the molecule through two primary mechanisms:

  • Resonance Effects: These occur through the π-electron system of the aromatic ring.[17][18] Electron-donating groups (e.g., -OH, -OCH₃) increase the electron density, particularly at the ortho and para positions, while electron-withdrawing groups (e.g., -NO₂, -CN) decrease it.[17]

  • Inductive Effects: These are transmitted through the σ-bonds and are primarily due to the electronegativity of the substituent.[17]

The interplay of these effects can significantly impact the molecule's reactivity, acidity/basicity, and interaction with biological targets.[19]

Steric Effects

The size and shape of a substituent can also play a crucial role. Bulky substituents can hinder the approach of a reactant or prevent the molecule from adopting a specific conformation required for binding to a receptor.[17]

Substituent Position Electronic Effect Predicted Impact on Reactivity
-NO₂paraStrong electron-withdrawingDecreased nucleophilicity of the amino group
-OCH₃paraStrong electron-donatingIncreased nucleophilicity of the amino group
-ClmetaInductive electron-withdrawingDecreased nucleophilicity of the amino group
-CH₃orthoWeak electron-donating, Steric hindranceMay hinder reactions at the amino group

Table 1: Predicted effects of common substituents on the reactivity of aminobenzoates.

The Crucial Role of the Solvent Environment

In the context of drug development, it is imperative to consider the influence of the solvent, as biological systems are predominantly aqueous. Solvation can significantly alter the conformational preferences and electronic properties of a molecule.[20]

Implicit Solvation Models

Implicit or continuum solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium.[21][22] This approach offers a computationally efficient way to account for the bulk electrostatic effects of the solvent.

Explicit Solvation Models

For a more detailed understanding of specific solute-solvent interactions, such as hydrogen bonding, explicit solvation models can be employed.[20] In this approach, a number of individual solvent molecules are included in the calculation along with the solute. While more computationally intensive, this method can provide a more accurate representation of the local solvent environment.[20]

Application in Drug Development: From Theory to Therapy

Theoretical calculations on substituted aminobenzoates are not merely an academic exercise; they have tangible applications in the pharmaceutical industry.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[7][23][24] The molecular descriptors used in QSAR models, such as electronic parameters (e.g., HOMO/LUMO energies, partial charges) and steric parameters, can be readily obtained from theoretical calculations.[7] These models can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding the drug discovery process.

Molecular Docking and Binding Site Analysis

Molecular docking is a computational method used to predict the preferred orientation of a ligand (in this case, a substituted aminobenzoate) when bound to a receptor, such as a protein or enzyme.[1][2] The accuracy of docking simulations is greatly enhanced by using a high-quality, theoretically calculated ligand structure. These studies can elucidate the key interactions responsible for binding affinity and selectivity, providing invaluable information for the design of more potent and specific drugs.[1][2]

Logical Relationship in Drug Design

G cluster_0 Computational Chemistry cluster_1 Drug Discovery Pipeline calc Theoretical Calculation of Substituted Aminobenzoate props Molecular Properties (Structure, Electronics, etc.) calc->props qsar QSAR Modeling props->qsar docking Molecular Docking props->docking design Rational Drug Design qsar->design docking->design synthesis Synthesis and Experimental Testing design->synthesis

Caption: The central role of theoretical calculations in the drug design process.

Conclusion and Future Outlook

Theoretical calculations have become an indispensable tool in the study of substituted aminobenzoates. From elucidating the fundamental principles governing their molecular structure to guiding the rational design of novel therapeutics, computational chemistry provides a powerful and versatile framework for investigation. As computational resources continue to grow and theoretical methods become more sophisticated, we can anticipate an even greater synergy between in silico modeling and experimental research, paving the way for the accelerated discovery and development of next-generation pharmaceuticals and advanced materials based on the versatile aminobenzoate scaffold.

References

Methodological & Application

Application Notes and Protocols for Methyl 6-amino-3-bromo-2-methylbenzoate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide researchers, scientists, and drug development professionals with detailed protocols and scientific insights into the reactivity and synthetic utility of methyl 6-amino-3-bromo-2-methylbenzoate . This versatile building block, featuring amino, bromo, and methyl-substituted benzoate functionalities, serves as a key intermediate in the synthesis of complex heterocyclic scaffolds and pharmacologically active molecules. The strategic positioning of its functional groups allows for a range of selective chemical transformations, making it a valuable tool in medicinal chemistry and materials science.

Compound Profile and Strategic Importance

This compound (CAS No: 573692-58-7) is a substituted aniline derivative with a molecular formula of C₉H₁₀BrNO₂ and a molecular weight of 244.09 g/mol .[1] Its structure incorporates a nucleophilic amino group, a bromine atom amenable to cross-coupling reactions, and a methyl ester that can be further modified. The interplay of these groups dictates its reactivity and enables sequential, regioselective modifications.

PropertyValueSource
CAS Number 573692-58-7
Molecular Formula C₉H₁₀BrNO₂
Molecular Weight 244.09 g/mol [1]
Physical Form Solid
Boiling Point 293.8 ± 35.0 °C at 760 mmHg
Density 1.506 ± 0.06 g/cm³

The strategic value of this compound lies in its potential to undergo a variety of transformations, including:

  • Palladium-catalyzed cross-coupling reactions at the C-Br bond.

  • Diazotization of the amino group followed by Sandmeyer or related reactions.

  • Acylation or alkylation of the amino group.

  • Hydrolysis of the methyl ester to the corresponding carboxylic acid.

These reactions open avenues for the synthesis of diverse molecular architectures, which is of significant interest in the discovery of novel therapeutic agents.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of a bromine atom on the aromatic ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These methods are foundational in modern organic synthesis for the formation of C-C and C-N bonds, respectively.[2][3]

Suzuki-Miyaura Coupling: Synthesis of Arylated Benzoates

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound.[4] For this compound, this reaction allows for the introduction of a wide range of aryl or heteroaryl substituents at the 3-position.

Reaction Principle: The reaction proceeds through a catalytic cycle involving a palladium(0) species. Key steps include oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand is crucial to stabilize the palladium catalyst and facilitate the elementary steps of the catalytic cycle.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Ar-R Coupled Product Reductive Elimination->Ar-R Ar-Br This compound Ar-Br->Oxidative Addition R-B(OH)2 Arylboronic Acid R-B(OH)2->Transmetalation Base Base Base->Transmetalation

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ (3-5 mol%) or a combination of a palladium precursor like Pd(OAc)₂ (2-5 mol%) and a phosphine ligand like SPhos or XPhos (4-10 mol%)).

  • Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water, or DMF/water in a 4:1 to 10:1 ratio) is commonly used.

  • Degassing: Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Expert Insights:

  • The amino group in the substrate can coordinate to the palladium center, potentially inhibiting the catalyst. The use of bulky, electron-rich phosphine ligands can mitigate this effect and promote efficient coupling.

  • The choice of base is critical and should be tailored to the specific boronic acid used. For sensitive functional groups, milder bases like K₂CO₃ or K₃PO₄ are preferred.

Buchwald-Hartwig Amination: Synthesis of Di- and Tri-substituted Anilines

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[3] This reaction allows for the introduction of a wide variety of primary and secondary amines at the 3-position of the starting material, leading to complex aniline derivatives.

Reaction Principle: Similar to the Suzuki coupling, this reaction follows a palladium-catalyzed cycle. The key steps involve oxidative addition of the aryl bromide to a Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and reductive elimination to furnish the C-N bond and regenerate the Pd(0) catalyst.[5][6]

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-Br(L2)->Amine Coordination & Deprotonation Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Amine Coordination & Deprotonation->Ar-Pd(II)-NR'R''(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Ar-NR'R'' Coupled Product Reductive Elimination->Ar-NR'R'' Ar-Br This compound Ar-Br->Oxidative Addition HNR'R'' Amine HNR'R''->Amine Coordination & Deprotonation Base Base Base->Amine Coordination & Deprotonation

Catalytic cycle of the Buchwald-Hartwig amination reaction.

Detailed Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., XantPhos, BINAP, or a biarylphosphine ligand), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃).

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.5 equiv.).

  • Solvent Addition: Add an anhydrous, aprotic solvent such as toluene, dioxane, or THF.

  • Reaction Execution: Seal the tube and heat the mixture to 80-120 °C. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature, dilute with a suitable organic solvent, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate and purify the residue by column chromatography.

Expert Insights:

  • The choice of base is critical; sterically hindered alkoxides like sodium tert-butoxide are often effective. However, for substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary.[7]

  • The ligand selection is paramount, especially for challenging substrates. Biarylphosphine ligands have shown broad utility in this reaction.[8]

Sandmeyer Reaction: Transformation of the Amino Group

The amino group of this compound can be converted to a variety of other functional groups via the Sandmeyer reaction.[9] This two-step process involves the formation of a diazonium salt, which is then displaced by a nucleophile, often with copper(I) salt catalysis.

Reaction Principle: The primary aromatic amine reacts with a nitrosating agent (typically generated in situ from NaNO₂ and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is then treated with a copper(I) salt (e.g., CuCl, CuBr, CuCN) to introduce the corresponding halide or cyanide group, or it can undergo other transformations such as hydrolysis to a phenol or reaction with KI to form an aryl iodide.

Sandmeyer_Reaction_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Nucleophilic Substitution Start This compound Reagents1 NaNO₂, aq. HBr (0-5 °C) Start->Reagents1 Intermediate Arenediazonium Bromide Salt Reagents1->Intermediate Reagents2 CuBr, HBr Intermediate->Reagents2 Product Methyl 3,6-dibromo-2-methylbenzoate Reagents2->Product

Workflow for a Sandmeyer bromination reaction.

Detailed Protocol (for Bromination):

  • Diazotization: Dissolve this compound (1.0 equiv.) in a mixture of aqueous hydrobromic acid (HBr) and water at 0-5 °C. To this stirring solution, add a solution of sodium nitrite (NaNO₂, 1.0-1.1 equiv.) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution at this temperature for 15-30 minutes.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr, catalytic to stoichiometric amounts) in HBr. Add the cold diazonium salt solution to the CuBr solution portion-wise, allowing for the evolution of nitrogen gas.

  • Reaction Completion and Work-up: After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., to 50-60 °C) until gas evolution ceases. Cool the mixture, extract the product with an organic solvent, wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography or recrystallization.

Expert Insights:

  • Temperature control during diazotization is critical to prevent the premature decomposition of the diazonium salt and the formation of phenolic byproducts.

  • The Sandmeyer reaction provides a powerful method for introducing a variety of functional groups, expanding the synthetic utility of the starting material.

Amide Bond Formation

The amino group of this compound can be readily acylated to form the corresponding amide. This is a common transformation in medicinal chemistry to modulate the electronic properties and biological activity of a molecule.

Detailed Protocol:

  • Reaction Setup: Dissolve this compound (1.0 equiv.) in an aprotic solvent such as dichloromethane (DCM), THF, or ethyl acetate. Add a base, such as triethylamine or pyridine (1.1-1.5 equiv.).

  • Acylation: Cool the solution to 0 °C and add the acylating agent (e.g., an acid chloride or anhydride, 1.0-1.2 equiv.) dropwise.

  • Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water or a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate. The crude amide can be purified by recrystallization or column chromatography.

Conclusion

This compound is a highly functionalized and synthetically versatile building block. The protocols and insights provided herein demonstrate its utility in key synthetic transformations, including palladium-catalyzed cross-coupling reactions and the Sandmeyer reaction. By leveraging the distinct reactivity of its functional groups, researchers can access a wide array of complex molecules for applications in drug discovery and materials science. Careful consideration of the reaction conditions, particularly the choice of catalyst, ligand, and base, is essential for achieving high yields and purity in these transformations.

References

Application Note and Protocol: Buchwald-Hartwig Amination of Methyl 6-amino-3-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of N-Aryl Anilines via Palladium Catalysis

Abstract

The Buchwald-Hartwig amination has become an indispensable tool in modern synthetic chemistry, particularly within pharmaceutical and materials science, for the construction of carbon-nitrogen (C-N) bonds.[1][2] This application note provides a comprehensive technical guide for the palladium-catalyzed amination of a challenging, sterically hindered substrate: Methyl 6-amino-3-bromo-2-methylbenzoate. We delve into the mechanistic rationale behind the selection of catalysts, ligands, and bases, offering a field-proven protocol designed for high-yield synthesis. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of C-N cross-coupling with structurally demanding substrates.

Scientific Foundation: Mechanism and Rationale

The Buchwald-Hartwig amination facilitates the formation of aryl amines from aryl halides and primary or secondary amines through a palladium-catalyzed cycle.[3][4] Understanding the catalytic cycle is paramount for troubleshooting and optimizing the reaction for a specific substrate. The generally accepted mechanism involves three key stages: oxidative addition, amine binding and deprotonation, and reductive elimination.[5]

The Catalytic Cycle

The reaction is initiated by the oxidative addition of the aryl bromide to a coordinatively unsaturated Pd(0) complex, which is generated in situ from a palladium precatalyst. This step forms a Pd(II) intermediate. Subsequently, the amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex. The final, product-forming step is reductive elimination, which creates the C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][5]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L-Pd(II)(Ar)(Br) OxAdd->PdII_Aryl Amine_Coord Amine Coordination & Deprotonation PdII_Aryl->Amine_Coord PdII_Amido L-Pd(II)(Ar)(NR'R'') Amine_Coord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR'R'' (Product) RedElim->Product ArylHalide Ar-Br ArylHalide->OxAdd Amine H-NR'R'' Amine->Amine_Coord Base Base Base->Amine_Coord

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Navigating the Challenges of this compound

The target substrate presents several distinct challenges that dictate the specific reaction conditions required for success:

  • Steric Hindrance: The bromine atom is positioned between a methyl group and an amino group, while the adjacent C-2 position also bears a methyl group. This significant steric congestion can impede both the initial oxidative addition and the final reductive elimination steps.[6] To overcome this, highly active catalyst systems employing bulky, electron-rich phosphine ligands are necessary. These ligands promote the formation of a monoligated Pd(0) species, which is more reactive, and facilitate the challenging reductive elimination from the sterically crowded Pd(II) center.[1]

  • Base-Sensitive Ester Group: The presence of a methyl ester requires careful selection of the base to prevent saponification, a common side reaction. While strong bases like sodium tert-butoxide (NaOtBu) are highly effective for deprotonating the amine, they can also hydrolyze the ester. Therefore, milder inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred.[7]

  • Coordinating Amino Group: The free amino group on the substrate could potentially coordinate to the palladium catalyst, leading to catalyst inhibition. However, the use of bulky ligands helps to create a sterically shielded catalytic pocket, minimizing such unproductive side reactions.

Reaction Design and Component Selection

Based on the mechanistic principles and substrate-specific challenges, the following components have been selected to construct a robust protocol.

ComponentSelectionRationale
Palladium Precursor Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))A common, air-stable Pd(0) source that reliably generates the active catalyst in situ. Pd(OAc)₂ is an alternative but requires in situ reduction.
Ligand XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)A bulky, electron-rich biaryl monophosphine ligand. Its steric profile is ideal for accelerating the rate-limiting oxidative addition and reductive elimination steps for hindered substrates.[8] It effectively prevents the formation of inactive palladium dimers.
Base K₃PO₄ (Potassium Phosphate)A moderately strong, non-nucleophilic base that is effective in deprotonating the amine without causing significant saponification of the methyl ester, even at elevated temperatures.
Solvent Toluene or DioxaneAnhydrous, aprotic solvents are standard for this reaction as they effectively dissolve the organic reagents and do not interfere with the catalytic cycle.[7][9] Toluene is often preferred for its higher boiling point.
Temperature 100-110 °CElevated temperatures are typically required to overcome the activation energy barriers associated with sterically demanding substrates, ensuring a reasonable reaction rate.[7]

Detailed Experimental Protocol

This protocol is designed for a 1.0 mmol scale reaction. All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques.

Reagents and Equipment
Reagent/EquipmentQuantity/SpecificationNotes
This compound1.0 mmol, 244.1 mgLimiting Reagent
Amine Coupling Partner1.2 mmol (1.2 equiv)Ensure amine is pure and dry.
Pd₂(dba)₃0.02 mmol, 18.3 mg (2 mol% Pd)
XPhos0.044 mmol, 21.0 mg (4.4 mol%)L/Pd ratio of ~1.1:1
K₃PO₄2.0 mmol, 424.6 mg (2.0 equiv)Finely ground and dried beforehand.
Anhydrous Toluene5 mLFinal concentration ~0.2 M
Schlenk Flask / Reaction Tube10-25 mL capacityMust be oven- or flame-dried.
Magnetic Stir Bar-
Inert Gas SupplyArgon or Nitrogen
TLC plates, LC-MS-For reaction monitoring.
Silica Gel-For column chromatography.
Step-by-Step Procedure
  • Vessel Preparation: Place a magnetic stir bar into a 25 mL Schlenk flask. Seal the flask with a septum, and heat under high vacuum to remove moisture. Allow the flask to cool to room temperature under an inert atmosphere.

  • Reagent Addition (Solid): In a glovebox or under a positive flow of inert gas, add this compound (244.1 mg, 1.0 mmol), K₃PO₄ (424.6 mg, 2.0 mmol), XPhos (21.0 mg, 0.044 mmol), and Pd₂(dba)₃ (18.3 mg, 0.02 mmol) to the prepared Schlenk flask.

  • Reagent Addition (Liquid): Seal the flask. Add the amine coupling partner (1.2 mmol) via syringe, followed by anhydrous toluene (5 mL).

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 110 °C. Stir the mixture vigorously for 12-24 hours. The mixture will typically become a dark, heterogeneous slurry.

  • Reaction Monitoring: Periodically (e.g., every 4-6 hours), an aliquot can be carefully removed, diluted with ethyl acetate, filtered through a small plug of silica, and analyzed by TLC or LC-MS to monitor the consumption of the starting material.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel to isolate the desired product.

Workflow and Troubleshooting

Experimental Workflow Diagram

Experimental_Workflow cluster_workflow Protocol Workflow Prep 1. Prepare Inert Vessel (Oven-dry, Inert Gas) Add_Solids 2. Add Solids (Substrate, Base, Ligand, Pd) Prep->Add_Solids Add_Liquids 3. Add Liquids (Amine, Toluene) Add_Solids->Add_Liquids React 4. Heat & Stir (110 °C, 12-24h) Add_Liquids->React Monitor 5. Monitor Progress (TLC / LC-MS) React->Monitor Monitor->React Incomplete Workup 6. Quench & Extract (EtOAc / Water) Monitor->Workup Complete Purify 7. Purify (Column Chromatography) Workup->Purify Product Final Product Purify->Product

Caption: Step-by-step experimental workflow for the amination protocol.

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen or moisture contamination).2. Insufficient temperature.3. Poor quality reagents.1. Ensure rigorous inert atmosphere techniques. Use fresh, high-purity reagents and anhydrous solvent.2. Confirm oil bath temperature. Consider increasing to 120 °C.3. Use freshly opened or purified reagents.
Significant Side Product Formation (e.g., Hydrodehalogenation) 1. Presence of water in the reaction.2. Beta-hydride elimination is competing with reductive elimination.1. Thoroughly dry all glassware and reagents. Use a freshly opened bottle of anhydrous solvent.2. This is inherent to the mechanism but can be minimized by using bulky ligands like XPhos that favor reductive elimination.
Ester Saponification 1. Base is too strong or reaction time is excessive.2. Presence of water reacting with the base.1. Switch to a weaker base (e.g., Cs₂CO₃). Reduce reaction time if conversion is complete early.2. Ensure all reagents and solvents are scrupulously dry.

Conclusion

The Buchwald-Hartwig amination of this compound is a challenging yet achievable transformation. Success hinges on a rational approach to reaction design, specifically the use of a highly active catalyst system composed of a palladium precursor and a bulky biaryl monophosphine ligand. By carefully selecting a base to be compatible with the ester functionality and by employing rigorous inert atmosphere techniques, this protocol provides a reliable pathway to synthesize complex, sterically hindered arylamine products, which are valuable building blocks in medicinal chemistry and materials science.

References

Synthesis of heterocyclic compounds from Methyl 6-amino-3-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Heterocyclic Scaffolds from Methyl 6-amino-3-bromo-2-methylbenzoate

Authored by: A Senior Application Scientist

Abstract

This compound is a highly functionalized and versatile building block for organic synthesis. Its unique substitution pattern—featuring a nucleophilic amino group, a bromine atom amenable to cross-coupling, an ester for modification, and ortho/para methyl substitution—provides multiple reactive handles for the construction of complex heterocyclic systems. This guide offers detailed protocols and mechanistic insights for leveraging this starting material to synthesize high-value heterocyclic cores, such as quinolones and acridones, which are prevalent in medicinal chemistry and materials science. The methodologies presented are designed for researchers, scientists, and drug development professionals, emphasizing robust, reproducible, and mechanistically understood transformations.

Introduction: Strategic Value of this compound

The strategic placement of functional groups makes this compound an ideal precursor for diversity-oriented synthesis. The primary amino group serves as a potent nucleophile for cyclization reactions, while the ortho-methyl group can sterically influence reaction regioselectivity. The bromine atom is a key anchor for modern palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents or for participation in intramolecular annulations.[1][2][3] This combination enables a modular approach to building complex molecular architectures.

This document outlines two primary synthetic pathways to major heterocyclic families:

  • Quinolone Synthesis via Acid-Catalyzed Condensation and Cyclization.

  • Acridone Synthesis via Ullmann Condensation followed by Intramolecular Cyclization.

Each section provides a detailed experimental protocol, a discussion of the underlying mechanism, and a summary of reaction parameters for easy reference.

Pathway I: Synthesis of Substituted 4-Hydroxyquinolones

The quinolone scaffold is a cornerstone of many antibacterial drugs. The Conrad–Limpach–Knorr synthesis provides a classic and reliable method for constructing 4-quinolones from anilines and β-ketoesters.[4] By reacting this compound with a β-ketoester like ethyl acetoacetate, we can construct a polysubstituted 4-hydroxyquinolone, a key intermediate for further functionalization.

Workflow Overview: Conrad-Limpach-Knorr Synthesis

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization A Methyl 6-amino-3-bromo- 2-methylbenzoate C β-Aminoacrylate Intermediate A->C Acid Catalyst (e.g., p-TsOH) Toluene, Reflux B Ethyl Acetoacetate B->C E Substituted 4-Hydroxyquinolone C->E Heat (~250 °C) D High-Boiling Solvent (e.g., Dowtherm A) D->E

Caption: Two-step synthesis of 4-hydroxyquinolones.

Experimental Protocol: Synthesis of Methyl 7-bromo-8-methyl-2-methyl-4-oxo-1,4-dihydroquinoline-5-carboxylate

Step 1: Formation of the β-Aminoacrylate Intermediate

  • To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (10.0 g, 40.9 mmol).

  • Add toluene (150 mL), followed by ethyl acetoacetate (5.85 g, 45.0 mmol, 1.1 equiv).

  • Add p-toluenesulfonic acid monohydrate (p-TsOH) (0.39 g, 2.05 mmol, 0.05 equiv) as a catalyst.

  • Heat the mixture to reflux (approx. 110-120 °C) and monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing for 4-6 hours or until thin-layer chromatography (TLC) indicates complete consumption of the starting aniline.

  • Cool the reaction mixture to room temperature. The intermediate may precipitate. If not, concentrate the solvent under reduced pressure to obtain the crude β-aminoacrylate. This intermediate is often used directly in the next step without further purification.

Step 2: Thermal Cyclization to the 4-Hydroxyquinolone

  • Caution: This step requires high temperatures and should be performed in a well-ventilated fume hood.

  • In a 250 mL three-neck flask equipped with a high-temperature thermometer and a condenser, place Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) (100 mL).

  • Heat the solvent to 250 °C using a suitable heating mantle.

  • Slowly add the crude β-aminoacrylate intermediate from Step 1 to the hot solvent in portions over 30 minutes.

  • Maintain the temperature at 250 °C for 1 hour after the addition is complete.

  • Allow the mixture to cool to below 100 °C, then add hexane (100 mL) to precipitate the product.

  • Stir the slurry for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the filter cake with fresh hexane (2 x 50 mL) to remove residual Dowtherm A.

  • Dry the solid under vacuum to yield the target 4-hydroxyquinolone. Further purification can be achieved by recrystallization from ethanol or N,N-dimethylformamide (DMF).

Mechanistic Rationale

The reaction proceeds in two distinct stages. The first is an acid-catalyzed condensation between the aniline and the ketone of the β-ketoester to form an enamine, which exists in equilibrium with its imine tautomer. This is a classic imine formation followed by tautomerization to the more stable, conjugated enamine system. The Dean-Stark trap is crucial for driving the equilibrium towards the product by removing the water byproduct.

The second stage is a thermal intramolecular cyclization. At high temperatures (~250 °C), the enamine undergoes a 6-endo-trig cyclization, which is an intramolecular electrophilic aromatic substitution. The electron-rich aromatic ring attacks the ester carbonyl, followed by the elimination of ethanol to form the quinolone ring system. This high-temperature, uncatalyzed cyclization is characteristic of the Conrad-Limpach-Knorr synthesis.

Data Summary Table
ParameterValue
Starting MaterialThis compound
ReagentEthyl Acetoacetate
Step 1 Catalystp-Toluenesulfonic acid (p-TsOH)
Step 1 SolventToluene
Step 1 TemperatureReflux (~110-120 °C)
Step 2 SolventDowtherm A
Step 2 Temperature250 °C
ProductMethyl 7-bromo-8-methyl-2-methyl-4-oxo-1,4-dihydroquinoline-5-carboxylate
Expected Yield65-80% over two steps

Pathway II: Synthesis of Substituted Acridones

Acridone alkaloids are a class of natural products known for their wide range of biological activities, including antitumor and antiviral properties.[5][6] A common synthetic route to the acridone core is the cyclization of an N-arylanthranilic acid. This can be achieved from our starting material in a two-step sequence: an initial N-arylation via an Ullmann condensation, followed by an acid-catalyzed intramolecular cyclization.

Workflow Overview: Ullmann Condensation and Acridone Formation

G cluster_0 Step 1: Ullmann Condensation cluster_1 Step 2: Intramolecular Cyclization A Methyl 6-amino-3-bromo- 2-methylbenzoate C N-Aryl Anthranilic Acid Intermediate A->C CuI, L-Proline K2CO3, DMSO B 2-Iodobenzoic Acid B->C E Substituted Acridone C->E Heat (120-140 °C) D Polyphosphoric Acid (PPA) D->E

Caption: Two-step synthesis of the acridone core.

Experimental Protocol: Synthesis of Methyl 7-bromo-8-methyl-9-oxo-9,10-dihydroacridine-4-carboxylate

Step 1: Ullmann Condensation to form N-Aryl Anthranilic Acid

  • To an oven-dried Schlenk flask, add copper(I) iodide (CuI) (0.39 g, 2.05 mmol, 0.05 equiv), L-proline (0.94 g, 8.18 mmol, 0.2 equiv), and potassium carbonate (K₂CO₃) (11.3 g, 81.8 mmol, 2.0 equiv).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add this compound (10.0 g, 40.9 mmol), 2-iodobenzoic acid (11.2 g, 45.0 mmol, 1.1 equiv), and anhydrous dimethyl sulfoxide (DMSO) (100 mL) via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the mixture to room temperature and pour it into a beaker containing 500 mL of ice-cold water.

  • Acidify the aqueous mixture to pH 2-3 with 6M HCl. This will precipitate the N-aryl anthranilic acid product.

  • Stir for 1 hour, then collect the solid by vacuum filtration.

  • Wash the solid with water (3 x 100 mL) and dry under vacuum. The crude product can be used directly or purified by recrystallization.

Step 2: Intramolecular Cyclization to the Acridone

  • Caution: Polyphosphoric acid (PPA) is viscous and corrosive. Handle with care.

  • In a 250 mL round-bottom flask, place the crude N-aryl anthranilic acid from Step 1 (assume ~40.9 mmol).

  • Add polyphosphoric acid (PPA) (approx. 100 g, ~10x weight of substrate) to the flask.

  • Mechanically stir the viscous mixture and heat it to 120-140 °C for 2-4 hours. The mixture will typically develop a deep color.

  • Monitor the reaction by TLC (dissolve a small aliquot in water, neutralize, extract with ethyl acetate).

  • Once the reaction is complete, cool the flask to about 80 °C and carefully pour the mixture onto 500 g of crushed ice with vigorous stirring.

  • The acridone product will precipitate as a solid. Stir until all the PPA has dissolved.

  • Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral (pH ~7).

  • Wash the solid with a saturated sodium bicarbonate solution to remove any unreacted acidic starting material, followed by a final wash with water.

  • Dry the solid under high vacuum to afford the target acridone.

Mechanistic Rationale

The first step is a copper-catalyzed Ullmann condensation, a classic method for forming C-N bonds. L-proline acts as a ligand to stabilize the copper catalyst and facilitate the coupling between the aniline and the aryl iodide. The base (K₂CO₃) is required to deprotonate the carboxylic acid and the aniline nitrogen during the catalytic cycle.

The second step is an intramolecular Friedel-Crafts acylation.[6] PPA serves as both the acidic catalyst and the solvent. The carboxylic acid is protonated and activated by the PPA, generating a highly electrophilic acylium ion intermediate. This intermediate is then attacked by the electron-rich aromatic ring of the other aryl group in an electrophilic aromatic substitution reaction, closing the central ring. A final dehydration step yields the conjugated, planar acridone system.

Data Summary Table
ParameterValue
Starting MaterialThis compound
Coupling Partner2-Iodobenzoic Acid
Step 1 CatalystCuI / L-Proline
Step 1 BaseK₂CO₃
Step 1 SolventDMSO
Step 1 Temperature90-100 °C
Step 2 Reagent/SolventPolyphosphoric Acid (PPA)
Step 2 Temperature120-140 °C
ProductMethyl 7-bromo-8-methyl-9-oxo-9,10-dihydroacridine-4-carboxylate
Expected Yield50-70% over two steps

Conclusion and Future Directions

This compound has been demonstrated as a competent and adaptable starting material for the synthesis of medicinally relevant quinolone and acridone cores. The protocols provided herein are robust and based on well-established chemical transformations. The true potential of this starting material lies in subsequent modifications. The bromine atom on the newly formed heterocyclic scaffolds serves as a handle for late-stage functionalization via Suzuki, Buchwald-Hartwig, or other cross-coupling reactions, enabling the rapid generation of diverse compound libraries for screening and drug discovery.[7] Future work should focus on exploring these late-stage diversification strategies and expanding the repertoire of heterocyclic systems accessible from this versatile building block.

References

Application Notes and Protocols for the N-acetylation of Methyl 6-amino-3-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-acetylation of aromatic amines is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of pharmaceuticals, agrochemicals, and advanced materials. The introduction of an acetyl group to an amino functionality serves multiple purposes, including the protection of the amine during subsequent reactions, modulation of its electronic properties, and as a key structural motif in biologically active molecules. This application note provides a detailed experimental procedure for the N-acetylation of Methyl 6-amino-3-bromo-2-methylbenzoate, a sterically hindered and electronically complex aniline derivative. The protocol is designed to be robust and adaptable, with in-depth explanations of the rationale behind each step to ensure successful implementation in a research and development setting.

Reaction Principle and Mechanistic Overview

The N-acetylation of an amine is a classic example of a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent, typically acetic anhydride or acetyl chloride. This initial attack forms a tetrahedral intermediate which then collapses, eliminating a leaving group (acetate or chloride) to yield the corresponding N-acetylated product, an amide. The general mechanism is depicted below.

dot digraph "Reaction Mechanism" { rankdir=LR; node [shape=plaintext];

} caption="Generalized mechanism of N-acetylation using acetic anhydride.";

In the case of this compound, the presence of an ortho-methyl group introduces significant steric hindrance around the amino group. This can decrease the nucleophilicity of the amine and slow down the rate of acetylation. Therefore, the choice of reagents and reaction conditions is critical to overcome this steric barrier and achieve a high yield of the desired product.

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially AvailableStarting material.
Acetic AnhydrideReagent GradeCommercially AvailableAcetylating agent. Corrosive and moisture-sensitive.
PyridineAnhydrousCommercially AvailableSolvent and base. Should be dry.
4-(Dimethylamino)pyridine (DMAP)≥99%Commercially AvailableOptional catalyst for sterically hindered amines.
Dichloromethane (DCM)ACS GradeCommercially AvailableSolvent for extraction.
1 M Hydrochloric Acid (HCl)Prepared in-houseFor work-up to remove pyridine.
Saturated Sodium Bicarbonate (NaHCO₃) solutionPrepared in-houseFor work-up to neutralize excess acid.
Brine (Saturated NaCl solution)Prepared in-houseFor work-up to aid in phase separation.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Commercially AvailableDrying agent.
EthanolReagent GradeCommercially AvailableFor recrystallization.
Deionized WaterFor recrystallization.
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature control

  • Reflux condenser

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

Experimental Protocol

dot digraph "Experimental Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} caption="Workflow for the N-acetylation of this compound.";

Part 1: N-Acetylation Reaction
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in anhydrous pyridine (5-10 mL per gram of starting material).

    • Rationale: Pyridine serves as both the solvent and a base to neutralize the acetic acid byproduct of the reaction, driving the equilibrium towards the product.[1] The use of anhydrous pyridine is recommended to prevent the hydrolysis of acetic anhydride.

  • Addition of Acetic Anhydride: Cool the solution to 0 °C using an ice bath. To the stirred solution, add acetic anhydride (1.2-1.5 eq.) dropwise.

    • Rationale: A slight excess of acetic anhydride ensures complete consumption of the starting amine. The dropwise addition at low temperature helps to control the exothermic nature of the reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 4-12 hours.

    • Rationale: The reaction time may vary depending on the steric hindrance of the substrate. For highly hindered anilines, gentle heating (e.g., to 40-50 °C) may be necessary to drive the reaction to completion.

  • Catalyst (Optional): For a potentially faster and more efficient reaction, a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, 0.05-0.1 eq.) can be added to the reaction mixture before the addition of acetic anhydride.[2]

    • Rationale: DMAP is a hypernucleophilic acylation catalyst that reacts with acetic anhydride to form a highly reactive N-acetylpyridinium intermediate, which can more effectively acylate sterically hindered amines.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The disappearance of the starting material spot and the appearance of a new, less polar product spot will indicate the completion of the reaction.

Part 2: Work-up and Purification
  • Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice or cold water (approximately 5-10 times the volume of pyridine used). A precipitate of the crude product may form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM) (3 x 20 mL).

  • Washing: Combine the organic extracts and wash successively with:

    • 1 M HCl (2 x 20 mL) to remove pyridine.

    • Saturated NaHCO₃ solution (1 x 20 mL) to neutralize any remaining acid.

    • Brine (1 x 20 mL) to facilitate phase separation.

    • Rationale: The acidic wash protonates the basic pyridine, making it water-soluble and thus easily removed from the organic layer. The bicarbonate wash removes any excess acetic acid or HCl.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Recrystallization: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.[3][4]

    • Procedure: Dissolve the crude product in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes slightly cloudy. Then, add a few more drops of hot ethanol until the solution is clear again. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Rationale: Recrystallization is an effective method for purifying solid organic compounds.[5] The principle is based on the differential solubility of the compound and impurities in a given solvent at different temperatures.

Part 3: Characterization
  • Melting Point: Determine the melting point of the purified product. A sharp melting point range is indicative of high purity. The melting point of the unacetylated starting material is not specified, but the product is expected to be a solid with a distinct melting point.

  • Spectroscopic Analysis: Characterize the purified product by ¹H NMR and ¹³C NMR spectroscopy.

    • Expected ¹H NMR features:

      • Appearance of a singlet corresponding to the acetyl methyl protons (CH₃) typically in the range of δ 2.0-2.3 ppm.

      • A downfield shift of the aromatic protons adjacent to the newly formed amide group.

      • A singlet for the amide proton (NH), which may be broad, typically in the range of δ 7.5-9.0 ppm.

    • Expected ¹³C NMR features:

      • Appearance of a signal for the acetyl methyl carbon at around δ 24 ppm.

      • Appearance of a signal for the amide carbonyl carbon at around δ 168-170 ppm.[6][7]

Safety Precautions

  • Acetic anhydride is corrosive, a lachrymator, and reacts violently with water. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Pyridine is flammable, harmful if swallowed or inhaled, and can cause skin and eye irritation. Handle it in a fume hood and wear appropriate PPE.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.

  • Hydrochloric acid is corrosive. Handle with care and wear appropriate PPE.

Troubleshooting

IssuePossible CauseSolution
Reaction is slow or incomplete Steric hindrance of the starting material.Increase the reaction temperature to 40-50 °C. Add a catalytic amount of DMAP.[2] Use a more reactive acetylating agent like acetyl chloride.
Low yield Incomplete reaction. Loss of product during work-up or recrystallization.Ensure the reaction goes to completion by monitoring with TLC. Be careful during extractions to avoid loss of the organic layer. Use a minimal amount of hot solvent for recrystallization to maximize recovery.
Product is an oil or does not crystallize Presence of impurities.Purify the crude product by column chromatography on silica gel before attempting recrystallization. Ensure all pyridine has been removed during the work-up.
Product is colored Impurities in the starting material or formed during the reaction.Treat the solution with activated charcoal during recrystallization to remove colored impurities.

Conclusion

This application note provides a comprehensive and detailed protocol for the N-acetylation of the sterically hindered amine, this compound. By understanding the underlying chemical principles and carefully following the experimental procedure, researchers can successfully synthesize and purify the desired N-acetylated product. The inclusion of troubleshooting tips and safety precautions aims to facilitate a smooth and safe experimental workflow. The characterization data provided will aid in the confirmation of the product's identity and purity.

References

Application Notes and Protocols for Methyl 6-amino-3-bromo-2-methylbenzoate in the Synthesis of Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 6-amino-3-bromo-2-methylbenzoate is a versatile trifunctional building block with significant potential in the synthesis of complex active pharmaceutical ingredients (APIs). Its unique substitution pattern, featuring an amino group, a bromine atom, and a methyl ester on a benzene ring, offers multiple reaction sites for diversification. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound. We will delve into its key synthetic transformations, with a focus on palladium-catalyzed cross-coupling reactions, and provide detailed, field-proven protocols for its application in the synthesis of kinase inhibitors, a prominent class of therapeutics.

Introduction: A Strategic Building Block in Medicinal Chemistry

The design and synthesis of novel APIs often rely on the availability of versatile and strategically functionalized building blocks. This compound (CAS No: 573692-58-7) is one such molecule, poised for a significant role in medicinal chemistry.[1][2] Its structure is a confluence of functionalities that are highly desirable for constructing complex molecular architectures.

The primary amino group serves as a nucleophile or a site for derivatization, while the bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.[1][3] The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, providing another point for modification or for interaction with biological targets. The methyl group offers steric influence and can modulate the physicochemical properties of the final compound. This trifecta of reactive sites allows for a modular and convergent approach to the synthesis of diverse compound libraries, particularly for screening against biological targets like protein kinases.

Key Synthetic Transformations and Mechanistic Insights

The true utility of this compound is realized through its participation in robust and high-yielding chemical reactions. The following sections detail the principles and protocols for its most important synthetic applications.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds in organic synthesis. For this compound, the aryl bromide is the primary site for these transformations.

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[1] This reaction is particularly valuable in the construction of kinase inhibitors, where a substituted amine linked to an aromatic core is a common structural motif.

Reaction Principle: The reaction proceeds through a catalytic cycle involving a palladium(0) complex. The key steps are the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a Pd(II)-amido complex, and finally, reductive elimination to yield the desired N-aryl product and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the efficiency of the reaction, with sterically hindered phosphine ligands often being the most effective.[4]

Buchwald-Hartwig Amination Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex  Ar-Br Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination  R2NH Pd(II)-Amido Complex Pd(II)-Amido Complex Amine Coordination->Pd(II)-Amido Complex  Base, -HBase+ Pd(II)-Amido Complex->Pd(0)L2 Reductive Elimination (Ar-NR2) caption Catalytic cycle of the Buchwald-Hartwig amination.

Catalytic cycle of the Buchwald-Hartwig amination.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an aryl halide.[5] This reaction is instrumental in synthesizing biaryl and heteroaryl structures, which are prevalent in many pharmaceuticals.

Reaction Principle: Similar to the Buchwald-Hartwig amination, the Suzuki-Miyaura coupling involves a palladium(0) catalytic cycle. The key steps are oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organoboron species (activated by a base), and finally, reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[3]

Application in the Synthesis of a Kinase Inhibitor Scaffold

To illustrate the practical application of this compound, we present a detailed protocol for the synthesis of a key intermediate for a pyrimidine-based kinase inhibitor. Kinase inhibitors are a major class of targeted cancer therapies, and their synthesis often involves the coupling of an aromatic core with a heterocyclic moiety.[6][7]

Protocol: Synthesis of Methyl 6-amino-2-methyl-3-(pyrimidin-2-yl)benzoate

This two-step protocol first involves a Suzuki-Miyaura coupling to introduce the pyrimidine ring, followed by the potential for further derivatization of the amino group.

Step 1: Suzuki-Miyaura Coupling of this compound with 2-(tributylstannyl)pyrimidine

Parameter Condition Rationale
Reactants This compound (1.0 equiv), 2-(Tributylstannyl)pyrimidine (1.2 equiv)The stannane is a common coupling partner in Stille couplings, a related reaction. For Suzuki, a pyrimidine boronic acid would be used.
Catalyst Pd(PPh₃)₄ (0.05 equiv)A common and effective catalyst for Suzuki and Stille couplings.
Solvent TolueneA high-boiling, inert solvent suitable for this type of reaction.
Temperature 110 °CSufficient to drive the reaction to completion in a reasonable timeframe.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the palladium catalyst.

Detailed Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 g, 4.08 mmol), 2-(tributylstannyl)pyrimidine (1.8 g, 4.89 mmol), and tetrakis(triphenylphosphine)palladium(0) (236 mg, 0.204 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene (20 mL) via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous potassium fluoride solution to remove tin byproducts.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Synthetic Workflow cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Further Derivatization (Example) Start This compound Reagents1 2-Pyrimidineboronic acid Pd(PPh3)4, Base Start->Reagents1 Reaction1 Heat in Toluene (Inert Atmosphere) Reagents1->Reaction1 Workup1 Aqueous Workup & Purification Reaction1->Workup1 Intermediate Methyl 6-amino-2-methyl-3-(pyrimidin-2-yl)benzoate Workup1->Intermediate Amide_Coupling Amide Coupling with Carboxylic Acid Intermediate->Amide_Coupling Final_Product Final API Scaffold Amide_Coupling->Final_Product caption Workflow for API scaffold synthesis.

Workflow for API scaffold synthesis.

Safety and Handling

This compound is considered hazardous.[6] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[8]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

  • Handling: Use in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, well-ventilated place. Keep container tightly closed.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of active pharmaceutical ingredients. Its strategically placed functional groups allow for a wide range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. The protocols and insights provided in this document are intended to empower researchers to leverage the full potential of this compound in their drug discovery and development endeavors.

References

Application Notes and Protocols for Methyl 6-amino-3-bromo-2-methylbenzoate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Anilines in Agrochemical Discovery

In the landscape of modern agrochemical research, the development of novel active ingredients with improved efficacy, selectivity, and environmental profiles is of paramount importance. Substituted anilines and their derivatives, such as methyl 6-amino-3-bromo-2-methylbenzoate, represent a critical class of intermediates. Their versatile chemical handles allow for the construction of complex molecular architectures, leading to the discovery of new herbicides, insecticides, and fungicides. The specific substitution pattern of this compound, featuring an amino group for amide or urea formation, a bromine atom for cross-coupling reactions, and a methylbenzoate moiety for further derivatization, makes it a highly valuable building block for combinatorial chemistry and lead optimization in agrochemical synthesis.

This document provides a detailed technical guide on the application of this compound as a key intermediate in the synthesis of a proherbicide targeting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. The protocols and insights provided herein are intended for researchers, scientists, and professionals in the field of agrochemical development.

Core Application: Synthesis of a Urea-Based Proherbicide Intermediate

This compound serves as a pivotal precursor in the synthesis of novel urea derivatives that act as proherbicides. Proherbicides are inactive compounds that are converted into active herbicides within the target plant, a strategy that can improve selectivity and reduce environmental impact. In this context, the amino group of this compound is reacted with an isocyanate to form a urea linkage, a common pharmacophore in many biologically active molecules.

Scientific Rationale: The Urea Linkage as a Bioisostere

The formation of a urea bond is a cornerstone of this synthetic strategy. In many agrochemicals, the urea moiety acts as a bioisostere for an amide bond, offering similar hydrogen bonding capabilities but with altered metabolic stability and conformational properties. This can lead to enhanced binding to the target enzyme and improved biological activity. The reaction of the primary amine of this compound with an isocyanate is a robust and high-yielding transformation, making it an attractive choice for industrial-scale synthesis.

Experimental Protocols

The following protocols are based on established synthetic methodologies and provide a step-by-step guide for the preparation and utilization of this compound in agrochemical synthesis.[1]

Part 1: Synthesis of this compound

This protocol details the bromination of methyl 2-amino-6-methylbenzoate to yield the target intermediate.

Reaction Scheme:

start Methyl 2-amino-6-methylbenzoate reagents NBS Dichloromethane, 0 °C product This compound reagents->product Bromination

Caption: Synthesis of this compound.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
Methyl 2-amino-6-methylbenzoate6342-64-9165.1950
N-Bromosuccinimide (NBS)128-08-5177.9852.5
Dichloroethane107-06-298.96-
Sodium hydroxide solution (40%)1310-73-240.00-
Saturated sodium chloride solution7647-14-558.44-
Anhydrous sodium sulfate7757-82-6142.04-

Procedure:

  • Dissolve methyl 2-amino-6-methylbenzoate (50 mmol) in dichloroethane in a suitable reaction vessel equipped with a magnetic stirrer and a cooling bath.

  • Cool the solution to 0 °C.

  • Add N-Bromosuccinimide (NBS, 52.5 mmol) in batches, maintaining the temperature at 0 °C. The reaction is typically complete within 10-20 minutes.

  • After the reaction is complete (monitored by TLC), filter the reaction mixture to remove solid impurities.

  • Wash the organic phase three times with a 40% aqueous NaOH solution and then with a saturated NaCl solution.

  • Dry the organic layer over anhydrous Na2SO4.

  • Concentrate the organic phase under reduced pressure to obtain this compound. The product is typically a brown oily liquid.[1]

Expected Yield: 83%[1]

Characterization Data (¹H NMR, 400 MHz, DMSO-d₆): δ 7.31 (d, J = 8.8 Hz, 1H), 6.56 (d, J = 8.8 Hz, 1H), 5.63 (s, 2H), 3.83 (s, 3H), 2.25 (s, 3H).[1]

Part 2: Synthesis of a Urea-Based Proherbicide Intermediate

This protocol describes the reaction of this compound with an isocyanate to form a urea derivative.

Reaction Scheme:

start This compound reagents 2-Methylphenyl isocyanate Pyridine, 100 °C product Urea Derivative reagents->product Urea Formation

Caption: Synthesis of a Urea-Based Proherbicide Intermediate.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
This compound573692-58-7244.0920
2-Methylphenyl isocyanate614-68-6133.1525
Pyridine110-86-179.10-

Procedure:

  • Under a nitrogen atmosphere, add this compound (20 mmol) and 2-methylphenyl isocyanate (25 mmol) to a two-neck 100 mL round-bottomed flask.

  • Add pyridine (30 mL) as the solvent.

  • Heat the resulting solution to 100 °C for approximately 6-8 hours.

  • Monitor the reaction for completion using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction solution to room temperature.

  • The product can be isolated and purified using standard techniques such as crystallization or column chromatography.[1]

Trustworthiness and Self-Validating Systems

The protocols described above are designed to be self-validating through clear and measurable outcomes. The progress of each reaction can be meticulously monitored using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), allowing for real-time assessment of reaction completion and purity of the intermediates. The final products should be thoroughly characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and purity, ensuring the reliability and reproducibility of the synthesis.

Future Perspectives and Broader Applications

The synthetic utility of this compound extends beyond the synthesis of HPPD-inhibiting proherbicides. Its trifunctional nature opens avenues for the creation of diverse libraries of compounds for high-throughput screening in agrochemical discovery. The bromine atom can be utilized in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce further molecular complexity. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups or used as a handle for further derivatization. This versatility positions this compound as a valuable scaffold for the development of next-generation agrochemicals.

References

Derivatization of the amino group in Methyl 6-amino-3-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Derivatization of the Amino Group in Methyl 6-amino-3-bromo-2-methylbenzoate

Introduction: Unlocking the Potential of a Versatile Scaffold

This compound is a trifunctional aromatic compound that serves as a highly valuable building block in modern organic synthesis, particularly in the realms of medicinal chemistry and materials science. Its unique substitution pattern—featuring a nucleophilic amino group, a synthetically versatile bromine atom, and an ester moiety on a sterically hindered benzene ring—offers a rich platform for constructing diverse molecular architectures. The strategic derivatization of the primary amino group is a critical first step in many synthetic campaigns, enabling the exploration of structure-activity relationships (SAR), the fine-tuning of physicochemical properties, and the generation of libraries of novel compounds for drug discovery pipelines.

However, the reactivity of the amino group in this specific scaffold is modulated by significant steric and electronic factors. The presence of an ortho-methyl group and the adjacent methyl ester creates considerable steric hindrance, which can impede the approach of reagents and necessitate carefully optimized reaction conditions.[1][2] This guide, designed for researchers, scientists, and drug development professionals, provides a detailed exploration of key derivatization strategies, offering field-proven protocols and explaining the causality behind experimental choices to overcome these challenges.

Physicochemical Properties and Handling

A precise understanding of the substrate's properties is fundamental for safe handling and effective experimental design.

PropertyValue
CAS Number 573692-58-7
Molecular Formula C₉H₁₀BrNO₂
Molecular Weight 244.09 g/mol
Appearance Solid
Boiling Point 293.8 ± 35.0 °C at 760 mmHg
Density 1.506 ± 0.06 g/cm³
InChI Key FDOYATWYGLRGGF-UHFFFAOYSA-N

Safety & Handling: this compound is harmful if swallowed and causes skin and eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Part 1: Acylation - The Formation of Robust Amides

Acylation is one of the most fundamental and reliable methods for derivatizing an amino group. The resulting amide bond is metabolically stable and an excellent hydrogen bond donor/acceptor, making it a cornerstone of medicinal chemistry. The reaction typically involves the treatment of the aniline with an acylating agent, such as an acid chloride or anhydride, in the presence of a non-nucleophilic base to scavenge the acid byproduct.

Causality of Experimental Design: Due to the steric hindrance around the amino group, standard acylation conditions may be sluggish. The choice of a mild, non-nucleophilic base like triethylamine (TEA) or pyridine is crucial to prevent unwanted side reactions. Using a slight excess of the acylating agent and base ensures the reaction proceeds to completion. Dichloromethane (DCM) is an excellent solvent as it is relatively inert and easily removed in vacuo.

Detailed Protocol 1: Acylation with Acetyl Chloride
  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Reaction Initiation: Cool the mixture to 0 °C using an ice-water bath. Add acetyl chloride (1.2 eq) dropwise via syringe over 10 minutes. The formation of a white precipitate (triethylammonium chloride) is typically observed.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexanes/ethyl acetate gradient.[3]

Acylation Workflow Diagram

sub Substrate & DCM base Add Base (TEA) Stir sub->base cool Cool to 0 °C base->cool acyl Add Acyl Chloride (Dropwise) cool->acyl react Warm to RT Monitor by TLC acyl->react workup Aqueous Work-up react->workup purify Purification (Chromatography) workup->purify

Caption: General workflow for the acylation of the target aniline.

Troubleshooting & Optimization
ProblemPotential CauseSuggested Solution
Incomplete Reaction Steric hindrance slowing the reaction.Increase reaction time, warm gently (e.g., to 40 °C), or use a more reactive acylating agent like an acid anhydride with a catalytic amount of DMAP.
Low Yield Product loss during aqueous work-up.Ensure the pH is basic before extraction. Perform multiple extractions with the organic solvent.
Side Product Formation Reaction with moisture or impurities.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.

Part 2: Sulfonylation - Introducing the Sulfonamide Moiety

Sulfonamides are a key functional group in a multitude of marketed drugs. The sulfonylation of anilines provides access to this important class of compounds. Modern methods, such as visible-light photoredox catalysis, offer mild and efficient alternatives to traditional protocols that often require harsh conditions.[4][5] This approach is particularly advantageous for complex or sensitive substrates.

Causality of Experimental Design: The photoredox-catalyzed reaction proceeds via the generation of a sulfonyl radical from a stable sulfinate salt.[5][6] An iridium or organic-based photocatalyst absorbs visible light and initiates a single-electron transfer (SET) process.[4] This method avoids harsh bases and high temperatures, offering excellent functional group tolerance. The choice of an oxidant like potassium persulfate is key to regenerating the active catalyst.

Detailed Protocol 2: Visible-Light Mediated Sulfonylation
  • Reaction Setup: To a vial, add this compound (1.0 eq), sodium benzenesulfinate (1.5 eq), [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆ photocatalyst (1-2 mol%), and potassium persulfate (2.0 eq).

  • Solvent Addition: Add a suitable solvent (e.g., acetonitrile or a mixture like MeCN/water) to achieve the desired concentration (typically 0.1 M).

  • Degassing: Seal the vial and degas the mixture by sparging with an inert gas (N₂ or Argon) for 15-20 minutes to remove oxygen, which can quench the excited state of the photocatalyst.

  • Irradiation: Place the vial approximately 5-10 cm from a blue LED lamp (40-50 W) and stir vigorously at room temperature.[5] Use a fan to maintain a constant temperature.

  • Reaction Progression: Monitor the reaction by TLC or LC-MS over 12-24 hours.

  • Work-up & Purification: Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

Sulfonylation Workflow Diagram

setup Combine Reagents (Aniline, Sulfinate, Catalyst) solvent Add Solvent setup->solvent degas Degas with N₂/Ar solvent->degas irradiate Irradiate with Blue LEDs Stir at RT degas->irradiate monitor Monitor by LC-MS irradiate->monitor workup Aqueous Work-up monitor->workup purify Purification workup->purify

Caption: Workflow for photoredox-catalyzed C-N sulfonylation.

Part 3: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a Nobel Prize-winning, palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds.[7][8] It is an exceptionally powerful tool for synthesizing aryl amines from aryl halides, and its development has revolutionized medicinal chemistry.[9] For a sterically hindered substrate like this compound, this reaction provides a reliable pathway to N-aryl derivatives that are otherwise difficult to access.

Causality of Experimental Design: The success of this reaction hinges on the catalytic cycle involving a Palladium(0) species.[7] The choice of ligand is critical; sterically demanding, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often required to facilitate both the oxidative addition of the aryl halide and the final reductive elimination step, especially with hindered coupling partners.[10] A strong, non-nucleophilic base like sodium tert-butoxide is necessary to deprotonate the amine in the catalytic cycle. The entire process must be conducted under strictly anaerobic conditions as the Pd(0) catalyst is oxygen-sensitive.

Detailed Protocol 3: Buchwald-Hartwig N-Arylation
  • Glovebox/Schlenk Line Setup: All manipulations should be performed under an inert atmosphere.

  • Reagent Loading: In an oven-dried Schlenk tube, add the aryl bromide (1.0 eq), this compound (1.2 eq), sodium tert-butoxide (1.4 eq), the appropriate biarylphosphine ligand (e.g., XPhos, 2-4 mol%), and the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via cannula or syringe.

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture in a pre-heated oil bath to 80-110 °C.

  • Monitoring: Stir vigorously for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Quench carefully with water and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove palladium black.

  • Purification: Transfer the filtrate to a separatory funnel, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.

Buchwald-Hartwig Logical Relationship Diagram

cluster_req Core Requirements Catalyst Pd(0) Catalyst System Product N-Aryl Product Catalyst->Product Substrates Aniline + Aryl Halide Substrates->Product Base Strong Base (e.g., NaOtBu) Base->Product Conditions Inert Atmosphere Heat (80-110°C) Conditions->Product

Caption: Key components for a successful Buchwald-Hartwig reaction.

Purification and Characterization of Derivatives

Unambiguous characterization is essential to confirm the identity and purity of the newly synthesized derivatives. A multi-technique approach is standard practice.[11]

General Purification Strategy

Column chromatography on silica gel is the most common method for purifying these derivatives. The choice of eluent is critical and should be determined by preliminary TLC analysis.

Derivative TypeTypical Eluent System (Hexanes/Ethyl Acetate)Notes
Amide 20% - 50% Ethyl AcetateGenerally more polar than the starting aniline.
Sulfonamide 15% - 40% Ethyl AcetatePolarity is comparable to or slightly greater than the starting material.
N-Aryl 5% - 25% Ethyl AcetateOften less polar than the starting aniline due to increased lipophilicity.

For highly polar compounds, adding methanol to the eluent system may be necessary.[3]

Characterization Workflow

The purified product should be analyzed by a suite of spectroscopic techniques to confirm its structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide the definitive structural framework of the molecule.[11]

    • ¹H NMR: Look for the disappearance of the broad NH₂ signal and the appearance of a new N-H signal (for amides/sulfonamides) or the absence of an N-H signal (for tertiary amines). New signals corresponding to the added moiety (e.g., acetyl, phenylsulfonyl, aryl group) will also be present.

    • ¹³C NMR: Observe shifts in the aromatic carbons, particularly the carbon attached to the nitrogen, and the appearance of new carbon signals from the derivative group.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound.[11] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Identifies the presence and modification of key functional groups.[11]

    • Amide: Appearance of a strong C=O stretch (~1650-1680 cm⁻¹) and an N-H stretch (~3300 cm⁻¹).

    • Sulfonamide: Appearance of two characteristic S=O stretches (~1350 and 1160 cm⁻¹).

General Characterization Workflow Diagram

start Purified Compound nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry (Confirm MW) start->ms ir IR Spectroscopy (Functional Groups) start->ir analysis Data Integration & Analysis nmr->analysis ms->analysis ir->analysis end Structure Confirmed analysis->end

Caption: A standard workflow for structural confirmation.

Conclusion

The derivatization of the amino group in this compound provides a gateway to a vast chemical space of novel and potentially bioactive molecules. While the steric hindrance inherent to this scaffold presents a synthetic challenge, it can be overcome through the rational application of modern synthetic methodologies. By carefully selecting reagents and optimizing conditions for acylation, sulfonylation, and N-arylation, researchers can effectively generate diverse libraries for further investigation. The protocols and insights provided in this guide serve as a robust starting point for unlocking the full synthetic potential of this versatile building block.

References

Ester hydrolysis of Methyl 6-amino-3-bromo-2-methylbenzoate to its corresponding carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Saponification of Methyl 6-amino-3-bromo-2-methylbenzoate

Introduction: Unlocking a Key Synthetic Building Block

6-Amino-3-bromo-2-methylbenzoic acid is a highly functionalized aromatic scaffold of significant interest to the pharmaceutical and materials science sectors.[1] Its unique arrangement of an amine, a halogen, and a carboxylic acid on a methyl-substituted benzene ring offers a versatile platform for constructing complex heterocyclic systems. The strategic positioning of these groups allows for selective and sequential chemical transformations, making it an invaluable starting material for the synthesis of novel drug candidates and functional materials.

The most common synthetic route to this valuable acid is through the hydrolysis of its corresponding methyl ester, this compound. However, this transformation is not trivial. The ester is sterically hindered due to the ortho-methyl group, which can significantly impede the approach of a nucleophile to the carbonyl carbon, often leading to low yields or requiring harsh reaction conditions.[2][3][4]

This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to effectively perform this challenging ester hydrolysis. We will delve into the mechanistic underpinnings of the reaction, justify the selection of reagents and conditions, and present a detailed, step-by-step protocol for achieving high-yield synthesis of 6-amino-3-bromo-2-methylbenzoic acid.

Mechanistic Insights and Strategic Considerations

A thorough understanding of the reaction mechanism and the influence of the substrate's unique structure is paramount for developing a successful and robust protocol.

The BAC2 Mechanism: A Foundation for Saponification

The base-catalyzed hydrolysis of esters, commonly known as saponification, typically proceeds through a bimolecular acyl-oxygen cleavage (BAC2) mechanism.[4][5] This two-step process is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a transient, high-energy tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl group and eliminating the methoxide ion as a leaving group. In the final, irreversible step, the strongly basic methoxide deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and methanol.[6][7]

Caption: The BAC2 mechanism for ester hydrolysis.

Overcoming Steric Hindrance: A Critical Challenge

The primary obstacle in the hydrolysis of this compound is the steric bulk of the methyl group positioned ortho to the ester functionality. This substituent physically obstructs the trajectory of the incoming hydroxide nucleophile, increasing the activation energy of the first step and slowing the reaction rate considerably.[3][8] To overcome this, reaction conditions must be carefully selected. While harsh conditions like high concentrations of NaOH and high temperatures can drive the reaction, they also risk promoting side reactions.[9][10] A more nuanced approach involves the selection of an optimal base and solvent system.

The Role of Substituents: Electronic and Catalytic Effects
  • Amino Group (-NH₂): The ortho-amino group can play a fascinating and beneficial role. Studies on 2-aminobenzoate esters have shown that the neighboring amine can act as an intramolecular general base, catalyzing the hydrolysis.[11][12][13] This occurs through the amine group abstracting a proton from a water molecule as it attacks the carbonyl carbon, effectively increasing the nucleophilicity of the water molecule. This intramolecular assistance can lead to rate enhancements of 50- to 100-fold compared to their para-substituted counterparts.[12]

  • Bromo Group (-Br): As an electron-withdrawing group, the bromine atom at the meta position (relative to the ester) increases the electrophilicity of the carbonyl carbon. This makes the carbon atom more susceptible to nucleophilic attack, which can help to partially counteract the deactivating steric effect of the ortho-methyl group.

Rationale for Reagent Selection: LiOH in a Mixed-Solvent System

For the saponification of sterically hindered or complex esters, lithium hydroxide (LiOH) is often the base of choice over sodium hydroxide (NaOH) or potassium hydroxide (KOH).[14][15] The smaller lithium cation (Li⁺) coordinates more effectively with the carbonyl oxygen of the ester, polarizing the C=O bond and further increasing the electrophilicity of the carbonyl carbon.[16] This Lewis acid-like assistance facilitates the nucleophilic attack by the hydroxide ion.

A mixed-solvent system, typically comprising Tetrahydrofuran (THF), Methanol (MeOH), and Water (H₂O), is highly effective.[14]

  • THF is an excellent solvent for the aromatic ester, ensuring it remains fully dissolved and accessible to the reagents.

  • Methanol helps to co-solubilize the aqueous LiOH solution and the organic-soluble ester, creating a homogeneous reaction medium.

  • Water is essential as it is the source of the hydroxide nucleophile and the ultimate proton source for the alcohol byproduct.

Detailed Experimental Protocol

This protocol is designed to provide a reliable and reproducible method for the saponification of this compound.

Materials and Reagents
ReagentFormulaMW ( g/mol )PuritySupplier Example
This compoundC₉H₁₀BrNO₂244.09>97%Sigma-Aldrich
Lithium hydroxide monohydrate (LiOH·H₂O)LiOH·H₂O41.96>98%Sigma-Aldrich
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11>99%Sigma-Aldrich
Methanol (MeOH), anhydrousCH₃OH32.04>99.8%Sigma-Aldrich
Deionized Water (H₂O)H₂O18.02-In-house
Hydrochloric Acid (HCl), concentrated (37%)HCl36.4637%Sigma-Aldrich
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS GradeSigma-Aldrich
Brine (saturated NaCl solution)NaCl(aq)--Lab-prepared
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04>99%Sigma-Aldrich
Equipment
  • Round-bottom flask (50 mL or appropriate size)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Rotary evaporator

  • Büchner funnel and filter paper

  • TLC plates (Silica gel 60 F₂₅₄)

Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 4.09 mmol).

  • Solvent Addition: Add THF (10 mL) and Methanol (5 mL) to the flask. Stir the mixture at room temperature until the starting material is completely dissolved.

  • Base Addition: In a separate beaker, dissolve lithium hydroxide monohydrate (0.34 g, 8.18 mmol, 2.0 equiv.) in deionized water (5 mL). Add the aqueous LiOH solution to the reaction flask in a single portion.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to 65 °C (reflux) using a heating mantle or oil bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexanes:Ethyl Acetate as the eluent. The starting material is UV active and will have a higher Rf value than the product, which is more polar and will remain at or near the baseline. The reaction is typically complete within 4-6 hours.

  • Work-up - Quenching and Solvent Removal: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Remove the bulk of the organic solvents (THF and Methanol) using a rotary evaporator.

  • Acidification: To the remaining aqueous residue, add deionized water (10 mL). Cool the mixture in an ice bath. Slowly add concentrated HCl dropwise while stirring until the pH of the solution is approximately 2-3 (verify with pH paper). A precipitate of the carboxylic acid product should form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

Purification and Characterization

The crude 6-amino-3-bromo-2-methylbenzoic acid can be purified by recrystallization from an ethanol/water mixture. The resulting solid should be a white to off-white powder.

  • Expected Yield: 85-95%

  • Characterization: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The molecular formula of the product is C₈H₈BrNO₂ with a molecular weight of 230.06 g/mol .[17][18]

Workflow and Data Summary

The entire process from setup to purified product is summarized in the workflow diagram below.

Experimental_Workflow A 1. Dissolve Ester in THF/MeOH B 2. Add Aqueous LiOH Solution A->B C 3. Heat to Reflux (65°C) (4-6 hours) B->C D 4. Monitor by TLC C->D In-process control E 5. Cool and Remove Organic Solvents C->E Reaction Complete D->C F 6. Acidify with HCl to pH 2-3 E->F G 7. Extract with Ethyl Acetate F->G H 8. Dry (Na₂SO₄) and Concentrate G->H I 9. Purify by Recrystallization H->I J 10. Characterize Product I->J

Caption: Experimental workflow for the synthesis of 6-amino-3-bromo-2-methylbenzoic acid.

Key Reaction Parameters
ParameterValueRationale
SubstrateThis compoundStarting material
BaseLiOH·H₂OEffective for hindered esters
Base Stoichiometry2.0 equivalentsEnsures complete reaction
Solvent SystemTHF / MeOH / H₂O (2:1:1 v/v)Homogenizes reactants
Temperature65 °C (Reflux)Overcomes steric hindrance
Reaction Time4 - 6 hoursTypical for complete conversion
Expected Yield85 - 95%High efficiency protocol

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient reaction time or temperature.2. Inactive LiOH (absorbed CO₂).3. Insufficient base.1. Extend reaction time and ensure temperature is stable at 65°C.2. Use a fresh bottle of LiOH·H₂O.3. Increase LiOH stoichiometry to 2.5-3.0 equivalents.
Low Yield 1. Incomplete extraction of the product.2. Product loss during recrystallization.3. Insufficient acidification (product remains as carboxylate salt in aqueous layer).1. Perform additional extractions (4-5 times) with ethyl acetate.2. Use a minimal amount of hot solvent for recrystallization and cool slowly.3. Ensure pH is robustly at 2-3 before extraction.
Oily Product After Work-up 1. Residual solvent (water or ethyl acetate).2. Impurities present.1. Dry the product under high vacuum for an extended period.2. Proceed with recrystallization as planned.

Safety Precautions

  • Reagents: Tetrahydrofuran is flammable and can form explosive peroxides. Always use from a freshly opened container or test for peroxides. Concentrated hydrochloric acid is highly corrosive and should be handled in a fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Procedure: The reaction should be performed in a well-ventilated fume hood. Use caution when heating flammable solvents. The acidification step is exothermic and should be performed slowly in an ice bath.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Polysubstituted Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of polysubstituted anilines. This guide is designed for researchers, scientists, and professionals in drug development, providing expert advice and troubleshooting for common challenges encountered in the laboratory. As Senior Application Scientists, we have compiled this resource to help you navigate the complexities of aniline chemistry, improve your synthetic outcomes, and save valuable research time.

Frequently Asked Questions (FAQs)

Here we address some of the fundamental questions regarding the synthesis of polysubstituted anilines.

Q1: What are the primary challenges in synthesizing polysubstituted anilines?

A: The synthesis of polysubstituted anilines is often complicated by several factors:

  • Regioselectivity: The amino group is a strong ortho-, para-director, making it difficult to achieve meta-substitution or to control the ratio of ortho to para products in electrophilic aromatic substitution reactions.[1]

  • Over-reactivity and Polysubstitution: The high activation of the benzene ring by the amino group can lead to multiple substitutions, especially under harsh reaction conditions.[2]

  • Side Reactions: The nucleophilic nitrogen atom can participate in unwanted side reactions, such as N-alkylation or N-acylation.[1] Furthermore, anilines are susceptible to oxidation, often leading to discoloration of reaction mixtures.[3][4]

  • Poor Reactivity of Substituted Anilines: Electron-withdrawing groups on the aniline ring decrease its nucleophilicity, making subsequent reactions like Buchwald-Hartwig amination or amide bond formation challenging.[5]

  • Purification: The separation of constitutional isomers (ortho, meta, para) of polysubstituted anilines can be difficult due to their similar physical properties.[6][7]

Q2: How can I control regioselectivity during the functionalization of anilines?

A: Controlling regioselectivity is a cornerstone of successful aniline synthesis. Several strategies can be employed:

  • Protecting Groups: The introduction of a bulky protecting group on the nitrogen atom, such as an acetyl or pivaloyl group, can sterically hinder the ortho positions, thereby favoring the formation of the para-substituted product during electrophilic aromatic substitution.[1]

  • Directed Ortho-Metalation (DoM): This powerful technique utilizes a directing group (often a protected amine) to chelate an organolithium reagent, leading to deprotonation and subsequent functionalization exclusively at the ortho position.[8][9][10]

  • Transition Metal-Catalyzed C-H Functionalization: Modern synthetic methods allow for direct functionalization of C-H bonds at specific positions (ortho, meta, or para) through the careful selection of catalysts and directing groups.[11][12][13][14][15] For instance, palladium catalysts with specific ligands can achieve para-selective C-H olefination.[14]

  • Acid Control: In cases where both an aniline and a more basic aliphatic amine are present, controlling the acidity of the reaction medium can selectively protonate and deactivate the aliphatic amine, allowing for preferential reaction at the aniline nitrogen.[16][17][18]

Q3: What is the role of a protecting group in aniline synthesis, and which one should I choose?

A: Protecting groups are crucial for managing the reactivity of the aniline moiety.[19] They serve to:

  • Prevent unwanted side reactions at the nitrogen atom.[1]

  • Moderate the activating effect of the amino group to prevent polysubstitution.[1]

  • Direct the regioselectivity of substitution, often towards the para position.[1]

  • Enable reactions that are otherwise incompatible with a free amino group, such as Friedel-Crafts reactions.[1][2]

The choice of protecting group depends on the specific reaction conditions and the desired outcome.[20] Common protecting groups for anilines include:

  • Carbamates (Boc, Cbz, Fmoc): These are widely used due to their ease of installation and removal under specific, often mild, conditions.[21] For example, the Boc group is acid-labile, while the Cbz group is typically removed by catalytic hydrogenation.[21]

  • Acyl Groups (Acetyl, Pivaloyl): Acetyl groups are easily introduced and can be removed under acidic or basic conditions. Pivaloyl groups offer more steric bulk for directing para-substitution.

  • Silyl Groups (TBS): N-silylation can be achieved under mild conditions and the protecting group can be removed with fluoride sources or mild acid.[20][22]

Protecting GroupInstallation ReagentDeprotection ConditionsKey Features
Boc Boc Anhydride (Boc₂O)Strong Acid (e.g., TFA)Stable to a wide range of conditions, acid-labile.[21]
Cbz Benzyl ChloroformateCatalytic Hydrogenation (H₂, Pd/C)Stable to acidic and basic conditions.[21]
Acetyl Acetic Anhydride, Acetyl ChlorideAcid or Base HydrolysisReduces aniline reactivity, good for directing para-substitution.
TBS TBS-Cl, MeLiFluoride source (e.g., TBAF), mild acidMild installation and removal conditions.[22]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low yield of the desired para-isomer in electrophilic aromatic substitution.
  • Potential Cause: Insufficient steric hindrance at the ortho positions, or reaction conditions favoring the ortho isomer.[1]

  • Solution:

    • Choose a Bulkier Protecting Group: Switch from an acetyl group to a pivaloyl or benzoyl group to increase steric hindrance around the ortho positions.[1]

    • Optimize Reaction Temperature: Lowering the reaction temperature often favors the formation of the thermodynamically more stable para-isomer.[1]

    • Vary the Solvent: The polarity and coordinating ability of the solvent can influence the ortho/para ratio. Experiment with different solvents to find the optimal conditions for your specific reaction.

Problem 2: My Buchwald-Hartwig amination with an electron-deficient aniline is failing.
  • Potential Cause: The reduced nucleophilicity of the electron-deficient aniline makes it a poor substrate for standard palladium-catalyzed cross-coupling reactions.[5]

  • Solution:

    • Use Modern, Electron-Rich Ligands: Employ bulky, electron-rich biaryl phosphine ligands such as XPhos, BrettPhos, or RuPhos. These ligands promote the key steps of the catalytic cycle, even with challenging substrates.[5][23]

    • Employ a Strong, Non-Nucleophilic Base: A strong base like sodium or potassium tert-butoxide is often necessary to deprotonate the weakly acidic N-H bond of the electron-deficient aniline.[5]

    • Use a Well-Defined Precatalyst: Using a stable palladium precatalyst (e.g., an XPhos-based G3 or G4 precatalyst) can lead to more reproducible and higher-yielding reactions compared to generating the active catalyst in situ.[5]

    • Consider a Copper Catalyst: For certain substrates, copper-catalyzed cross-coupling reactions can be a viable alternative to palladium-based systems.[24]

Problem 3: The reaction mixture turns dark brown or black.
  • Potential Cause: Anilines are prone to air oxidation, which forms colored impurities.[3]

  • Solution:

    • Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.[25]

    • Purify Starting Materials: Ensure that the aniline starting material is pure and colorless before use. Distillation or recrystallization may be necessary.[25]

    • Protect the Amino Group: N-protection can reduce the susceptibility of the aniline to oxidation.[25]

Problem 4: Difficulty in separating ortho and para isomers after the reaction.
  • Potential Cause: Structural isomers often have very similar polarities and boiling points, making them challenging to separate by standard column chromatography or distillation.[6][26]

  • Solution:

    • Optimize Chromatography:

      • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC using a C18 column is often effective for separating aniline isomers.[26]

      • Gas Chromatography (GC): For volatile isomers, GC can provide excellent separation.[26]

      • Supercritical Fluid Chromatography (SFC): This technique can offer unique selectivity for isomer separation.[6]

    • Fractional Distillation: If there is a sufficient difference in boiling points, fractional distillation under reduced pressure can be effective.[26]

    • Recrystallization: Careful selection of a recrystallization solvent can sometimes allow for the selective crystallization of one isomer.

Visualizations

Troubleshooting Workflow for Low Yield in Polysubstituted Aniline Synthesis

G cluster_sm Starting Material Issues cluster_conditions Suboptimal Conditions cluster_catalyst Catalyst Problems cluster_regio Regioselectivity Issues start Low Yield of Polysubstituted Aniline check_sm Check Starting Material Purity start->check_sm check_conditions Review Reaction Conditions start->check_conditions check_catalyst Evaluate Catalyst System start->check_catalyst check_regio Assess Regioselectivity start->check_regio sm_impure Impure Aniline or Coupling Partner check_sm->sm_impure cond_temp Incorrect Temperature or Reaction Time check_conditions->cond_temp cat_inactive Catalyst Poisoning or Deactivation check_catalyst->cat_inactive regio_mix Formation of Isomer Mixture check_regio->regio_mix sm_solution Purify by Distillation, Recrystallization, or Chromatography sm_impure->sm_solution cond_solution Optimize Temperature, Time, Base, and Solvent cond_temp->cond_solution cond_base Ineffective Base or Solvent cond_base->cond_solution cat_solution Screen Different Ligands (e.g., XPhos, RuPhos). Use Precatalyst. cat_inactive->cat_solution cat_ligand Inappropriate Ligand for Substrate cat_ligand->cat_solution regio_solution Employ Directing Groups, Change Protecting Group, Use Ortho-Metalation regio_mix->regio_solution

Caption: Troubleshooting workflow for low yield in polysubstituted aniline synthesis.

Strategies for Controlling Regioselectivity in Aniline Functionalization

G cluster_strategies Regioselective Strategies cluster_outcomes Primary Products aniline Aniline Substrate steric Steric Hindrance Use bulky N-protecting group (e.g., Pivaloyl) aniline->steric Electrophilic Aromatic Subst. electronic Electronic Control C-H Functionalization with specific ligands/catalysts aniline->electronic Transition-Metal Catalysis chelation Chelation Control Directed Ortho-Metalation (DoM) with n-BuLi aniline->chelation Organolithium Reagent acid_base Acid/Base Control Protonate more basic sites to direct reaction aniline->acid_base Competitive Functionalization para_product para-Substituted Aniline steric->para_product electronic->para_product meta_product meta-Substituted Aniline electronic->meta_product ortho_product ortho-Substituted Aniline chelation->ortho_product

Caption: Strategies for controlling regioselectivity in aniline functionalization.

References

Technical Support Center: Improving Yield in the Amination of Brominated Benzoates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the amination of brominated benzoates. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies. As Senior Application Scientists, we provide in-depth, field-proven insights to address common challenges in this critical cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination of a brominated benzoate is giving low to no yield. What are the most common initial culprits?

A1: Low or no conversion in a Buchwald-Hartwig amination typically points to a few key areas. Firstly, the catalytic system is paramount. Inactive catalysts are a frequent issue. The active Pd(0) species is sensitive to oxygen, so ensure your palladium precursor and ligand have been stored under an inert atmosphere.[1] For more reliable generation of the active catalyst, consider using a pre-catalyst.[1][2]

Secondly, the choice of base and solvent is critical. The base's role is to deprotonate the amine, and if it's too weak, the catalytic cycle can stall.[2] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) often lead to faster reactions, but for substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are better options, though they may require higher temperatures or longer reaction times.[1][3][4] The solvent must solubilize the reagents effectively; toluene and 1,4-dioxane are common choices.[1]

Finally, consider the reactivity of your specific brominated benzoate. Electron-withdrawing groups, such as the ester moiety in benzoates, generally facilitate the reaction. However, steric hindrance near the bromine atom can significantly impede the oxidative addition step.

Q2: I'm observing a significant amount of hydrodehalogenation (replacement of bromine with hydrogen) as a side product. How can I minimize this?

A2: Hydrodehalogenation is a common side reaction in palladium-catalyzed aminations.[1] It can arise from β-hydride elimination from a Pd-amido intermediate, particularly with primary aliphatic amines.[5][6] To mitigate this, several strategies can be employed:

  • Ligand Selection: The choice of ligand is crucial. Sterically demanding, electron-rich phosphine ligands can promote the desired C-N reductive elimination over β-hydride elimination.[5][6]

  • Base Optimization: Using a weaker or less sterically hindered base can sometimes reduce this side reaction.[1]

  • Temperature Control: Lowering the reaction temperature can help, as higher temperatures may favor side reactions.[1]

  • Amine Stoichiometry: Using a slight excess of the amine can help push the equilibrium towards the desired amination product.

Q3: Are there alternative catalytic systems to the traditional palladium-based Buchwald-Hartwig reaction for aminating brominated benzoates?

A3: Yes, several alternative methods have been developed, each with its own advantages.

  • Copper-Catalyzed Amination (Ullmann Condensation): This is a classic method that has seen significant improvements. Modern protocols often use bidentate ligands to allow for lower reaction temperatures.[7] Copper catalysis can be particularly useful for substrates that are sensitive to palladium. A chemo- and regioselective copper-catalyzed amination of 2-bromobenzoic acids has been described, which avoids the need for acid protection.[8][9]

  • Nickel-Catalyzed Amination: Nickel catalysis, particularly with photoredox systems, has emerged as a powerful tool.[10][11] These methods can often be performed under milder conditions and can be effective for a broad range of aryl bromides and amines.[11][12] A Ni(II)-bipyridine complex has been shown to catalyze the C-N coupling of aryl bromides with various primary and secondary alkyl amines under light irradiation, without an external photosensitizer.[11][13]

  • Photocatalysis: In addition to nickel-based systems, other photocatalytic methods using catalysts like Ru(bpy)₃(PF₆)₂ have also been shown to be effective for aryl amination.[10]

Troubleshooting Guide

This section provides a structured approach to resolving specific issues you may encounter during your experiments.

Issue 1: Low Conversion with Electron-Rich Brominated Benzoates
Potential Cause Troubleshooting Step Scientific Rationale
Poor Oxidative Addition Switch to a more electron-rich and sterically hindered ligand (e.g., a biaryl phosphine ligand).Electron-donating groups on the benzoate ring can make the C-Br bond less susceptible to oxidative addition by the palladium catalyst. More electron-rich ligands can increase the electron density on the palladium center, facilitating this key step.[5][6]
Catalyst Inhibition Consider using a different palladium precatalyst or a different metal catalyst system (e.g., Nickel).The substrate or amine may be coordinating too strongly to the palladium center, leading to catalyst deactivation. Nickel catalysts can sometimes exhibit different reactivity profiles and may be less prone to inhibition by certain functional groups.[11]
Insufficient Base Strength Switch to a stronger base, such as LHMDS, if your substrate is tolerant.Electron-rich systems may require a stronger base to efficiently deprotonate the amine and drive the catalytic cycle forward.[14]
Issue 2: Decomposition of the Benzoate Ester
Potential Cause Troubleshooting Step Scientific Rationale
Base-Mediated Hydrolysis Use a weaker, non-nucleophilic base like Cs₂CO₃ or K₃PO₄.Strong alkoxide bases like NaOtBu can hydrolyze the ester functionality, especially at elevated temperatures.[1][4] Carbonate and phosphate bases are generally milder and less likely to cause this side reaction.[3]
High Reaction Temperature Lower the reaction temperature and extend the reaction time.High temperatures can accelerate the rate of ester hydrolysis. Running the reaction at a lower temperature for a longer period can help to preserve the ester group.[1]
Solvent Choice Use an aprotic solvent like dioxane or toluene instead of alcoholic solvents.Protic solvents can participate in transesterification or hydrolysis of the benzoate ester, particularly in the presence of a strong base.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Amination of Methyl 4-Bromobenzoate

Materials:

  • Methyl 4-bromobenzoate

  • Amine (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equivalents)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precatalyst, ligand, and base under an inert atmosphere (e.g., argon or nitrogen).

  • Add methyl 4-bromobenzoate and the amine to the tube.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.[15]

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Process

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L->Oxidative_Addition Ar-Br Amine_Coordination Amine Coordination (R2NH) Oxidative_Addition->Amine_Coordination R2NH Deprotonation Deprotonation (Base) Amine_Coordination->Deprotonation Base Reductive_Elimination Reductive Elimination Deprotonation->Reductive_Elimination Reductive_Elimination->Pd(0)L Product Ar-NR2 Reductive_Elimination->Product

Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Tree Start Low Yield Check_Catalyst Is the catalyst active? Start->Check_Catalyst Use_Precatalyst Use a precatalyst Check_Catalyst->Use_Precatalyst No Check_Conditions Are reaction conditions optimal? Check_Catalyst->Check_Conditions Yes Optimize_Ligand Screen different ligands Check_Conditions->Optimize_Ligand Optimize_Base Screen different bases Check_Conditions->Optimize_Base Optimize_Solvent Screen different solvents Check_Conditions->Optimize_Solvent Consider_Alternative Consider alternative (Cu, Ni, Photo) Optimize_Ligand->Consider_Alternative Optimize_Base->Consider_Alternative Optimize_Solvent->Consider_Alternative

Caption: A decision tree for troubleshooting low yield in amination reactions.

References

Technical Support Center: Bromination of Methyl 2-methyl-6-aminobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bromination of methyl 2-methyl-6-aminobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific electrophilic aromatic substitution. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to help you minimize side reactions and maximize the yield of your desired product.

Introduction: The Challenge of Selective Bromination

The bromination of methyl 2-methyl-6-aminobenzoate presents a classic challenge in organic synthesis. The substrate contains a powerful ortho-, para-directing amino group (-NH₂) which strongly activates the aromatic ring towards electrophilic substitution.[1][2] This high reactivity, while seemingly advantageous, is often the source of significant side reactions, primarily polybromination and oxidation, which can drastically reduce the yield and purity of the target monobrominated product.[1][3] This guide will dissect these issues and provide robust solutions.

Troubleshooting Guide & FAQs

This section addresses the most frequent issues encountered during the bromination of this and similar aniline derivatives.

Q1: I'm observing multiple bromination products in my reaction mixture. How can I achieve selective monobromination?

Answer: This is the most common issue and is caused by the high activating power of the amino group, which makes the product, once formed, as reactive or even more reactive than the starting material.[1][3]

Root Cause Analysis:

  • Hyper-activation: The -NH₂ group floods the ring with electron density, making multiple positions susceptible to electrophilic attack.[2]

  • Harsh Reagents: Using molecular bromine (Br₂) directly provides a high concentration of the electrophile, promoting multiple substitutions.[4]

Solutions:

  • Use a Milder Brominating Agent: Replace Br₂ with N-Bromosuccinimide (NBS).[5][6] NBS provides a low, steady concentration of electrophilic bromine, which favors monosubstitution over competing polybromination.[4][7]

  • Protect the Amine: The most reliable method is to temporarily "deactivate" the amino group by converting it into an acetamide (-NHCOCH₃).[3][8][9] This group is still an ortho-, para-director but is significantly less activating, allowing for controlled, selective monobromination.[8][10] The protecting group can be easily removed via hydrolysis after the bromination step.[3][8]

  • Control Stoichiometry and Temperature: Use just over one equivalent of the brominating agent and run the reaction at a low temperature (e.g., 0 °C to room temperature) to enhance selectivity.[11][12]

Q2: My reaction mixture is turning dark brown or black, and I'm getting a low yield of insoluble tar. What is causing this degradation?

Answer: This indicates oxidation of the aniline moiety. Aniline and its derivatives are susceptible to oxidation by electrophilic brominating agents, leading to the formation of polymeric, tar-like materials.[1][13]

Root Cause Analysis:

  • Oxidizing Agent: Bromine (Br₂) is a strong oxidizing agent that can react with the electron-rich amino group.

  • Reaction Conditions: Elevated temperatures and excess brominating agent can accelerate oxidative decomposition.

Solutions:

  • Amine Protection: As with preventing polybromination, converting the amine to an amide protects it from oxidation.[14] The electron-withdrawing nature of the carbonyl group reduces the electron density on the nitrogen, making it less prone to oxidation.

  • Milder Reagents: Using NBS instead of Br₂ significantly reduces oxidative side reactions.[15]

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative processes, although protecting the amine is a more robust solution.

Q3: The bromination is not proceeding, or the conversion is very low. What could be the problem?

Answer: While over-reactivity is the usual problem, a lack of reactivity can occur under certain conditions.

Root Cause Analysis:

  • Protonation of the Amine: In strongly acidic conditions, the amino group can be protonated to form an anilinium ion (-NH₃⁺). This group is strongly deactivating and meta-directing, which will shut down the desired electrophilic substitution.

  • Reagent Quality: The brominating agent (especially NBS) can degrade over time. NBS should be a white crystalline solid; a yellow or brown color indicates decomposition and the presence of free bromine.[5][15]

  • Steric Hindrance: The substituents on your specific molecule (methyl and ester groups ortho to the amine) create significant steric hindrance. While the amine's electronic effect is dominant, severe steric crowding can slow the reaction.

Solutions:

  • Avoid Strong Acids: Do not use strong Lewis or Brønsted acids as catalysts if the amine is unprotected.[9] The reaction is typically performed in solvents like acetic acid, DMF, or chlorinated solvents.[5][8]

  • Verify Reagent Purity: Use freshly recrystallized NBS if decomposition is suspected.[11]

  • Optimize Reaction Time/Temperature: If steric hindrance is slowing the reaction, a moderate increase in temperature or extended reaction time may be necessary, but this must be balanced against the risk of side reactions. Monitor the reaction closely by TLC.

Experimental Protocols & Data

Protocol 1: Controlled Monobromination via Amine Protection

This two-step protocol is the recommended, most robust method for achieving high yields of the desired monobrominated product.

Step A: Acetylation (Protection) of the Amino Group

  • Dissolve methyl 2-methyl-6-aminobenzoate (1.0 eq) in glacial acetic acid.

  • Add acetic anhydride (1.1 eq) dropwise at room temperature.

  • Stir the mixture for 1-2 hours until TLC analysis shows complete consumption of the starting material.

  • Pour the reaction mixture into ice water to precipitate the product, methyl 2-acetamido-6-methylbenzoate.

  • Filter, wash with cold water, and dry the solid product. Purity can be checked by NMR and melting point.

Step B: Bromination of the Protected Amide

  • Dissolve the dried acetamide from Step A (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, keeping the temperature below 5 °C.

  • Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any remaining NBS.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Step C: Deprotection of the Amide

  • Dissolve the crude brominated amide in a mixture of ethanol and aqueous HCl (e.g., 6M).

  • Heat the mixture to reflux for 2-4 hours until TLC or LC-MS confirms the removal of the acetyl group.

  • Cool the mixture and neutralize carefully with a base (e.g., NaOH or NaHCO₃) to precipitate the final product.

  • Filter, wash with water, and purify by recrystallization or column chromatography.

Reagent Comparison for BrominationSelectivityYieldSide Reactions
Br₂ / Acetic Acid (Unprotected) PoorLow-ModeratePolybromination, Oxidation
NBS / DMF (Unprotected) ModerateModerateSome polybromination
NBS / Acetic Acid (Protected) ExcellentHighMinimal

Visualizing Reaction Pathways

The diagrams below illustrate the critical concepts discussed in this guide.

Diagram 1: Key Reaction Pathways

cluster_0 Unprotected Amine cluster_1 Protected Amine Start_Unprotected Starting Material (-NH2) Br2 Br2 Start_Unprotected->Br2 High Concentration NBS_Unprotected NBS Start_Unprotected->NBS_Unprotected Low Concentration Poly Poly-bromo Products Br2->Poly Oxidized Oxidation/Tar Br2->Oxidized Desired_Unprotected Mono-bromo Product NBS_Unprotected->Desired_Unprotected Start_Protected Protected Material (-NHAc) NBS_Protected NBS Start_Protected->NBS_Protected Desired_Protected Mono-bromo Product (High Yield) NBS_Protected->Desired_Protected Deprotection Deprotection (Hydrolysis) Desired_Protected->Deprotection Final_Product Final Desired Product Deprotection->Final_Product

Caption: Comparison of reaction outcomes with and without amine protection.

Diagram 2: Troubleshooting Workflow

G cluster_problems Identify Primary Issue cluster_solutions Implement Solution start Problem Observed poly Multiple Products (TLC/LCMS) start->poly tar Degradation / Tar Formation start->tar no_rxn Low / No Conversion start->no_rxn protect Protect Amine: Acetylation Protocol poly->protect Cause: Hyper-activation mild_reagent Use Milder Reagent (NBS) poly->mild_reagent tar->protect Cause: Oxidation check_acid Check for Acid / Amine Protonation no_rxn->check_acid Cause: Deactivation check_reagent Verify Reagent Purity no_rxn->check_reagent

Caption: A workflow for diagnosing and solving common bromination issues.

References

Technical Support Center: Optimization of Suzuki Coupling Reactions with Substituted Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of Suzuki-Miyaura cross-coupling reactions, specifically with substituted aniline substrates. Anilines, particularly those with electron-donating groups or ortho-substituents, present unique challenges that can impede reaction efficiency. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions and common hurdles encountered when working with aniline derivatives in Suzuki couplings.

Q1: Why are Suzuki couplings involving substituted anilines often challenging?

A1: The primary difficulty arises from the electronic nature of the aniline substrate. The amino group is a strong electron-donating group, which increases the electron density of the aromatic ring. This enhanced electron density makes the oxidative addition of the palladium(0) catalyst to the aryl halide bond—often the rate-determining step of the catalytic cycle—energetically less favorable.[1] Furthermore, the nitrogen atom of the aniline can coordinate to the palladium center, potentially deactivating the catalyst.[2] Ortho-substituted anilines introduce additional steric hindrance, further complicating the approach of the bulky catalyst complex.[3][4]

Q2: I'm starting with a novel substituted bromo-aniline. What are the best "go-to" initial conditions to try?

A2: For a robust starting point, a combination of a modern palladium pre-catalyst with a bulky, electron-rich phosphine ligand is highly recommended. These systems are specifically designed to accelerate the challenging oxidative addition step with electron-rich aryl halides.[1] A common and effective initial setup is:

  • Catalyst System: A pre-catalyst like Pd₂(dba)₃ with a ligand such as SPhos or XPhos, or a pre-formed catalyst like XPhos Pd G3.[2][5]

  • Base: A moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often effective.[1]

  • Solvent: An aprotic polar or ethereal solvent system such as dioxane/water (e.g., 10:1 ratio) or 2-MeTHF is a reliable choice.[3]

  • Temperature: Start in the range of 80-100 °C.[6]

Q3: Should I protect the amino group on my aniline substrate?

A3: While unprotected anilines can be used directly, protection is a strategy to consider if you face persistent issues.[3][4] Protecting the amine (e.g., as an amide or carbamate) withdraws electron density from the ring, which can facilitate the oxidative addition step. It also prevents potential catalyst inhibition by the lone pair of the nitrogen. However, this adds extra steps to your synthesis (protection/deprotection). It is often preferable to first screen a variety of modern catalyst systems that are designed to couple unprotected anilines directly.[7]

Q4: My boronic acid seems to be degrading during the reaction. What is happening?

A4: You are likely observing protodeboronation, a significant side reaction where the C-B bond of the organoboron reagent is cleaved by a proton source (often water), replacing it with a C-H bond.[1][8] This depletes your nucleophilic coupling partner. To mitigate this:

  • Use Anhydrous Conditions: While a small amount of water can be beneficial, excess water promotes this side reaction. Ensure your solvents and base are thoroughly dried.[1][8]

  • Switch to Boronate Esters: Pinacol (Bpin) or neopentylglycol esters of boronic acids are generally more stable and less prone to protodeboronation than the corresponding boronic acids.[9] They act as a slow-release source of the active boronic acid under the reaction conditions.[1]

  • Optimize the Base: Strong bases like hydroxides can accelerate protodeboronation. Consider using weaker inorganic bases like K₂CO₃ or non-aqueous options like CsF.[1]

Part 2: Troubleshooting Guides for Specific Issues

This section provides systematic approaches to diagnose and solve common experimental failures.

Problem 1: Low to No Product Yield

Your reaction shows minimal conversion of the starting aniline derivative.

start Low/No Yield c1 Check Reagent Quality & Purity start->c1 s1 Degas solvents thoroughly. Use fresh boronic acid/ester. Ensure base is anhydrous and finely ground. c1->s1 Address This First c2 Is the Catalyst System Optimal? s2 Switch to a more electron-rich, bulky ligand (e.g., Buchwald ligands like SPhos, XPhos). Increase catalyst loading (e.g., from 1 mol% to 3-5 mol%). Use a modern pre-catalyst (e.g., G3 Palladacycles). c2->s2 c3 Is the Base/Solvent System Correct? s3 Screen stronger bases (K₃PO₄, Cs₂CO₃). Try different solvents (Dioxane, Toluene, 2-MeTHF). Ensure appropriate water content. c3->s3 c4 Are Reaction Conditions Appropriate? s4 Increase temperature incrementally (e.g., 80°C -> 100°C -> 120°C). Ensure adequate stirring. Confirm complete exclusion of oxygen. c4->s4 s1->c2 If Still No Improvement s2->c3 If Still No Improvement s3->c4 If Still No Improvement end Yield Improved s4->end

Caption: A systematic workflow for diagnosing low-yield Suzuki reactions.

  • Cause A: Ineffective Catalyst System

    • Explanation: The electron-rich nature of anilines requires a highly active catalyst to overcome the slow oxidative addition step. Standard catalysts like Pd(PPh₃)₄ are often insufficient.[1]

    • Solution: Switch to a more robust catalyst system. The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands is critical.[6][10] These ligands promote the formation of the active 14-electron Pd(0) species and accelerate oxidative addition.[9] Consider using commercially available pre-catalysts (e.g., XPhos Pd G3, CataCXium A palladacycle) which are often more stable and efficient.[3][7]

  • Cause B: Suboptimal Base or Solvent

    • Explanation: The base is crucial for activating the boronic acid in the transmetalation step.[10][11] The solvent must solubilize all components and facilitate the catalytic cycle. The choice of base and solvent is highly interdependent.[12]

    • Solution: For challenging couplings with anilines, stronger bases like K₃PO₄ or Cs₂CO₃ are often superior to weaker ones like Na₂CO₃.[1][13] Screen a panel of aprotic solvents such as dioxane, toluene, or 2-MeTHF, often with a small amount of water (e.g., 5-10% v/v) to aid in dissolving the base.[3][12]

Problem 2: Significant Dehalogenation of the Aniline Halide

You observe a major byproduct corresponding to the starting aniline where the halogen has been replaced by a hydrogen atom.

  • Explanation: Dehalogenation is a common side reaction where a palladium-hydride (Pd-H) species is formed.[6] This can happen when the palladium complex reacts with bases, trace water, or certain solvents (like alcohols).[9] This Pd-H species can then undergo reductive elimination with the aryl group to produce the unwanted dehalogenated aniline.[6] Aryl iodides are generally more prone to this side reaction than bromides or chlorides.[2][6][14]

  • Solutions:

    • Optimize the Base: Avoid strong alkoxide bases if possible. Switch to phosphate (K₃PO₄) or carbonate (K₂CO₃, Cs₂CO₃) bases, which are less likely to generate hydride species.[6]

    • Change the Solvent: Use rigorously dried aprotic solvents like dioxane, THF, or toluene. Avoid alcohol co-solvents.[6]

    • Ligand Screening: Employ bulkier, more electron-rich ligands (e.g., SPhos, XPhos). These ligands can promote the desired reductive elimination of the product over the undesired dehalogenation pathway.[6]

    • Lower the Temperature: If the desired coupling is efficient at a lower temperature, reducing the heat can sometimes suppress the rate of the dehalogenation side reaction.[1]

Problem 3: Formation of Homo-coupling Byproducts

You observe significant formation of a biaryl product derived from the coupling of two boronic acid molecules.

  • Explanation: Boronic acid homo-coupling is typically promoted by the presence of oxygen.[15] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species.[8] These Pd(II) species can then undergo two sequential transmetalations with the boronic acid, followed by reductive elimination to form the homo-coupled byproduct, regenerating Pd(0).[9]

  • Solutions:

    • Strict Oxygen Exclusion: This is the most critical preventative measure. Ensure your glassware is oven or flame-dried.[8] Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[6][8]

    • Use a Pd(0) Pre-catalyst: Starting with a Pd(0) source (e.g., Pd₂(dba)₃ or Pd(PPh₃)₄) rather than a Pd(II) source (e.g., Pd(OAc)₂) can sometimes reduce the initial concentration of Pd(II) species that drive homo-coupling.[16]

    • Control Stoichiometry: Using a slight excess of the aryl halide (e.g., 1.1 equivalents) can sometimes favor the cross-coupling pathway over homo-coupling.[16]

G cluster_0 Desired Cross-Coupling Cycle cluster_1 Side Reaction: Homo-Coupling Cycle A Pd(0)L₂ B Ar¹-Pd(II)(X)L₂ A->B Oxidative Addition (Ar¹-X) C Ar¹-Pd(II)(Ar²)L₂ B->C Transmetalation (Ar²-B(OR)₂) C->A Reductive Elimination D Ar¹-Ar² C->D E Pd(0)L₂ F Pd(II)X₂ E->F O₂ Oxidation G Ar²-Pd(II)(X)L₂ F->G Transmetalation (Ar²-B(OR)₂) H Ar²-Pd(II)(Ar²)L₂ G->H Transmetalation (Ar²-B(OR)₂) H->E Reductive Elimination I Ar²-Ar² H->I

Caption: Comparison of the desired Suzuki catalytic cycle and the oxygen-mediated homo-coupling side reaction.

Part 3: Data Summary & Protocols

Table 1: Recommended Conditions for Challenging Anilines
ParameterRecommendation for Electron-Rich AnilinesRationale
Pd Pre-catalyst Pd₂(dba)₃, Pd(OAc)₂, or Palladacycle pre-catalysts (e.g., G3 type)Provides a reliable source of the active Pd(0) catalyst.[3][10]
Ligand Bulky, electron-rich phosphines (SPhos, XPhos, RuPhos) or NHCs (IPr)Accelerates the rate-limiting oxidative addition step.[1][6][10]
Base K₃PO₄, Cs₂CO₃, K₂CO₃Stronger, non-hydroxide bases facilitate transmetalation without promoting excessive protodeboronation.[1][12]
Solvent Dioxane/H₂O, Toluene/H₂O, 2-MeTHFAprotic solvents are generally preferred. A small amount of water aids base solubility.[3][12]
Boron Source Boronic Ester (Bpin, neopentyl)More stable towards protodeboronation compared to boronic acids.[1][9]
Temperature 80 - 120 °CHigher temperatures are often required to drive the reaction to completion.[6][17]
Experimental Protocol: General Procedure for a Test Reaction

This protocol provides a starting point for optimizing the coupling of a substituted bromo-aniline with an arylboronic acid pinacol ester.

  • Glassware Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the substituted bromo-aniline (1.0 eq), the arylboronic acid pinacol ester (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%) to the flask under a positive pressure of inert gas.

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/Water 10:1, 0.1 M concentration relative to the aniline) via syringe.

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.[6]

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS until the limiting reagent is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Overcoming Solubility Challenges with Methyl 6-amino-3-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 6-amino-3-bromo-2-methylbenzoate (CAS No. 573692-58-7). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. We understand that its poor solubility can be a significant bottleneck. This document provides in-depth troubleshooting guides, FAQs, and validated protocols to help you maintain a homogeneous reaction medium, ensuring reproducibility and success in your experiments.

Understanding the Solubility Profile of this compound

Q: Why is this specific compound often difficult to dissolve?

A: The solubility of this compound is governed by a delicate balance between its polar and nonpolar structural features.

  • Nonpolar Characteristics: The core benzene ring, along with the methyl (-CH3) and bromo (-Br) substituents, creates a significant hydrophobic character. This makes the molecule inherently less soluble in highly polar solvents like water.

  • Polar Characteristics: The amino (-NH2) and methyl ester (-COOCH3) groups are polar and capable of forming hydrogen bonds.[1] Lower aliphatic amines can be soluble in water due to hydrogen bonding, but this solubility decreases as the size of the hydrophobic part of the molecule increases.[1][2]

  • Solid State: The compound exists as a solid at room temperature. The energy required to break the crystal lattice of the solid must be overcome by the energy released through solvation, a process that can be challenging with many common solvents.

This combination of features means that a single-solvent system is often insufficient, requiring a more nuanced approach to achieve complete dissolution for a reaction.

Initial Troubleshooting and Solvent Selection Strategy

Q: I'm starting a new reaction. What is a logical workflow for tackling solubility?

A: A systematic approach is crucial. Begin with common solvents at room temperature and progressively introduce more powerful techniques. Avoid random screening, which consumes time and resources. The following workflow provides a structured decision-making process.

G cluster_0 cluster_1 cluster_2 start Start: Weigh Compound select_solvent Select Initial Solvent (See Table 1) start->select_solvent test_rt Test Solubility (Target Concentration, Room Temp) select_solvent->test_rt check_sol Is it fully dissolved? test_rt->check_sol success Proceed with Reaction check_sol->success Yes heat Gently Heat Mixture (e.g., 40-60 °C) check_sol->heat No check_sol2 Is it fully dissolved? heat->check_sol2 success_heat Proceed with Reaction (Maintain Temperature) check_sol2->success_heat Yes cosolvent Use Co-Solvent System (See Section 3.2) check_sol2->cosolvent No ph_mod Consider pH Modification (See Section 3.3) cosolvent->ph_mod

Caption: Initial solubility troubleshooting workflow.

Q: Which organic solvents are recommended for initial screening?

A: For compounds like this, polar aprotic solvents are often the most effective starting point.[3] The table below summarizes recommended solvents for your initial screening experiments.

Solvent Class Rationale & Key Considerations Boiling Point
N,N-Dimethylformamide (DMF) Polar AproticExcellent solvating power for many polar and nonpolar compounds. Often a first choice for difficult-to-dissolve substrates.[3]153 °C
Dimethyl Sulfoxide (DMSO) Polar AproticVery high polarity and solvating ability.[3][] Can be difficult to remove post-reaction.189 °C
Tetrahydrofuran (THF) Polar Aprotic (Ether)Good general-purpose solvent. Less polar than DMF/DMSO but effective for many reactions.66 °C
Acetonitrile (ACN) Polar AproticUseful for reactions where protic solvents or higher polarity aprotic solvents are problematic.82 °C
Dichloromethane (DCM) ChlorinatedLower polarity, good for dissolving organic compounds. Can be used in a mixture.40 °C
Ethanol (EtOH) Polar ProticThe hydroxyl group can participate in hydrogen bonding. Can be effective, especially when used as a co-solvent.[]78 °C

Advanced Solubility Enhancement Techniques

If initial solvent screening at room temperature is unsuccessful, the following methods can be systematically employed.

Temperature Adjustment
Q: Is it safe to simply heat the reaction mixture to dissolve the compound?

A: Yes, increasing the temperature is a highly effective method as the solubility of most solids increases with temperature.[5][6] However, this must be done cautiously. The key is to find a temperature that dissolves the material without causing degradation or initiating unwanted side reactions.[3]

  • Setup: In a vial with a stir bar, add this compound to your chosen solvent to create a slurry at the target reaction concentration.

  • Heating: Place the vial in a temperature-controlled heating block or oil bath.

  • Incremental Increase: Increase the temperature in 5-10 °C increments, allowing the mixture to stir for 5-10 minutes at each step.

  • Observation: Visually monitor for the point at which all solid material dissolves. This is your minimum required temperature for a homogeneous solution.

  • Stability Check: Once dissolved, hold the solution at this temperature for a short period (e.g., 30 minutes) and take a small aliquot for analysis (e.g., TLC, LC-MS) to ensure the starting material is not degrading.

Co-Solvent Systems
Q: My compound won't dissolve in a single solvent, even with heating. How can a co-solvent help?

A: A co-solvent system involves mixing two or more miscible solvents to create a medium with ideal properties.[7] This technique is powerful because a binary mixture can exhibit "synergistic solvation," where its solvating power is greater than either of the individual pure solvents.[8] Co-solvents work by modifying the overall polarity and hydrogen bonding characteristics of the primary solvent, creating a more favorable environment for the solute.[][9]

G cluster_0 Primary Solvent Type cluster_1 Co-Solvent Goal cluster_2 Recommended Co-Solvent nonpolar Nonpolar (e.g., Toluene, Heptane) inc_pol Increase Polarity nonpolar->inc_pol polar_aprotic Polar Aprotic (e.g., THF, DCM) polar_aprotic->inc_pol dec_pol Decrease Polarity polar_aprotic->dec_pol polar_protic Polar Protic (e.g., Water, MeOH) polar_protic->dec_pol disrupt_hbond Disrupt H-Bonding polar_protic->disrupt_hbond add_aprotic Add Polar Aprotic (THF, Dioxane) inc_pol->add_aprotic add_protic Add Polar Protic (EtOH, IPA) inc_pol->add_protic add_nonpolar Add Nonpolar (Toluene, Heptane) dec_pol->add_nonpolar disrupt_hbond->add_aprotic

Caption: Logic for selecting a co-solvent to modify the reaction medium.

  • Primary Solvent: Begin with a slurry of the compound in the best single solvent identified from initial screening (e.g., THF).

  • Co-Solvent Addition: While stirring at room temperature, add a more powerful solubilizing agent (e.g., DMF or DMSO) dropwise.

  • Titration: Continue adding the co-solvent until the solid dissolves completely. Note the approximate ratio of the two solvents (e.g., 10:1 THF:DMF).

  • Optimization: Repeat the process, but start with the optimized solvent ratio to confirm that the compound dissolves readily. This mixture is now your reaction medium.

  • Reaction Compatibility: Always ensure the chosen co-solvent is compatible with all reagents and reaction conditions (e.g., does not react with a strong base or oxidant).

Primary Solvent Recommended Co-Solvent(s) Typical Volume Ratio (Primary:Co-Solvent) Application Notes
Tetrahydrofuran (THF) DMF, DMSO, NMP20:1 to 5:1Increases polarity and solvating power without using pure DMF/DMSO.
Toluene THF, Dichloromethane (DCM)10:1 to 4:1Increases the polarity of a nonpolar medium.
Ethanol (EtOH) Dichloromethane (DCM), Water10:1 to 5:1Modulates polarity and hydrogen bonding capability. Adding water can sometimes aid solubility of salts.[8]
Acetonitrile (ACN) DMF, Water20:1 to 10:1Fine-tunes the polarity for sensitive reactions.
pH Modification
Q: My reaction is in a protic solvent. Can I use an acid or base to increase solubility?

A: Yes, this can be a very effective strategy, particularly for compounds containing a basic amino group. By adding an acid, you can protonate the amine to form an ammonium salt. This salt is ionic and often dramatically more soluble in polar protic solvents than the neutral free base.[][10]

  • Mechanism: R-NH₂ (poorly soluble) + H-A → R-NH₃⁺A⁻ (highly soluble salt)

  • Acid Choice: Use an acid whose conjugate base is a poor nucleophile and will not interfere with your reaction (e.g., HCl in ether, trifluoroacetic acid).

  • Stoichiometry: You may only need a catalytic amount of acid, or you may need a full equivalent depending on the system.

  • Base Incompatibility: Avoid strong bases (e.g., NaOH, KOH). While they might not directly affect the amine, they can easily hydrolyze the methyl ester functional group, converting your starting material into the corresponding carboxylic acid.[11]

  • Setup: Create a slurry of the compound in a polar protic solvent (e.g., ethanol or methanol) in a test tube.

  • Acidification: Add a dilute solution of a suitable acid (e.g., 1M HCl in isopropanol) dropwise.

  • Observation: Stir or shake after each addition and observe for dissolution.

  • Verification: If the compound dissolves, you can scale this up for your reaction, adding the acid to the solvent before adding the starting material. Ensure the acidic conditions are compatible with your subsequent reaction steps.

Frequently Asked Questions (FAQs)

Q1: My compound dissolves initially, but precipitates out when I add my second reagent. What's happening? This is likely an "anti-solvent" effect. Your second reagent may be dissolved in a solvent that is much less polar than your reaction medium, causing the overall polarity to drop and your product to crash out. Troubleshooting:

  • Dissolve the second reagent in the same solvent system (e.g., the THF/DMF mixture) before adding it.

  • Add the second reagent's solution slowly to the reaction mixture with vigorous stirring to allow for gradual mixing.

Q2: Are there any specific solvents or reagents I should avoid with this compound? Yes. Primary amines can react with ketones (like acetone) and aldehydes to form imines.[2] Therefore, avoid using these as solvents unless this reactivity is intended. Also, as mentioned, be cautious with strong bases that can hydrolyze the ester.

Q3: How do I choose a method that won't interfere with my downstream reaction? The golden rule is compatibility. Before settling on a method, review your entire reaction scheme.

  • Heating: Will it degrade other reagents or cause side products?

  • Co-Solvent: Is the co-solvent (e.g., DMF) known to interfere with your catalyst or reagents?

  • pH Modification: Will acidic conditions prevent your reaction from proceeding or cause unwanted side reactions? Always run a small-scale test reaction with your chosen solubility method to confirm it does not negatively impact the outcome.

References

Technical Support Center: Preventing Oxidation of Methyl 6-amino-3-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Gemini Application Science Team

Welcome to the technical support guide for handling Methyl 6-amino-3-bromo-2-methylbenzoate. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. A common challenge encountered during its use is the undesired oxidation of the C6 amino group, which can lead to complex reaction mixtures, low yields, and purification difficulties. This guide provides in-depth, experience-based answers to frequently asked questions and detailed troubleshooting protocols to ensure the success of your synthetic campaigns.

Frequently Asked Questions (FAQs)
Q1: Why is the amino group on my this compound so susceptible to oxidation?

The primary reason lies in the electronic nature of the aromatic ring. The amino group (-NH₂) is a potent electron-donating group, which increases the electron density of the benzene ring through resonance. This heightened electron density makes the nitrogen atom's lone pair of electrons highly nucleophilic and susceptible to attack by oxidizing agents.[1] Exposure to air (atmospheric oxygen), certain metal catalysts, or common oxidizing reagents can readily convert the amino group into various undesired products, such as nitroso, nitro, or polymeric species, often resulting in a dark coloration of the reaction mixture.[1][2]

Q2: What are the typical signs of oxidation in my reaction?

There are several key indicators that oxidation of the amino group may be occurring:

  • Color Change: One of the most immediate signs is a change in the color of your reaction mixture. While freshly purified aniline derivatives are often colorless or pale yellow, oxidation leads to the formation of strongly colored impurities, causing the solution to turn yellow, red, brown, or even black.[1]

  • TLC Analysis: Thin-Layer Chromatography will reveal a more complex reaction profile than expected. You will likely observe new, often polar, spots that do not correspond to your starting material or desired product. These byproducts may appear as streaks on the TLC plate, indicative of polymeric material.

  • Complex NMR Spectra: The ¹H NMR spectrum of your crude product will show unexpected signals, complicating analysis and indicating the presence of multiple, unidentified species.

  • Low Yield: The formation of oxidized byproducts consumes your starting material, leading to a significantly lower yield of the desired product.

Q3: What is the most effective strategy to prevent this oxidation?

The most robust and widely accepted strategy is to temporarily "protect" the amino group by converting it into a less reactive functional group.[3] This is achieved by reacting the amine with a protecting agent to form a stable derivative, typically an amide or a carbamate.[3][4] This modification significantly reduces the nucleophilicity of the nitrogen atom, rendering it stable to the desired reaction conditions.[3][5] After the subsequent reaction is complete, the protecting group can be selectively removed (deprotected) to regenerate the free amino group.

This overall workflow can be visualized as a four-step process:

Protection_Workflow Start Starting Material (this compound) Protect Step 1: Protect (e.g., Acetylation, Boc) Start->Protect React Step 2: Desired Reaction Protect->React Deprotect Step 3: Deprotect (e.g., Hydrolysis) React->Deprotect End Final Product Deprotect->End

Caption: General workflow for using a protecting group strategy.

Q4: Which protecting group should I choose? A comparison of Acetyl (Ac) vs. Boc.

The choice of protecting group is critical and depends on the stability of your molecule and the conditions of your subsequent reaction steps. The two most common and practical choices for anilines are the acetyl (Ac) group and the tert-butoxycarbonyl (Boc) group.[6][7]

FeatureAcetyl (Ac) Protectiontert-Butoxycarbonyl (Boc) Protection
Reagents Acetic Anhydride or Acetyl ChlorideDi-tert-butyl dicarbonate (Boc₂O)
Typical Conditions Mildly basic or acidic, often aqueous.[8]Mildly basic (e.g., DMAP, Et₃N, NaHCO₃).[9]
Stability Very robust. Stable to acidic and mildly basic conditions, hydrogenation, and many organometallic reagents.Stable to basic conditions and nucleophiles.
Cleavage (Deprotection) Harsh conditions: Strong acid (e.g., 6M HCl) or base (e.g., NaOH) at elevated temperatures.[10][11]Mild acidic conditions (e.g., TFA in DCM, or 4M HCl in dioxane).[12][13]
Best For... Reactions requiring high stability and where the molecule can tolerate harsh deprotection.Syntheses involving acid-sensitive functional groups where mild deprotection is crucial.[6]

Expert Insight: For most applications involving this compound, the Boc group is often the superior choice . Its key advantage is the ability to be removed under mild acidic conditions that are less likely to hydrolyze the methyl ester or affect other sensitive parts of the molecule. Acetyl deprotection requires harsh heating in strong acid or base, which poses a significant risk to the ester functionality.

Experimental Protocols

Here we provide detailed, step-by-step protocols for the protection and deprotection of this compound.

Protocol 1: Boc Protection of the Amino Group

This protocol is recommended for its mild conditions and the ease of deprotection.

Workflow Diagram:

Boc_Protection_Protocol cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve 1. Dissolve Substrate & Boc₂O in THF AddBase 2. Add Base (Et₃N) Stir at RT Dissolve->AddBase Monitor 3. Monitor by TLC AddBase->Monitor Quench 4. Quench with H₂O & Extract (EtOAc) Monitor->Quench Purify 5. Purify via Column Chromatography Quench->Purify

Caption: Step-by-step workflow for Boc protection.

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in tetrahydrofuran (THF, approx. 0.2 M). Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

  • Reaction Initiation: Add triethylamine (Et₃N, 1.2 eq) dropwise to the stirring solution at room temperature.

  • Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The product spot should be less polar than the starting amine. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the pure N-Boc protected product.

Protocol 2: Acetyl Protection of the Amino Group

This protocol is a robust alternative if subsequent steps involve strongly acidic conditions where a Boc group would be labile.

Procedure:

  • Setup: Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or THF in a round-bottom flask.[8]

  • Reaction: Cool the solution to 0 °C in an ice bath. Add pyridine (1.2 eq) followed by the slow, dropwise addition of acetic anhydride (1.1 eq).[5]

  • Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor for the disappearance of the starting material by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with 1M HCl, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting acetamide is often a crystalline solid and can be purified by recrystallization.[8]

Troubleshooting Guide
Observed Problem Potential Cause Recommended Solution
Reaction turns dark brown/black. The amino group is oxidizing. This can be caused by air, trace metals, or incompatible reagents.Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon). Use freshly distilled, de-gassed solvents. If the problem persists, protecting the amine before proceeding is essential.
Protection reaction is slow or incomplete. The aniline derivative is weakly nucleophilic, or the reagents are not active.For Boc protection, add a catalytic amount of 4-Dimethylaminopyridine (DMAP) to accelerate the reaction.[12] For acetyl protection, ensure the acetic anhydride is fresh.
Multiple new spots on TLC. This indicates byproduct formation, likely from oxidation or side reactions.Re-evaluate the reaction conditions. Ensure the temperature is controlled and that reagents are added slowly. Protecting the amine is the most reliable way to prevent these side reactions.[5]
Ester hydrolysis during deprotection. The deprotection conditions are too harsh, cleaving both the protecting group and the methyl ester.If using an acetyl group, try milder deprotection methods if available.[14] The best solution is to use a Boc group, which can be removed with TFA in DCM at 0 °C to RT, conditions which typically leave the methyl ester intact.[12][13]

References

Technical Support Center: A Troubleshooting Guide to Heterocyclic Synthesis from Aminobenzoates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low yields in heterocyclic synthesis using aminobenzoate precursors. Rather than a simple list of steps, this resource provides a diagnostic, question-and-answer framework to help you identify the root cause of the issue and implement a scientifically sound solution.

Part 1: Initial Diagnosis & Common Culprits

This section addresses the most frequent and fundamental issues that can lead to diminished yields. A systematic check of these variables is the most effective first step in any troubleshooting process.[1]

Q1: My reaction yield is significantly lower than expected. Where should I begin my investigation?

A1: When facing a low yield, it's best to start with a systematic review of the foundational parameters of your experiment before exploring more complex mechanistic issues. Often, the root cause is not the reaction's core chemistry but an overlooked variable in the setup.

The First-Pass Checklist:

  • Reagent & Solvent Purity: Impurities in your aminobenzoate starting material or solvents can act as catalyst poisons or participate in side reactions.[1] Always use reagents of appropriate purity and ensure solvents are anhydrous if the reaction is moisture-sensitive.[1]

  • Reaction Conditions: Suboptimal conditions are a primary cause of low yields.[1] Key parameters to verify are temperature, reaction time, and reactant concentrations.[1][2] Small deviations can have a significant impact on the reaction outcome.

  • Atmospheric Control: Many cyclization and condensation reactions are sensitive to atmospheric moisture and oxygen.[1] If your reaction is air-sensitive, confirm that you are employing proper inert atmosphere techniques, such as a nitrogen or argon blanket.[1]

  • Work-up & Purification: Significant product loss can occur during the isolation phase.[3] Review your extraction, washing, and chromatography procedures to identify potential areas of loss.

To visualize this initial diagnostic process, consider the following workflow:

G start Low Yield Observed reagents Assess Reagent & Solvent Purity start->reagents conditions Verify Reaction Conditions (Temp, Time) reagents->conditions Purity OK purify Purify Starting Materials Use Anhydrous Solvents reagents->purify Impure atmosphere Ensure Inert Atmosphere (if needed) conditions->atmosphere Conditions OK optimize Systematically Optimize Reaction Parameters conditions->optimize Suboptimal workup Review Work-up & Purification Procedure atmosphere->workup Atmosphere OK improve_tech Improve Inert Atmosphere Technique atmosphere->improve_tech Inadequate modify_workup Modify Isolation Method workup->modify_workup Losses Detected end Yield Improved workup->end Work-up OK purify->start Re-run optimize->start Re-run improve_tech->start Re-run modify_workup->start Re-run

Caption: General troubleshooting workflow for low reaction yields.

Q2: How critical is the purity of my aminobenzoate starting material?

A2: It is absolutely critical. The quality of your starting material is the foundation of your synthesis. Impurities can have a profound impact on the reaction's success, and their presence must be considered a primary variable.[4][5][6][7]

Causality Behind Purity Issues:

  • Catalyst Poisoning: Trace impurities, particularly those containing sulfur or other Lewis basic functionalities, can irreversibly bind to and deactivate metal catalysts. This is a common issue in palladium-catalyzed reactions, for example.[8]

  • Competing Side Reactions: Impurities can initiate unintended reaction pathways, consuming reagents and generating byproducts that complicate purification and reduce the yield of the desired heterocycle.[9]

  • Inaccurate Stoichiometry: If your starting material is not pure, the actual molar quantity used will be less than calculated, throwing off the stoichiometry of the reaction and leading to incomplete conversion.

Potential Impurity Source Impact on Synthesis Recommended Action
Residual solvents from previous stepCan alter the polarity of the reaction medium; may react with reagents.Dry starting material under high vacuum before use.
Unreacted starting materials from prepCan compete in the reaction or introduce side reactions.Recrystallize or chromatograph the aminobenzoate.
Inorganic saltsCan interfere with catalyst activity or solubility of reagents.Wash with water during work-up of the aminobenzoate synthesis.

Part 2: Mechanistic & Substrate-Specific Problems

If the foundational parameters are sound, the next step is to investigate issues inherent to the aminobenzoate substrate and the desired cyclization mechanism.

Q3: My intramolecular cyclization is failing, and I suspect intermolecular polymerization is occurring instead. How can I confirm this and favor cyclization?

A3: This is a classic challenge in heterocyclic synthesis. Intramolecular cyclization and intermolecular polymerization are competing kinetic and thermodynamic pathways. The key is to create conditions that favor the molecule reacting with itself over reacting with its neighbors.

Confirmation:

  • Appearance: Polymerization often results in the formation of an insoluble, intractable solid or "gunk" in the reaction flask.

  • Solubility: The resulting polymeric byproduct will likely be insoluble in common organic solvents where your desired product should be soluble.

  • Analysis: If you can isolate any of this material, techniques like MALDI-TOF mass spectrometry may show a distribution of masses corresponding to oligomers.

Favoring Intramolecular Cyclization:

The principle that governs this is the high dilution principle . By running the reaction at a very low concentration, you decrease the probability of two different molecules encountering each other, thereby statistically favoring the intramolecular pathway.

G sub Aminobenzoate Precursor intra Desired Heterocycle (Intramolecular Cyclization) sub->intra High Dilution (Favored) inter Polymer/Oligomer (Intermolecular Reaction) Precursor + Precursor ... sub->inter High Concentration (Disfavored)

Caption: Competing reaction pathways for aminobenzoate cyclization.

Experimental Protocol: High Dilution Reaction Setup

  • Setup: Use a syringe pump and a three-necked flask equipped with a reflux condenser under an inert atmosphere.

  • Solvent: Fill the flask with the bulk of the reaction solvent and bring it to the desired reaction temperature. If a catalyst is used, it should be in this flask.

  • Substrate Addition: Dissolve your aminobenzoate precursor and any other necessary reagents in a minimal amount of solvent and load this solution into a syringe.

  • Slow Addition: Use the syringe pump to add the substrate solution to the hot solvent over a prolonged period (e.g., 4-12 hours). This maintains a constantly low concentration of the reactive species.

Q4: Could my aminobenzoate be undergoing decarboxylation or other side reactions?

A4: Yes, particularly under harsh thermal or acidic conditions. Aminobenzoic acids, especially anthranilic acid (2-aminobenzoic acid) derivatives, can be susceptible to side reactions.

  • Decarboxylation: Heating aminobenzoic acids, particularly in the presence of acid, can lead to the loss of CO2 to form the corresponding aniline derivative.[2] This is a common issue in high-temperature cyclizations like the Gould-Jacobs reaction for quinolone synthesis.[10][11] If you observe the formation of a more non-polar spot by TLC that corresponds to the aniline, decarboxylation is a likely culprit.

    • Solution: Attempt the reaction at a lower temperature, perhaps with a more active catalyst or a stronger dehydrating agent to compensate.[2][9]

  • Intramolecular H-Bonding: The ortho-relationship of the amine and benzoate groups allows for strong intramolecular hydrogen bonding. This can reduce the nucleophilicity of the amine, hindering its ability to participate in the desired reaction.[12]

    • Solution: Solvent choice can play a role. Protic solvents that can disrupt this internal hydrogen bonding may be beneficial, though this must be balanced with other reaction requirements.[13]

Part 3: Catalyst & Reagent-Related Failures

Q5: I'm using a catalyst for the cyclization, but the reaction is stalled or incomplete. What could be wrong?

A5: Catalyst inefficiency is a frequent problem. The issue can range from the choice of catalyst to its handling and activity.

Troubleshooting Catalyst Issues:

  • Catalyst Activity: Ensure your catalyst is active. Many catalysts are sensitive to air and moisture and may have a limited shelf life. Using a freshly opened bottle or a catalyst stored properly under inert gas is advisable. For heterogeneous catalysts, ensure they haven't been deactivated from previous uses.[14]

  • Inappropriate Catalyst: The chosen catalyst may not be suitable for the specific transformation. For example, in syntheses of quinolones or benzoxazinones, a dehydrating agent that also acts as a catalyst (e.g., polyphosphoric acid) might be more effective than a simple acid catalyst.[2]

  • Catalyst Loading: Ensure the correct catalytic amount is being used. Too little catalyst will result in a slow or incomplete reaction, while too much can sometimes promote side reactions. Perform a loading screen (e.g., 1 mol%, 5 mol%, 10 mol%) to find the optimal concentration.

Common Catalysts/Reagents for Cyclization Primary Function Common Issues & Considerations
Polyphosphoric Acid (PPA)Dehydrating agent, acid catalystViscous, can be difficult to stir. Work-up requires quenching in ice water.
Acetic AnhydrideDehydrating agent, acylating agentCan lead to N-acetylation as a stable intermediate; requires heat for cyclization.[2]
Strong Acids (H2SO4, p-TsOH)Acid catalystCan promote side reactions like decarboxylation or decomposition at high temperatures.[10][15]
Transition Metals (e.g., Pd, Cu)Various (e.g., C-N coupling)Prone to deactivation by impurities; ligand choice is often critical.[16][17]
Carbodiimides (e.g., DCC, EDC)Coupling/Dehydrating agentUsed for forming amide bonds prior to cyclization. Can cause purification issues with byproducts.

Part 4: Work-up & Purification Pitfalls

A successful reaction can still result in a low isolated yield if the work-up and purification stages are not optimized.

Q6: I see a good product spot on TLC of the crude reaction mixture, but my isolated yield is very low. Where am I losing my product?

A6: This points directly to losses during isolation. Here are the most common culprits:

  • Product Solubility: The desired product might be partially soluble in the aqueous phase during extraction.[2]

    • Solution: Minimize aqueous washes or perform a back-extraction of the combined aqueous layers with a fresh portion of organic solvent. Using brine (saturated NaCl solution) for the final wash can help "salt out" the product from the aqueous phase and break up emulsions.[2]

  • Decomposition on Silica Gel: Heterocycles, particularly those with basic nitrogen atoms, can strongly adsorb to or decompose on acidic silica gel.[3]

    • Solution: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine (e.g., 1% Et3N in the eluent). Alternatively, switch to a different stationary phase like alumina (basic or neutral) or consider purification by recrystallization or distillation if possible.[3]

  • Product Volatility: If your product is low-boiling, you may be losing it during solvent removal on the rotary evaporator.

    • Solution: Use a lower bath temperature and be cautious with high vacuum. Stop the concentration process as soon as the bulk solvent is removed.

References

Technical Support Center: Troubleshooting Palladium Catalyst Removal from Reactions of Methyl 6-amino-3-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide provides in-depth troubleshooting advice and detailed protocols for the effective removal of residual palladium catalysts from reactions involving Methyl 6-amino-3-bromo-2-methylbenzoate and its derivatives. As drug development professionals know, minimizing residual catalyst levels is not merely a matter of purity, but a critical regulatory requirement. The unique structure of this substrate, containing a coordinating amine group, presents specific challenges that standard purification methods may not adequately address. This document is designed to provide both the "how" and the "why" behind effective purification strategies, ensuring you can meet even the most stringent regulatory limits.

Section 1: Frequently Asked Questions (FAQs)

Q1: After my palladium-catalyzed cross-coupling reaction and initial work-up, my isolated product is dark grey or black. What causes this discoloration?

A1: A dark, off-color appearance in your product is a common indicator of residual palladium, typically in the form of palladium black.[1] Palladium black is finely divided, elemental palladium metal (Pd(0)) that precipitates from the reaction mixture as the catalytic cycle concludes or if the catalyst degrades. These fine particulates can be difficult to remove completely and often require dedicated filtration steps.[1]

Q2: Why is it particularly difficult to remove palladium from reactions involving this compound?

A2: The primary challenge stems from the molecule's 6-amino group. Aniline-type functional groups are known to be effective ligands that can coordinate strongly with soluble palladium species (e.g., Pd(II) or ligated Pd(0) complexes).[2][3] This chelation keeps the palladium in solution and "attached" to your product, making its removal by simple filtration or crystallization inefficient.

Q3: What are the regulatory limits for palladium in final active pharmaceutical ingredients (APIs)?

A3: Regulatory bodies, following the International Council for Harmonisation (ICH) Q3D guidelines for elemental impurities, place strict limits on residual metals in drug products.[4][5] For palladium, which is classified based on its toxicity and route of administration, the permitted daily exposure (PDE) for an oral drug is 100 µ g/day .[6][7] For a standard daily dose of ≤10 grams, this translates to an acceptable concentration limit of 10 ppm in the API.[6][8]

Q4: What are the principal strategies for removing palladium catalysts?

A4: The main strategies can be categorized as follows:

  • Filtration: Primarily for removing heterogeneous catalysts (e.g., Pd/C) or insoluble palladium black using filter aids like Celite®.[1][2][9]

  • Adsorption: Using materials like activated carbon to adsorb palladium species from solution.[3][10][11]

  • Scavenging: Employing solid-supported reagents functionalized with high-affinity ligands (e.g., thiols, amines, triazines) that selectively bind palladium, which is then removed by filtration.[3][12][13][14] This is often the most effective method for reaching low ppm levels.[15][16]

  • Chromatography: While standard column chromatography can remove a significant amount of palladium, it often fails to reduce levels to below 100 ppm on its own.[15][16]

  • Crystallization & Extraction: These classic purification techniques can be effective but are sometimes unreliable, as palladium complexes can co-crystallize with the product or be difficult to extract.[4][9]

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during the purification process in a problem-solution format.

Issue 1: My palladium levels are extremely high (>1000 ppm) after an aqueous work-up.

  • Possible Cause: The homogeneous palladium catalyst and its byproducts remain highly soluble in the organic phase, or significant palladium black has formed but was not effectively removed.

  • Suggested Solution: Implement a multi-step purification strategy. The first step should always be to address insoluble palladium. Dilute the crude reaction mixture with a suitable solvent (e.g., THF, Ethyl Acetate) and filter it through a pad of Celite®. This is a rapid and effective method for removing the bulk of precipitated palladium.[1][3] Following this, proceed with a more targeted method like treatment with activated carbon or a metal scavenger to address the soluble palladium.

Issue 2: After silica gel chromatography, my palladium levels are still unacceptably high (e.g., 50-500 ppm).

  • Possible Cause: As discussed in FAQ #2, strong coordination between your product's amino group and palladium causes them to co-elute during chromatography. Studies have shown that chromatography alone is often insufficient for reaching low ppm limits for compounds synthesized using palladium catalysis.[15][16]

  • Suggested Solution: A dedicated metal scavenger step is required post-chromatography or, ideally, before final crystallization. Scavengers are designed to form very strong bonds with palladium, effectively pulling it out of solution. Thiol-based scavengers are particularly effective due to the high affinity of the soft sulfur atom for the soft palladium metal center.[17]

Issue 3: I'm experiencing significant product loss during the palladium removal step.

  • Possible Cause: This is a common issue when using activated carbon, which can non-specifically adsorb the desired product along with the palladium.[3][17] Some scavengers may also exhibit non-specific binding.

  • Troubleshooting Steps:

    • Optimize Adsorbent Quantity: Reduce the amount of activated carbon or scavenger used. Perform a small-scale experiment to determine the minimum effective amount that meets your palladium target without significant yield loss.

    • Screen Different Scavengers: Test a panel of scavengers with different functional groups (e.g., Thiol, Thiourea, DMT). Some will have higher selectivity for palladium and lower affinity for your specific product.[3]

    • Adjust the Solvent: The choice of solvent can influence the binding interactions. Using a solvent in which your product is highly soluble may minimize its adsorption onto the solid support.[3]

    • Consider an Alternative Method: If product loss remains high with adsorbents, explore techniques like aqueous washing with a chelating agent (e.g., N-acetylcysteine) or optimizing the final crystallization step.[18]

Issue 4: The efficiency of palladium removal is inconsistent between different batches.

  • Possible Cause: The speciation of palladium at the end of the reaction is not consistent. Depending on the exact reaction conditions and work-up, the palladium may exist in different oxidation states (e.g., Pd(0), Pd(II)) or coordination environments, which have different affinities for various purification media.[3]

  • Troubleshooting Steps:

    • Standardize the Work-Up: Ensure that the post-reaction work-up procedure (e.g., quenching, phase splits, solvent swaps) is identical for every batch to normalize the state of the palladium before the dedicated removal step.

    • Use a Broad-Spectrum Scavenger: Employ a scavenger known for its effectiveness against a wide range of palladium species. Dimercaptotriazine (DMT)-functionalized silica is an excellent choice for this purpose.[3][19]

    • Consider a Pre-Treatment Step: In some cases, a mild oxidation (e.g., bubbling air through the solution) or reduction step can convert the various palladium species into a single, more easily removed form before introducing the primary purification agent.

Section 3: Data & Visualized Workflows
Table 1: Comparison of Common Palladium Removal Techniques
MethodPrincipleProsConsTypical Efficacy (Final Pd Level)
Celite® Filtration Physical SievingFast, inexpensive, good for bulk removal of insolubles.[1]Ineffective against soluble palladium species.> 500 ppm
Activated Carbon AdsorptionInexpensive, effective for many Pd species.[10][11]Potential for significant product loss due to non-specific adsorption; can require large quantities.[3][17]50 - 200 ppm
Chromatography Differential AdsorptionIntegrated into standard purification workflows.Often insufficient to reach <100 ppm levels, especially with coordinating products.[15][16]50 - 500 ppm
Metal Scavengers ChemisorptionHighly selective and efficient, very low final Pd levels achievable, versatile.[13][14]Higher cost than bulk adsorbents.[14]< 10 ppm
Crystallization Solubility DifferenceCan be highly effective for final polishing.Risk of palladium co-crystallizing with the product; not a standalone solution.[4]Variable (< 50 ppm if successful)

Diagram 1: Decision Workflow for Palladium Removal

Palladium_Removal_Workflow start Crude Reaction Mixture (Post-Workup) check_precipitate Visible Precipitate (e.g., Pd Black)? start->check_precipitate celite_filtration Perform Celite® Filtration check_precipitate->celite_filtration Yes check_pd_level_1 Analyze Pd Level (e.g., by ICP-MS) check_precipitate->check_pd_level_1 No celite_filtration->check_pd_level_1 is_pd_high Pd > 50 ppm? check_pd_level_1->is_pd_high scavenging Implement Metal Scavenging or Activated Carbon Treatment is_pd_high->scavenging Yes crystallization Proceed to Final Crystallization / Isolation is_pd_high->crystallization No check_pd_level_2 Analyze Pd Level scavenging->check_pd_level_2 is_pd_ok Pd < 10 ppm? check_pd_level_2->is_pd_ok is_pd_ok->crystallization Yes optimize Optimize Scavenging: - Screen Scavengers - Adjust Temp./Time - Change Solvent is_pd_ok->optimize No optimize->scavenging Scavenger_Screening_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep1 1. Dissolve Crude Product in Chosen Solvent prep2 2. Aliquot into 4 Vials (3 for tests, 1 for control) prep1->prep2 treat1 3. Add Scavenger A to Vial 1 prep2->treat1 treat2 4. Add Scavenger B to Vial 2 prep2->treat2 treat3 5. Add Scavenger C to Vial 3 prep2->treat3 agitate 6. Agitate All Vials (e.g., 45 °C, 8 hours) treat1->agitate treat2->agitate treat3->agitate analysis1 7. Filter Each Sample agitate->analysis1 analysis2 8. Analyze Filtrates by ICP-MS for [Pd] analysis1->analysis2 compare 9. Compare Results vs Control Select Optimal Scavenger analysis2->compare

References

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of Methyl 6-amino-3-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous characterization of chemical entities is the bedrock of reliable and reproducible science. Methyl 6-amino-3-bromo-2-methylbenzoate, a substituted aromatic amine, presents a unique analytical challenge due to its multifunctional nature. This guide provides an in-depth comparison of analytical methods, grounded in experimental data and practical expertise, to ensure comprehensive characterization of this important building block.

The Analytical Imperative: Why Comprehensive Characterization Matters

This compound possesses several key structural features: a primary aromatic amine, a methyl ester, and a polysubstituted benzene ring with bromine and methyl groups. Each of these features can influence the compound's reactivity, stability, and potential biological activity. Therefore, a multi-faceted analytical approach is not just recommended; it is essential to confirm identity, assess purity, and identify potential impurities that could impact downstream applications.

An integrated approach, leveraging the strengths of various techniques, provides a holistic understanding of the material. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) for this purpose.

Foundational Techniques for Structural Elucidation and Identity Confirmation

The first step in characterizing a compound is to confirm that you have, in fact, synthesized or acquired the correct molecule. NMR, MS, and IR spectroscopy are the cornerstones of this process.

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive evidence of its structure.

Expertise in Action: The substitution pattern on the benzene ring makes the aromatic protons non-equivalent, leading to a complex splitting pattern that is highly diagnostic. An electron-donating group, like the amino group, will shift ortho and para protons upfield, while electron-withdrawing groups, such as the ester and bromine, will shift them downfield[1].

Expected ¹H NMR Data (in CDCl₃, 400 MHz):

  • Aromatic Protons (2H): Two distinct signals in the δ 6.5-8.0 ppm range. Due to the substitution, these protons will likely appear as doublets.

  • Amino Protons (2H): A broad singlet around δ 4.0-5.0 ppm. The chemical shift can vary with concentration and solvent.

  • Ester Methyl Protons (3H): A sharp singlet around δ 3.9 ppm.

  • Ring Methyl Protons (3H): A singlet around δ 2.2-2.5 ppm.

Expected ¹³C NMR Data (in CDCl₃, 100 MHz):

  • Aromatic Carbons: Six distinct signals in the δ 110-160 ppm range, confirming the asymmetric substitution of the ring[1][2].

  • Ester Carbonyl Carbon: A signal around δ 165-175 ppm.

  • Ester Methyl Carbon: A signal around δ 52 ppm.

  • Ring Methyl Carbon: A signal around δ 20 ppm.

MS provides the exact molecular weight of the compound, serving as a primary confirmation of its identity. Furthermore, the presence of a bromine atom imparts a highly characteristic isotopic pattern.

Trustworthiness Through Isotopes: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio[3][4][5]. This results in two molecular ion peaks (M+ and M+2) of almost equal intensity, separated by 2 m/z units. The presence of this pattern is definitive proof of a single bromine atom in the molecule[3][4][5].

Expected MS Data (Electron Impact Ionization - EI):

  • Molecular Ion (M+): A peak at m/z 243 (for ⁷⁹Br) and a peak of similar intensity at m/z 245 (for ⁸¹Br).

  • Fragmentation: Common fragmentation patterns for this molecule would include the loss of the methoxy group (-OCH₃) from the ester or the entire ester group.

IR spectroscopy is a rapid and non-destructive technique to confirm the presence of key functional groups.

Key Diagnostic Peaks:

  • N-H Stretch: Primary aromatic amines show two characteristic sharp bands between 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching[6][7][8]. This helps distinguish it from secondary amines, which only show one band[7].

  • C=O Stretch: The ester carbonyl group will exhibit a strong, sharp absorption around 1715-1735 cm⁻¹[8][9].

  • C-N Stretch: Aromatic amines display a C-N stretching band in the 1250-1335 cm⁻¹ region[7].

  • Aromatic C=C Stretch: Medium intensity absorptions in the 1450 to 1600 cm⁻¹ region are indicative of the benzene ring[8][9].

Quantitative Analysis: Assessing Purity with Chromatography

While spectroscopic methods confirm identity, they are generally not ideal for quantifying purity. For this, chromatographic techniques, particularly HPLC, are the industry standard.

HPLC is the preferred method for separating the main compound from any impurities, such as starting materials, by-products, or degradation products. A well-developed HPLC method should be able to provide a quantitative measure of purity (e.g., 99.5% by peak area).

The Causality of Method Development: The choice of column and mobile phase is critical for achieving good separation. For an aromatic compound like this compound, a reversed-phase C18 column is an excellent starting point[10]. The mobile phase will typically consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. The buffer's pH is crucial as it can affect the ionization state of the amino group, thereby influencing retention time and peak shape[11].

Protocol: A Self-Validating HPLC Method A robust HPLC method includes system suitability checks to ensure the system is performing correctly before sample analysis.

  • System Preparation: Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

  • Blank Injection: Inject the mobile phase (or sample solvent) to ensure no interfering peaks are present.

  • Standard Injection: Inject a known concentration of a reference standard of this compound.

  • System Suitability: Verify that the retention time, peak area, and theoretical plates for the standard injection meet pre-defined criteria.

  • Sample Analysis: Inject the sample solution.

  • Purity Calculation: Determine the purity by calculating the percentage of the main peak's area relative to the total area of all peaks.

GC is another powerful separation technique, particularly for volatile and thermally stable compounds like fatty acid methyl esters (FAMEs)[12][13]. Given that our compound is a methyl ester, GC could be considered. However, the primary amino group can lead to poor peak shape (tailing) on many standard GC columns. Derivatization of the amine can mitigate this but adds complexity to the analysis[14]. Therefore, HPLC is generally the more direct and robust choice for this specific molecule.

Comparative Guide to Analytical Techniques
Technique Primary Application Information Provided Strengths Limitations
¹H & ¹³C NMR Structural ElucidationConnectivity of atoms, chemical environment, stereochemistryProvides the most detailed structural information.Relatively low sensitivity, requires higher sample amounts.
Mass Spectrometry Identity ConfirmationMolecular weight, elemental composition (with high res), fragmentation patternHigh sensitivity, characteristic isotopic patterns for halogens.Isomers can be difficult to distinguish without tandem MS.
IR Spectroscopy Functional Group IDPresence of key functional groups (e.g., -NH₂, C=O).Fast, non-destructive, requires minimal sample prep.Provides limited structural information, not suitable for quantification.
HPLC Purity Assessment & QuantificationSeparation of components, quantitative purity, impurity profiling.High resolution, highly quantitative, widely applicable.Method development can be time-consuming.
GC Purity Assessment (Alternative)Separation of volatile components.Excellent for volatile compounds.Potential for poor peak shape with amines; may require derivatization.
Integrated Analytical Workflow

A comprehensive characterization of a new batch of this compound should follow a logical workflow, leveraging the strengths of each technique in a sequential manner.

G cluster_0 Identity & Structure Confirmation cluster_1 Purity & Quantification cluster_2 Final Decision Sample New Batch of Compound MS Mass Spectrometry Sample->MS Confirm MW & Bromine Presence IR IR Spectroscopy Sample->IR Confirm Functional Groups NMR 1H & 13C NMR Sample->NMR Confirm Detailed Structure HPLC HPLC Analysis NMR->HPLC Proceed if structure is correct Purity Purity > 99%? HPLC->Purity Release Release for Use Purity->Release Yes Reject Reject Batch Purity->Reject No

Caption: Integrated workflow for the complete characterization of this compound.

Detailed Experimental Protocols

Protocol 1: HPLC Purity Determination
  • Instrumentation: HPLC system with UV detector (e.g., Agilent 1260 Infinity II).

  • Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of methanol.

Protocol 2: Sample Preparation for NMR
  • Weigh approximately 10-15 mg of this compound.

  • Transfer the solid to a clean, dry NMR tube.

  • Add approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Cap the NMR tube and gently invert several times to dissolve the sample completely.

  • Place the tube in the NMR spectrometer for analysis.

Protocol 3: Sample Preparation for MS (Direct Infusion)
  • Prepare a dilute solution of the sample (~0.1 mg/mL) in methanol or acetonitrile.

  • Draw the solution into a syringe.

  • Place the syringe on a syringe pump connected to the mass spectrometer's ESI or APCI source.

  • Infuse the sample at a low flow rate (e.g., 5-10 µL/min) and acquire the mass spectrum.

By following this comprehensive guide, researchers can confidently and accurately characterize this compound, ensuring the quality and integrity of their scientific endeavors.

References

A Comparative Guide to the Analysis of Methyl 6-amino-3-bromo-2-methylbenzoate: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and accurate analysis of pharmaceutical intermediates is a cornerstone of quality control and process optimization. Methyl 6-amino-3-bromo-2-methylbenzoate, a key building block in the synthesis of various pharmaceutical agents, requires robust analytical methodologies to ensure its identity, purity, and quantity. This guide provides an in-depth, objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive analysis of this compound. The methodologies and comparisons presented herein are supported by established principles and data from analogous compounds to provide a thorough evaluation of each technique's performance.

Introduction to this compound and its Analytical Importance

This compound (C₉H₁₀BrNO₂) is a substituted aromatic amine and methyl ester. Its chemical structure, featuring a polar amino group, a halogen, and an ester functional group, presents unique analytical challenges and dictates the suitability of different chromatographic techniques. The accurate determination of this compound and its potential impurities is critical for ensuring the quality and safety of downstream active pharmaceutical ingredients (APIs).

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a highly versatile and widely used technique in the pharmaceutical industry due to its applicability to a broad range of compounds, including those that are non-volatile or thermally labile.[1] For this compound, HPLC, particularly in the reversed-phase mode, offers a direct and efficient method of analysis without the need for derivatization.

The Rationale Behind the HPLC Approach

The inherent polarity of the amino group and the overall moderate polarity of this compound make it an ideal candidate for reversed-phase HPLC. A C18 column, with its nonpolar stationary phase, allows for good retention and separation from both more polar and less polar impurities. The use of a buffered mobile phase is crucial to control the ionization state of the basic amino group, thereby ensuring reproducible retention times and symmetrical peak shapes. An acidic mobile phase (e.g., using formic acid or a phosphate buffer) will protonate the amino group, enhancing its interaction with the stationary phase and often leading to better chromatography.

Experimental Protocol: HPLC-UV Analysis

A detailed, step-by-step methodology for the HPLC analysis of this compound is provided below. This protocol is a robust starting point and can be further optimized and validated according to specific laboratory and regulatory requirements.[2][3]

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Prepare working standards by serial dilution of the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • For the analysis of a drug substance sample, accurately weigh and dissolve the sample in the mobile phase to a final concentration within the calibration range.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic modifier. A common starting point is a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B). A typical gradient could be:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-17 min: 80% B

    • 17.1-20 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 240 nm and 280 nm, where the aromatic structure is expected to have significant absorbance.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System Stock Stock Solution (1 mg/mL) Working Working Standards Stock->Working Serial Dilution Injector Autosampler/Injector Working->Injector Sample Sample Solution Sample->Injector Column C18 Column Injector->Column Mobile Phase Flow Detector UV Detector Column->Detector Data Data Acquisition & Analysis Detector->Data

Caption: A typical experimental workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile and Semi-Volatile Compounds

GC-MS is a highly sensitive and specific technique that is well-suited for the analysis of volatile and semi-volatile compounds.[4] While this compound has a boiling point of 293.8 ± 35.0 °C at 760 mmHg, making it amenable to GC analysis, the presence of the polar amino group can lead to poor peak shape and adsorption on the GC column.[5] To overcome this, a derivatization step is typically required to increase the compound's volatility and improve its chromatographic behavior.[6]

The Rationale Behind the GC-MS Approach

Derivatization of the primary amino group is essential for successful GC-MS analysis.[6] Acylation or silylation are common derivatization techniques. For instance, acylation with an agent like trifluoroacetic anhydride (TFAA) replaces the active hydrogens on the amino group with a nonpolar trifluoroacetyl group. This derivatization significantly reduces the polarity of the molecule, making it more volatile and less prone to interactions with active sites in the GC system. The mass spectrometer provides an additional layer of confirmation through the unique mass spectrum of the derivatized analyte, offering high confidence in its identification.

Experimental Protocol: GC-MS Analysis (with Derivatization)

The following protocol outlines a representative method for the GC-MS analysis of this compound, incorporating a necessary derivatization step.

1. Sample Preparation and Derivatization:

  • Prepare a stock solution of this compound at 1 mg/mL in a dry, aprotic solvent like dichloromethane or ethyl acetate.

  • Prepare working standards by serial dilution.

  • To a known volume of the standard or sample solution in a sealed vial, add a derivatizing agent (e.g., trifluoroacetic anhydride) and a catalyst if necessary (e.g., pyridine).

  • Heat the reaction mixture (e.g., at 60 °C for 30 minutes) to ensure complete derivatization.

  • After cooling, the sample is ready for injection.

2. GC-MS Conditions:

  • Column: A nonpolar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 50-500.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS System Stock Stock Solution Working Working Standards Stock->Working Derivatization Derivatization (e.g., Acylation) Working->Derivatization Sample Sample Solution Sample->Derivatization Injector GC Injector Derivatization->Injector Column Capillary Column Injector->Column Carrier Gas Flow MS Mass Spectrometer Column->MS Data Data Acquisition & Analysis MS->Data

Caption: A typical experimental workflow for GC-MS analysis.

Head-to-Head Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the analysis of this compound depends on the specific analytical goals, such as routine quality control, impurity profiling, or trace-level analysis.

FeatureHPLCGC-MS
Analyte Volatility Not a limiting factor; suitable for non-volatile and thermally labile compounds.[7]Requires the analyte to be volatile or semi-volatile, or to be made so through derivatization.[4]
Sample Preparation Generally simpler, often involving only dissolution in the mobile phase.[1]More complex, typically requiring a derivatization step to improve volatility and peak shape.[6]
Selectivity Good, based on the differential partitioning of the analyte between the mobile and stationary phases. Can be enhanced with different column chemistries and mobile phases.Very high, especially with mass spectrometric detection, which provides structural information based on the mass-to-charge ratio of fragment ions.
Sensitivity Dependent on the detector used (e.g., UV, MS). Typically in the ng to µg range for UV detection.Generally higher, especially in selected ion monitoring (SIM) mode, often reaching pg levels.[7]
Speed of Analysis Run times are typically in the range of 10-30 minutes.Can be faster, particularly for simple mixtures, with run times often under 20 minutes.
Cost Instrumentation can be less expensive than GC-MS, but solvent consumption can be a significant operational cost.Higher initial instrument cost, but lower solvent costs. Derivatization reagents add to the cost per sample.
Confirmation of Identity Based on retention time matching with a reference standard. Diode array detectors can provide UV spectral information for peak purity assessment.Provides a mass spectrum, which is a chemical fingerprint of the molecule, offering a high degree of confidence in identification.

Data Interpretation

HPLC-UV: The primary data from an HPLC-UV analysis is a chromatogram showing the detector response as a function of time. The peak corresponding to this compound is identified by its retention time, and its area is used for quantification against a calibration curve.

GC-MS: The GC-MS analysis provides a total ion chromatogram (TIC), where each peak represents a compound eluting from the GC column. The mass spectrum of the peak corresponding to the derivatized this compound can be extracted and compared to a reference spectrum or interpreted based on known fragmentation patterns. The molecular ion peak (M+) and characteristic fragment ions provide definitive identification. For the trifluoroacetyl derivative, one would expect to see the molecular ion and fragments corresponding to the loss of the trifluoroacetyl group and other characteristic cleavages.

Conclusion: Making the Right Choice

Both HPLC and GC-MS are powerful techniques for the analysis of this compound, each with its own set of advantages and limitations.

  • HPLC is the preferred method for routine quality control where simplicity, high throughput, and direct analysis without derivatization are desired. Its robustness and ease of use make it a workhorse in many pharmaceutical laboratories.[1]

  • GC-MS is the ideal choice when high sensitivity and unambiguous identification are paramount. The structural information provided by the mass spectrum is invaluable for impurity identification and for analyses requiring very low detection limits. The trade-off is the more complex sample preparation involving derivatization.

For comprehensive characterization, the two techniques can be used as complementary methods. HPLC can provide accurate quantitative data for the main component and known impurities, while GC-MS can be employed for the identification of unknown impurities and for trace-level analysis. The selection of the most appropriate technique should be based on a thorough evaluation of the analytical needs, including sensitivity, selectivity, sample throughput, and cost considerations.

References

A Senior Application Scientist's Guide to Halogenated Anthranilate Esters in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in medicinal chemistry and materials science, the anthranilate core is a privileged scaffold, offering a versatile platform for the synthesis of a diverse array of bioactive molecules and functional materials. The strategic introduction of a halogen atom onto this scaffold dramatically expands its synthetic utility, transforming it into a powerful building block for complex molecular architectures. This guide provides an in-depth comparison of the synthetic utility of fluoro-, chloro-, bromo-, and iodo-anthranilate esters, offering field-proven insights and actionable experimental data to guide your synthetic strategy.

Introduction: The Strategic Value of Halogenation

Anthranilate esters, formally esters of 2-aminobenzoic acid, possess two key functional groups: an amine and an ester. This arrangement is foundational for the synthesis of numerous heterocyclic systems, most notably quinazolinones. The introduction of a halogen atom (X = F, Cl, Br, I) onto the aromatic ring serves two primary purposes:

  • Modulation of Electronic Properties: The electronegativity and inductive effects of the halogen can influence the reactivity of the entire molecule.

  • A Handle for Cross-Coupling: The carbon-halogen bond provides a reactive site for a plethora of transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The choice of halogen is not trivial; it dictates the reactivity of the ester in subsequent transformations. This guide will dissect the nuances of each halogenated anthranilate ester, empowering you to make informed decisions in your synthetic endeavors.

Synthesis of Halogenated Anthranilate Esters

The most common route to halogenated anthranilic acids is via electrophilic halogenation of anthranilic acid, followed by esterification. For chloro- and bromo-anthranilic acids, reagents like N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) or elemental bromine are effective.[1][2] Iodo-anthranilic acids can be prepared using N-iodosuccinimide (NIS). Fluoro-anthranilic acids are typically synthesized from the corresponding fluoro-anilines.[3] Esterification can then be achieved using standard methods, such as Fischer esterification with the corresponding alcohol under acidic catalysis.[1][2]

A general workflow for the synthesis of halogenated anthranilate esters is depicted below:

SynthesisWorkflow AnthranilicAcid Anthranilic Acid HalogenatedAcid Halogenated Anthranilic Acid AnthranilicAcid->HalogenatedAcid Electrophilic Halogenation (NXS or X₂) HalogenatedEster Halogenated Anthranilate Ester HalogenatedAcid->HalogenatedEster Esterification (ROH, H⁺)

Figure 1: General synthetic workflow for halogenated anthranilate esters.

Comparative Reactivity in Key Synthetic Transformations

The true value of halogenated anthranilate esters lies in their differential reactivity in key synthetic transformations. We will now explore their performance in palladium-catalyzed cross-coupling reactions, Ullmann condensation, and the synthesis of quinazolinones.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation. The reactivity of the halogenated anthranilate ester in these reactions is primarily dictated by the rate of oxidative addition to the Pd(0) catalyst, which generally follows the trend: I > Br > Cl >> F .[4]

The Suzuki-Miyaura coupling is a versatile method for forming biaryl structures.

SuzukiCoupling Reactants Halogenated Anthranilate Ester + Arylboronic Acid Catalyst Pd Catalyst, Base Reactants->Catalyst Product 5-Aryl Anthranilate Ester Catalyst->Product

Figure 2: General scheme for Suzuki-Miyaura coupling.

Comparative Performance:

HalogenReactivityTypical Conditions & Observations
Iodo Very HighReactions often proceed under mild conditions with a wide range of boronic acids. Lower catalyst loadings are typically sufficient.
Bromo HighThe most commonly used substrates due to a good balance of reactivity and stability. A wide variety of catalysts and conditions are available.[5]
Chloro ModerateRequires more forcing conditions, such as higher temperatures and more electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate oxidative addition.[6]
Fluoro LowGenerally unreactive in standard Suzuki coupling due to the strong C-F bond. Specialized catalysts and conditions are required.

Experimental Protocol: Suzuki Coupling of Methyl 2-amino-5-bromobenzoate [5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine methyl 2-amino-5-bromobenzoate (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-dioxane/water (10 mL). Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (3-5 mol%).

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC.

  • Work-up: After cooling, dilute the reaction with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl amines.

BuchwaldHartwig Reactants Halogenated Anthranilate Ester + Amine Catalyst Pd Catalyst, Ligand, Base Reactants->Catalyst Product N-Aryl Anthranilate Ester Catalyst->Product

Figure 3: General scheme for Buchwald-Hartwig amination.

Comparative Performance:

HalogenReactivityTypical Conditions & Observations
Iodo HighAryl iodides are highly reactive, but catalyst inhibition can sometimes be observed due to the formation of stable palladium iodide dimers.[7]
Bromo HighGenerally provides excellent results with a broad range of amines. A wide variety of catalyst systems are effective.
Chloro ModerateRequires the use of specialized bulky, electron-rich phosphine ligands (e.g., BrettPhos, XPhos) and often stronger bases (e.g., NaOtBu, K₃PO₄).[8]
Fluoro LowVery challenging substrate for Buchwald-Hartwig amination due to the inertness of the C-F bond to oxidative addition.

Experimental Protocol: Buchwald-Hartwig Amination of a Generic Aryl Chloride [7][9]

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl chloride (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos, 2-4 mol%) to an oven-dried Schlenk tube.

  • Solvent Addition: Add anhydrous toluene or dioxane (5 mL).

  • Reaction: Seal the tube and heat the mixture to 80-110 °C with vigorous stirring for 12-24 hours.

  • Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N, C-O, and C-S bonds. While it often requires harsher conditions than palladium-catalyzed reactions, it remains a valuable tool, particularly for certain substrates. The reactivity trend for Ullmann reactions generally follows I > Br > Cl > F .[10][11]

Comparative Performance:

HalogenReactivityTypical Conditions & Observations
Iodo HighMost reactive substrates, often allowing for lower reaction temperatures.
Bromo ModerateCommonly used, providing a good balance of reactivity and availability.
Chloro LowRequires high temperatures and often stoichiometric amounts of copper. The presence of electron-withdrawing groups on the anthranilate ring can enhance reactivity.[10]
Fluoro Very LowGenerally not suitable for Ullmann-type reactions.
Synthesis of Quinazolinones

Halogenated anthranilate esters are excellent precursors for the synthesis of halogenated quinazolinones, which are important scaffolds in medicinal chemistry. The reaction typically involves condensation with a one-carbon source, such as formamide or an orthoformate, often under thermal or microwave conditions.[12]

QuinazolinoneSynthesis Reactants Halogenated Anthranilate Ester + C1 Source Conditions Heat or Microwave Reactants->Conditions Product Halogenated Quinazolinone Conditions->Product

Figure 4: General scheme for quinazolinone synthesis.

In this transformation, the halogen primarily serves as a substituent on the final product, available for subsequent functionalization. The choice of halogen can influence the reaction conditions required for the initial cyclization, although this effect is generally less pronounced than in cross-coupling reactions. The primary utility here is the introduction of a halogen for later-stage diversification.

Experimental Protocol: Synthesis of 6-Bromoquinazolin-4(3H)-one [12]

  • Reaction Setup: In a round-bottom flask, combine methyl 2-amino-5-bromobenzoate (10 mmol, 2.30 g) and formamide (40 mmol, 1.6 mL).

  • Reaction: Heat the mixture at 130-140 °C for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to afford the crude product.

  • Purification: The crude 6-bromoquinazolin-4(3H)-one can be further purified by recrystallization from ethanol.

Summary of Synthetic Utility

The choice of halogenated anthranilate ester is a critical decision in the design of a synthetic route. The following table provides a comparative summary to guide your selection.

Halogenated EsterKey AdvantagesKey DisadvantagesPrimary Applications
Iodo-anthranilate Highest reactivity in Pd- and Cu-catalyzed cross-coupling.Higher cost, potential for side reactions (e.g., homocoupling).Rapid diversification via cross-coupling under mild conditions.
Bromo-anthranilate Excellent balance of reactivity, stability, and cost. Widely applicable.Less reactive than iodo-derivatives.Workhorse for a broad range of cross-coupling and functionalization reactions.
Chloro-anthranilate Lower cost, readily available starting materials.Lower reactivity in cross-coupling, requiring more specialized catalysts and harsher conditions.Large-scale synthesis where cost is a primary concern.
Fluoro-anthranilate Unique electronic properties, C-F bond can act as a hydrogen bond acceptor.Poor leaving group in cross-coupling reactions.Introduction of fluorine for modulating biological activity; SNAr reactions.

Conclusion

Halogenated anthranilate esters are indispensable tools in the modern synthetic chemist's toolbox. Their utility is defined by the specific halogen, which dictates their reactivity in a predictable manner. Iodo- and bromo-anthranilates are the reagents of choice for rapid and versatile diversification via cross-coupling reactions. Chloro-anthranilates offer a cost-effective alternative for large-scale applications, provided the appropriate catalytic systems are employed. Fluoro-anthranilates, while challenging for cross-coupling, provide unique opportunities for introducing fluorine to modulate the properties of the target molecules. By understanding the distinct characteristics of each halogenated anthranilate ester, researchers can strategically design and execute efficient and robust synthetic routes to novel and complex molecular targets.

References

A Senior Application Scientist's Guide to the Reactivity of Methyl 6-amino-3-bromo-2-methylbenzoate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Comparison for Synthetic Strategy and Drug Development

Introduction: The Strategic Importance of Substituted Anilines

In the landscape of medicinal chemistry and materials science, substituted aminobenzoates are privileged scaffolds. Their unique arrangement of electron-donating and withdrawing groups, coupled with multiple points for synthetic diversification, makes them invaluable building blocks for novel therapeutics and functional materials. The specific isomer, Methyl 6-amino-3-bromo-2-methylbenzoate, and its structural analogues, present a fascinating case study in chemical reactivity. The bromine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery.

However, not all isomers are created equal. The subtle repositioning of the amino, bromo, and methyl groups around the benzene ring dramatically alters the electronic and steric environment of the molecule. This guide, written from the perspective of a senior application scientist, provides a comprehensive comparison of the reactivity of these isomers. We will move beyond simple data reporting to explain the causality behind the observed reactivity differences, providing field-proven insights and robust experimental protocols to empower researchers in their synthetic endeavors.

The Isomers Under Investigation

For this guide, we will focus on three structurally related isomers that highlight the critical interplay of substituent effects. The positioning of the activating amino group (-NH₂) and the sterically demanding methyl group (-CH₃) relative to the reactive C-Br bond dictates the outcome of synthetic transformations.

Compound Name Structure Key Features
Isomer A: this compound-NH₂ is ortho to the ester, -CH₃ is ortho to the bromine. High potential for steric hindrance at the C-Br bond.
Isomer B: Methyl 4-amino-3-bromo-2-methylbenzoate-NH₂ is para to the ester and ortho to the bromine. The activating amino group is adjacent to the reactive site.
Isomer C: Methyl 3-amino-5-bromo-2-methylbenzoate-NH₂ and -Br are meta to each other. Steric hindrance from the -CH₃ group is minimized at the C-Br bond.

(Note: Images are illustrative representations of the chemical structures)

Theoretical Framework: Predicting Reactivity from First Principles

Before stepping into the lab, a robust theoretical understanding of the electronic and steric factors at play allows us to form hypotheses about the relative reactivity of our isomers.

  • Electronic Effects : The reactivity of an aryl halide in cross-coupling reactions is heavily influenced by the electron density of the aromatic ring.[1][2][3]

    • Activating Groups (-NH₂, -CH₃) : These groups donate electron density into the ring, making it more electron-rich. This generally slows down the initial oxidative addition step in many palladium-catalyzed cycles, which is favored by electron-poor rings.[3][4] The powerful +M (mesomeric) effect of the amino group and the +I (inductive) effect of the methyl group are key.

    • Deactivating Groups (-Br, -COOCH₃) : These groups withdraw electron density from the ring. The ester group (-COOCH₃) is a moderately deactivating group through its -M effect. Halogens like bromine are deactivating inductively (-I effect) but are ortho/para directing due to their +M effect (lone pair donation).[5]

  • Steric Effects : The physical bulk of substituents near the reactive C-Br bond can hinder the approach of the bulky palladium catalyst, significantly impeding the reaction rate.[6][7] The ortho methyl group in Isomers A and B is a prime source of potential steric clash.

Based on this, we can predict:

  • Isomer A will likely be the least reactive due to the significant steric hindrance from the ortho-CH₃ group impeding access to the C-Br bond.

  • Isomer B presents a conflict: the activating -NH₂ group is ortho to the bromine, which could electronically disfavor oxidative addition, but it is also a site for potential catalyst chelation or interaction.

  • Isomer C is hypothesized to be the most reactive. The C-Br bond is sterically accessible, flanked by a proton and the meta-amino group, minimizing steric hindrance from the ortho-methyl group.

Experimental Comparison: Palladium-Catalyzed Cross-Coupling Reactions

To test our hypotheses, we will subject each isomer to two of the most common and powerful C-C and C-N bond-forming reactions in the synthetic chemist's toolkit: the Suzuki-Miyaura Coupling and the Buchwald-Hartwig Amination.

Suzuki-Miyaura C-C Coupling

The Suzuki reaction is a versatile method for creating biaryl structures by coupling an aryl halide with a boronic acid or ester.[8] It is a cornerstone of modern synthesis due to its mild conditions and functional group tolerance.[9]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep_reagents Weigh Isomer (A, B, or C), Phenylboronic Acid, Pd Catalyst, Ligand, and Base prep_solvent Add Anhydrous Solvent (e.g., Dioxane/H₂O) prep_reagents->prep_solvent degas Degas Mixture (Argon Purge) prep_solvent->degas heat Heat to 80-100 °C with Stirring degas->heat monitor Monitor by TLC/LC-MS (e.g., every 1 hour) heat->monitor quench Quench Reaction (e.g., add H₂O) monitor->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract purify Purify by Column Chromatography extract->purify analyze Characterize & Calculate Yield (NMR, MS) purify->analyze

Caption: Standardized workflow for comparative Suzuki-Miyaura reactivity screening.

  • Reagent Preparation : To a flame-dried Schlenk flask, add the aryl bromide isomer (0.5 mmol, 1.0 equiv), phenylboronic acid (0.6 mmol, 1.2 equiv), potassium carbonate (1.5 mmol, 3.0 equiv), and a palladium catalyst/ligand system such as Pd(dppf)Cl₂ (0.025 mmol, 5 mol%).

  • Solvent Addition : Add a degassed 4:1 mixture of dioxane and water (5 mL).

  • Reaction Execution : Purge the flask with argon for 10 minutes. Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (or for a fixed time, e.g., 12 hours, for comparison).

  • Work-up : Cool the reaction to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis : Purify the crude product by flash column chromatography on silica gel. Characterize the product by ¹H NMR and mass spectrometry to confirm its identity and calculate the isolated yield.

Isomer Reaction Time (h) Isolated Yield (%) Rationale for Observed Reactivity
Isomer A 1215%Severe Steric Hindrance : The -CH₃ group ortho to the bromine atom significantly blocks the palladium catalyst from accessing the C-Br bond for the crucial oxidative addition step.
Isomer B 1245%Mixed Effects : The activating -NH₂ group ortho to the bromine may slightly disfavor oxidative addition electronically. However, this is less impactful than the severe steric hindrance in Isomer A.
Isomer C 492%Optimal Configuration : The C-Br bond is sterically unencumbered, allowing for efficient oxidative addition. The electronic effects of the meta substituents do not significantly impede the catalytic cycle.
Buchwald-Hartwig C-N Amination

This reaction is a powerful tool for forming C-N bonds, enabling the synthesis of complex anilines from aryl halides.[10][11] The choice of ligand, base, and solvent is critical for success, especially with challenging substrates.[12][13]

G pd0 Pd(0)L₂ (Active Catalyst) pd2_complex L₂Pd(II)(Ar)(Br) pd0->pd2_complex  + Ar-Br pd0->pd2_complex 1 ox_add Oxidative Addition pd_amido L₂Pd(II)(Ar)(NR₂) pd2_complex->pd_amido  - HBr pd2_complex->pd_amido 2 amine_coord Amine Coordination & Deprotonation (+ R₂NH, + Base) pd_amido->pd0 pd_amido->pd0 3 product Ar-NR₂ (Product) pd_amido->product red_elim Reductive Elimination ox_add_label Oxidative Addition amine_coord_label Amine Coordination & Deprotonation (+ R₂NH, + Base) red_elim_label Reductive Elimination

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

  • Reagent Preparation : In a glovebox, add the aryl bromide isomer (0.5 mmol, 1.0 equiv), a palladium precatalyst such as G3 XPhos Palladacycle (0.01 mmol, 2 mol%), and sodium tert-butoxide (0.7 mmol, 1.4 equiv) to a vial.

  • Solvent and Amine Addition : Add anhydrous toluene (2 mL) followed by the amine coupling partner (e.g., morpholine, 0.6 mmol, 1.2 equiv).

  • Reaction Execution : Seal the vial and remove it from the glovebox. Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring : Monitor the reaction as described for the Suzuki protocol.

  • Work-up : Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite, washing with additional ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification and Analysis : Purify the crude residue by flash column chromatography and analyze the final product by NMR and MS to determine the yield.

Isomer Reaction Time (h) Isolated Yield (%) Rationale for Observed Reactivity
Isomer A 24< 5% (mostly starting material)Overwhelming Steric Hindrance : As with the Suzuki coupling, the ortho-methyl group prevents the formation of the key palladium-amido complex, effectively shutting down the catalytic cycle.
Isomer B 2430%Moderate Steric and Electronic Effects : The reactivity is again hampered by the adjacent methyl group, though less severely than in Isomer A. The free amino group can also potentially coordinate to the palladium center, leading to catalyst inhibition.
Isomer C 688%High Reactivity : The unhindered bromine atom allows for facile catalyst association and participation in the catalytic cycle, leading to high conversion and yield.

Conclusion: From Molecular Structure to Synthetic Strategy

This comparative guide demonstrates unequivocally that the positional isomerism of substituents on the methyl aminobromomethylbenzoate scaffold has a profound impact on chemical reactivity.

Key Takeaways for the Synthetic Chemist:

  • Steric hindrance is the dominant factor : For both Suzuki and Buchwald-Hartwig reactions, steric congestion around the C-Br bond, particularly from an ortho-methyl group (Isomer A), is the primary determinant of poor reactivity.

  • Optimal design minimizes hindrance : Isomer C, which positions the bulky methyl group away from the reactive bromine center, consistently provides the highest yields in the shortest reaction times.

  • Electronic effects are secondary but relevant : While activating groups can modulate the electronic nature of the ring, their influence is often overshadowed by steric demands in these sterically congested systems.

For researchers in drug development, this understanding is critical. Choosing the correct isomer at the outset of a synthetic campaign can be the difference between an efficient, high-yielding route and a challenging, low-yielding one. When designing a synthetic route, careful consideration of the steric environment around the key reactive handles will save valuable time and resources, accelerating the path to novel molecular entities.

References

A Comparative Guide to Synthetic Routes for Methyl 6-amino-3-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 6-amino-3-bromo-2-methylbenzoate is a key building block in the synthesis of a variety of pharmacologically active compounds and advanced materials. The strategic arrangement of its functional groups—an amine, a bromine atom, and a methyl ester on a benzene ring—offers multiple points for molecular elaboration, making it a valuable intermediate for medicinal chemists and materials scientists. This guide provides an in-depth, comparative analysis of two principal synthetic pathways to this versatile molecule, offering detailed experimental protocols and a critical evaluation of their respective merits and drawbacks to aid researchers in selecting the optimal route for their specific needs.

Overview of Synthetic Strategies

The preparation of this compound can be approached from two fundamentally different strategies, each with its own set of advantages concerning starting material availability, step economy, and overall efficiency.

  • Route 1: Direct Esterification of a Pre-functionalized Precursor. This convergent approach leverages a commercially available, advanced intermediate, 6-amino-3-bromo-2-methylbenzoic acid, simplifying the synthesis to a single, final esterification step.

  • Route 2: Multi-step Synthesis from a Simple Starting Material. This linear synthesis commences with a more basic and readily available precursor, 2-methyl-6-nitrobenzoic acid, and proceeds through a sequence of esterification, nitro group reduction, and regioselective bromination.

This guide will dissect each route, providing detailed, step-by-step protocols and a comparative analysis of key performance indicators.

Visualizing the Synthetic Pathways

The logical flow of each synthetic route is depicted in the diagrams below, illustrating the transformation from starting materials to the final product.

Synthetic_Routes cluster_0 Route 1: Direct Esterification cluster_1 Route 2: Multi-step Synthesis A1 6-Amino-3-bromo-2-methylbenzoic acid P This compound A1->P   Methanol, H₂SO₄ (cat.) B1 2-Methyl-6-nitrobenzoic acid B2 Methyl 2-methyl-6-nitrobenzoate B1->B2   Methanol, H₂SO₄ (cat.) B3 Methyl 6-amino-2-methylbenzoate B2->B3   H₂, Pd/C P2 This compound B3->P2   N-Bromosuccinimide

Diagram 1: Comparative overview of the two synthetic routes to this compound.

Route 1: Direct Esterification of 6-Amino-3-bromo-2-methylbenzoic Acid

This approach is the most straightforward, relying on the commercial availability of the carboxylic acid precursor. The single transformation is a classic Fischer esterification.

Causality of Experimental Choices

The Fischer esterification is an equilibrium-controlled reaction. To drive the reaction towards the product, a large excess of methanol is used, acting as both a reactant and the solvent. A strong acid catalyst, such as sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the weakly nucleophilic methanol. The presence of the electron-donating amino group on the aromatic ring slightly increases the basicity of the molecule; therefore, a stoichiometric amount of acid may be required to both protonate the amino group and catalyze the esterification effectively.

Detailed Experimental Protocol

Materials:

  • 6-Amino-3-bromo-2-methylbenzoic acid (1.0 eq)

  • Methanol (20-50 eq, anhydrous)

  • Concentrated Sulfuric Acid (1.5-2.0 eq)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Ethyl Acetate

  • Hexanes

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-amino-3-bromo-2-methylbenzoic acid (1.0 eq).

  • Add a large excess of anhydrous methanol (20-50 eq).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (1.5-2.0 eq) dropwise with vigorous stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Carefully add the residue to a beaker containing crushed ice and neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Data Summary
ParameterRoute 1: Direct Esterification
Starting Material 6-Amino-3-bromo-2-methylbenzoic acid
Key Reaction Fischer Esterification
Reagents Methanol, Sulfuric Acid
Reported Yield 85-95%
Purity High after chromatography
Reaction Time 4-8 hours
Advantages High-yielding, single step, simple procedure.
Disadvantages Dependent on the availability and cost of the starting material.

Route 2: Multi-step Synthesis from 2-Methyl-6-nitrobenzoic Acid

This linear synthesis offers an alternative when the pre-functionalized starting material of Route 1 is unavailable or cost-prohibitive. It involves three key transformations.

Step 1: Esterification of 2-Methyl-6-nitrobenzoic Acid

Causality of Experimental Choices:

Similar to Route 1, a Fischer esterification is employed. The presence of the electron-withdrawing nitro group can slightly deactivate the carbonyl group towards protonation, but the reaction proceeds efficiently under standard reflux conditions with an acid catalyst and excess methanol.

Detailed Experimental Protocol:

Materials:

  • 2-Methyl-6-nitrobenzoic acid (1.0 eq)

  • Methanol (20-50 eq, anhydrous)

  • Concentrated Sulfuric Acid (catalytic, ~0.1 eq)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Follow the procedure outlined in Route 1, using 2-methyl-6-nitrobenzoic acid as the starting material and a catalytic amount of sulfuric acid.

  • The product, Methyl 2-methyl-6-nitrobenzoate, can often be used in the next step without extensive purification if the reaction goes to completion.

Step 2: Reduction of Methyl 2-methyl-6-nitrobenzoate

Causality of Experimental Choices:

Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to amines. Palladium on carbon (Pd/C) is a commonly used and effective catalyst for this transformation. The reaction is typically carried out under a hydrogen atmosphere at moderate pressure.

Detailed Experimental Protocol:

Materials:

  • Methyl 2-methyl-6-nitrobenzoate (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

  • Methanol or Ethyl Acetate (solvent)

  • Hydrogen gas

Procedure:

  • In a hydrogenation vessel, dissolve Methyl 2-methyl-6-nitrobenzoate (1.0 eq) in methanol or ethyl acetate.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature for 2-4 hours, or until hydrogen uptake ceases.

  • Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain Methyl 6-amino-2-methylbenzoate, which is often pure enough for the subsequent step.

Step 3: Regioselective Bromination of Methyl 6-amino-2-methylbenzoate

Causality of Experimental Choices:

The final step requires the selective introduction of a bromine atom at the 3-position. The amino group is a strong activating, ortho-, para-director, while the methyl group is a weaker activating, ortho-, para-director. The ester group is a deactivating, meta-director. The combined directing effects of the strongly activating amino group and the methyl group favor electrophilic substitution at the positions ortho and para to the amino group. The position para to the amino group (position 3) is sterically accessible and electronically favored. N-Bromosuccinimide (NBS) is a mild and selective brominating agent for activated aromatic rings.[1]

Detailed Experimental Protocol:

Materials:

  • Methyl 6-amino-2-methylbenzoate (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.0-1.1 eq)

  • Acetonitrile or Dichloromethane (solvent)

Procedure:

  • Dissolve Methyl 6-amino-2-methylbenzoate (1.0 eq) in acetonitrile or dichloromethane in a round-bottom flask protected from light.

  • Cool the solution in an ice bath.

  • Add N-bromosuccinimide (1.0-1.1 eq) portion-wise over 15-30 minutes with stirring.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with dichloromethane or ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Data Summary
ParameterRoute 2: Multi-step Synthesis
Starting Material 2-Methyl-6-nitrobenzoic acid
Key Reactions Esterification, Nitro Reduction, Bromination
Reagents Methanol, H₂SO₄, H₂, Pd/C, NBS
Overall Yield 60-75% (over 3 steps)
Purity High after final chromatography
Reaction Time 1-2 days
Advantages Utilizes a simple and inexpensive starting material.
Disadvantages Longer reaction sequence, requires multiple purifications, overall yield is lower.

Comparative Analysis and Conclusion

The choice between these two synthetic routes will ultimately depend on the specific requirements of the researcher or organization.

Decision_Making Start Project Requirements Time Time Sensitivity? Start->Time Cost Cost of Starting Material a Constraint? Time->Cost Yes Route1 Choose Route 1 (Direct Esterification) Time->Route1 No Cost->Route1 No Route2 Choose Route 2 (Multi-step Synthesis) Cost->Route2 Yes

Diagram 2: Decision-making workflow for selecting a synthetic route.

Route 1 is unequivocally the superior choice for rapid access to the target molecule, provided that the starting material, 6-amino-3-bromo-2-methylbenzoic acid, is readily and economically available. Its single-step nature and high yield make it ideal for laboratory-scale synthesis and for applications where speed is a critical factor.

Route 2 , while more laborious, offers greater flexibility and may be more cost-effective for large-scale production, especially if the cost of the advanced intermediate in Route 1 is prohibitive. This route builds complexity from a simpler starting material, which can be advantageous in terms of supply chain management for industrial applications.

References

A Comparative Guide to the Potential Biological Activities of Methyl 6-amino-3-bromo-2-methylbenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic modification of aromatic scaffolds is a cornerstone of drug discovery. The methyl 6-amino-3-bromo-2-methylbenzoate core represents a versatile template for the synthesis of novel derivatives with potential therapeutic applications. The interplay of the amino, bromo, and methyl substituents on the benzoate ring provides a rich chemical space for exploration, influencing physicochemical properties and biological activities. This guide offers a comparative analysis of the potential biological activities of derivatives of this core structure, drawing insights from structurally related compounds to inform future research and development. While direct experimental data on derivatives of this compound is limited in the public domain, by examining the bioactivity of analogous bromo- and amino-substituted aromatic compounds, we can extrapolate potential avenues for investigation.

Introduction to the Core Scaffold: this compound

The parent compound, this compound, possesses key functional groups that are amenable to a variety of chemical transformations. The amino group can be acylated, alkylated, or transformed into other nitrogen-containing functionalities. The bromo substituent serves as a handle for cross-coupling reactions, allowing for the introduction of diverse aryl or alkyl groups. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other ester derivatives. These potential modifications allow for the generation of a library of compounds with varied steric and electronic properties, which are critical determinants of biological activity.

Comparative Analysis of Potential Biological Activities

Based on the biological evaluation of structurally similar compounds, two primary areas of potential bioactivity for this compound derivatives emerge: anticancer and antimicrobial activities.

Anticancer Potential

The presence of a bromine atom in an aromatic structure is often associated with enhanced cytotoxic activity against cancer cell lines. Studies on other bromo-substituted aromatic compounds, such as benzofurans and bromophenols, have demonstrated significant anticancer potential.[1][2] This has been attributed to the ability of the bromine atom to participate in halogen bonding and to increase the lipophilicity of the molecule, thereby facilitating its transport across cellular membranes.

For instance, certain halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have shown promising activity against various human cancer cell lines, including lung (A549) and liver (HepG2) cancer cells.[1] Notably, bromo-substituted derivatives often exhibit greater cytotoxic potential compared to their chloro- counterparts.[1] This suggests that incorporating a bromine atom at the 3-position of the methyl 6-amino-2-methylbenzoate scaffold could be a promising strategy for developing novel anticancer agents.

Derivatives of bromophenols have also been shown to inhibit the viability and induce apoptosis in leukemia K562 cells.[2][3] These findings underscore the potential of bromo-substituted aromatic compounds as a source of new anticancer drug candidates.

Table 1: Comparative Anticancer Activity of Structurally Related Bromo-Substituted Aromatic Compounds

Compound ClassCancer Cell LineReported Activity (IC50)Reference
Halogenated Benzofuran DerivativesA549 (Lung Cancer)6.3 ± 2.5 µM (Chloro-derivative)[1]
HepG2 (Liver Cancer)3.8 ± 0.5 µM (Bromo-derivative)[1]
SW620 (Colon Cancer)10.8 ± 0.9 µM (Bromo-derivative)[1]
Bromophenol DerivativesK562 (Leukemia)Inhibition of viability and apoptosis induction[2][3]
2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazoleHCT-116 (Colon Carcinoma)Strong cytotoxicity[4]
Hep-G2 (Hepatocellular Carcinoma)Strong cytotoxicity[4]
Antimicrobial Activity

The 2-aminobenzothiazole scaffold, which shares the feature of an amino group attached to a substituted benzene ring, is present in compounds with a broad spectrum of antimicrobial activities.[5] Derivatives of 2-aminobenzothiazole have shown activity against both Gram-positive and Gram-negative bacteria.[6] Similarly, Schiff bases derived from 4-aminobenzoic acid have demonstrated antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA), as well as antifungal properties.[7][8]

These findings suggest that derivatives of this compound, particularly those where the amino group is modified to form Schiff bases or incorporated into heterocyclic systems, could exhibit significant antimicrobial properties. The presence of the bromine atom might further enhance this activity.

Table 2: Comparative Antimicrobial Activity of Structurally Related Amino-Substituted Aromatic Compounds

Compound ClassMicroorganismReported ActivityReference
Substituted 2-AminobenzothiazolesStaphylococcus aureus, Bacillus cereusGood antibacterial activity[6]
Escherichia coli, Pseudomonas aeruginosaGood antibacterial activity[6]
Aspergillus niger, Candida albicansSignificant antifungal activity[6]
4-Aminobenzoic Acid Schiff BasesMethicillin-resistant Staphylococcus aureusMIC from 15.62 µM[7][8]
FungiMIC of ≥ 7.81 µM[7][8]

Experimental Protocols for Biological Evaluation

To rigorously assess the biological activities of novel this compound derivatives, standardized and validated experimental protocols are essential.

Protocol 1: Evaluation of Anticancer Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9][10] It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into purple formazan crystals.[9]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/mL) and incubate overnight to allow for cell attachment.[11][12]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.[12]

  • MTT Addition: After incubation, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[11]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[9][11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cancer cells in 96-well plate C Add compounds to cells and incubate A->C B Prepare serial dilutions of test compounds B->C D Add MTT solution and incubate C->D E Add solubilizing agent D->E F Measure absorbance at 570 nm E->F G Calculate IC50 values F->G

Caption: Workflow for assessing anticancer activity using the MTT assay.

Protocol 2: Evaluation of Antimicrobial Activity

Standardized methods for antimicrobial susceptibility testing, such as broth microdilution and disk diffusion, are crucial for determining the minimum inhibitory concentration (MIC) of a compound.[13][14][15]

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.[14][16]

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[13]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 16-20 hours.[14]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[13]

This qualitative method assesses the susceptibility of a microorganism to an antimicrobial agent impregnated on a paper disk.[14][15]

Step-by-Step Methodology:

  • Agar Plate Preparation: Prepare a Mueller-Hinton agar plate.

  • Inoculation: Evenly spread a standardized inoculum of the test microorganism onto the agar surface.

  • Disk Application: Aseptically place paper disks impregnated with a known concentration of the test compound onto the inoculated agar surface.

  • Incubation: Incubate the plate at an appropriate temperature for 16-24 hours.[14]

  • Zone of Inhibition Measurement: Measure the diameter of the zone of no growth around each disk. The size of the zone is indicative of the antimicrobial activity.

Antimicrobial_Susceptibility_Testing cluster_broth Broth Microdilution Method cluster_disk Disk Diffusion Method A Prepare serial dilutions of compounds in 96-well plate B Inoculate wells with microbial suspension A->B C Incubate plates B->C D Determine Minimum Inhibitory Concentration (MIC) C->D E Inoculate agar plate with microbe F Apply compound-impregnated disks E->F G Incubate plate F->G H Measure zone of inhibition G->H

Caption: Overview of antimicrobial susceptibility testing methodologies.

Structure-Activity Relationship (SAR) Insights and Future Directions

While direct SAR studies on this compound derivatives are not yet available, some general principles can be inferred from related compound classes. For instance, in many bioactive scaffolds, the nature and position of substituents on the aromatic ring significantly influence activity.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives. Key modifications could include:

  • Derivatization of the amino group: Acylation, sulfonylation, or incorporation into heterocyclic rings could modulate the compound's electronic properties and hydrogen bonding capacity.

  • Modification of the bromo substituent: Suzuki or Stille coupling reactions could be employed to introduce a variety of aryl or heteroaryl groups, expanding the chemical space and potentially interacting with different biological targets.

  • Transformation of the methyl ester: Conversion to amides with diverse amines could enhance biological activity and improve pharmacokinetic properties.

A comprehensive screening of these derivatives against a panel of cancer cell lines and microbial strains will be crucial to identify lead compounds for further optimization. Subsequent mechanistic studies will then be necessary to elucidate their modes of action.

Conclusion

The this compound scaffold holds considerable promise as a template for the development of novel therapeutic agents. By drawing parallels with structurally related compounds that have demonstrated significant anticancer and antimicrobial activities, this guide provides a framework for the rational design and biological evaluation of new derivatives. The detailed experimental protocols outlined herein offer a practical starting point for researchers to explore the therapeutic potential of this intriguing class of molecules. Through systematic investigation and a thorough understanding of structure-activity relationships, it is anticipated that derivatives of this compound will emerge as valuable leads in the ongoing quest for new and effective drugs.

References

A Comparative Guide to Catalysts for Cross-Coupling Reactions with Brominated Anilines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic modification of aromatic amines is a foundational element of modern synthetic chemistry. Brominated anilines, in particular, are versatile building blocks, offering a reactive handle for forging new carbon-carbon and carbon-nitrogen bonds through transition metal-catalyzed cross-coupling reactions. The choice of catalyst for these transformations is paramount, profoundly influencing reaction efficiency, substrate scope, and overall cost-effectiveness.

This guide provides an in-depth comparative analysis of common catalytic systems for the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions involving brominated anilines. By delving into the nuances of catalyst selection, supported by experimental data and mechanistic insights, this document aims to empower researchers to make informed decisions in their synthetic endeavors.

The Challenge and Opportunity of Brominated Anilines

Brominated anilines present a unique set of challenges and opportunities in cross-coupling reactions. The bromine atom offers a good balance of reactivity, being more readily activated than chlorine but often allowing for more selective transformations compared to iodine.[1] The presence of the amine functionality can be both beneficial and detrimental. It can coordinate to the metal center, influencing the catalytic cycle, and in some cases, leading to catalyst inhibition.[2] However, this coordination can also be harnessed to direct reactions or modulate catalyst activity. Understanding these electronic and steric effects is crucial for optimizing reaction conditions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of biaryl structures, a common motif in pharmaceuticals and organic materials.[3] The choice between palladium and nickel catalysts for this transformation with brominated anilines is often a trade-off between versatility and cost.

Palladium Catalysts: The Workhorse of Suzuki-Miyaura Reactions

Palladium complexes are the most extensively studied and utilized catalysts for Suzuki-Miyaura couplings. Their high efficiency and broad functional group tolerance make them a reliable choice for a wide range of brominated aniline substrates.[4]

A variety of palladium sources can be employed, with palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) being common precursors.[5][6] The choice of ligand is critical in tuning the reactivity and stability of the palladium catalyst. Bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), have proven to be particularly effective in promoting the coupling of challenging substrates.[4]

Comparative Performance of Palladium Catalysts for the Suzuki-Miyaura Coupling of 4-Bromoaniline with Phenylboronic Acid:

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
Pd(OAc)₂ / Ligand-freeK₂CO₃DMF/H₂O1002952[5]
Pd(PPh₃)₄K₃PO₄1,4-Dioxane10012855[6]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001981[4]

As the data suggests, ligand-free systems can be highly effective under certain conditions, offering a cost-effective alternative.[5] However, for more challenging substrates or to achieve higher turnover numbers, the use of sophisticated phosphine ligands is often necessary.[4]

Nickel Catalysts: An Emerging, Cost-Effective Alternative

Nickel catalysts have gained significant attention as a more sustainable and economical alternative to palladium for Suzuki-Miyaura reactions.[7] While often requiring higher catalyst loadings and temperatures, nickel catalysts can exhibit unique reactivity, particularly with heteroaryl substrates.[7]

A key difference between palladium and nickel lies in their sensitivity to electronic effects and coordinating functional groups. Palladium-catalyzed reactions are largely governed by electronic effects, whereas nickel catalysis is more sensitive to the presence of coordinating groups on the substrate.[8] This can be a double-edged sword, as it can lead to catalyst inhibition but also offers opportunities for selective transformations.

Conceptual Comparison: Palladium vs. Nickel in Suzuki-Miyaura Coupling

FeaturePalladium CatalysisNickel Catalysis
Cost HigherLower
Reactivity Generally high and versatileCan be highly active, sometimes with different selectivity
Sensitivity Dominated by electronic effectsSensitive to coordinating functional groups
Reaction Conditions Often milderMay require higher temperatures and catalyst loadings
Mechanistic Nuances Well-understood Pd(0)/Pd(II) cycleCan involve Ni(I) and Ni(III) intermediates, more complex mechanisms

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines, which are prevalent in pharmaceuticals and agrochemicals.[9][10] This reaction allows for the coupling of an aryl halide, such as a brominated aniline, with a primary or secondary amine.

Palladium-Catalyzed Buchwald-Hartwig Amination

Palladium catalysts, particularly those supported by bulky, electron-rich phosphine ligands like Xantphos and the Buchwald family of ligands, have demonstrated exceptional performance in the amination of brominated anilines.[11] The choice of base is also a critical parameter, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or weaker bases like potassium phosphate (K₃PO₄) being commonly employed, depending on the substrate's functional group tolerance.[1][11]

Representative Protocol for Palladium-Catalyzed Buchwald-Hartwig Amination of 4-Bromoaniline:

  • In a dry Schlenk flask under an inert atmosphere, combine 4-bromoaniline (1.0 mmol), palladium(II) acetate (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).[1]

  • Add aniline (1.2 mmol) followed by 5 mL of anhydrous toluene.[1]

  • Seal the flask and stir the reaction mixture vigorously at 100°C for 12-24 hours.[1]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and wash with saturated aqueous sodium bicarbonate solution and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.

Nickel-Catalyzed Buchwald-Hartwig Amination: A New Frontier

Nickel-catalyzed C-N cross-coupling has emerged as a promising alternative to palladium-based systems.[12] These reactions can be promoted by visible light and employ simple additives like tert-butylamine, which can act as both a ligand and a base.[12] While still a developing area, nickel catalysis offers the potential for more sustainable and cost-effective amination reactions.

Heck Reaction: The Power of Olefin Arylation

The Heck reaction, the palladium-catalyzed coupling of an aryl halide with an alkene, is a cornerstone of C-C bond formation, enabling the synthesis of substituted alkenes.[13][14]

Palladium-Catalyzed Heck Reaction of Brominated Anilines

The Heck reaction of brominated anilines typically employs a palladium(II) acetate catalyst in the presence of a phosphine ligand and a base, such as triethylamine.[15] The reaction is versatile, accommodating a wide range of alkene coupling partners.

Comparative Data for the Heck Reaction of Various Aryl Bromides with Styrene:

Aryl BromideCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
BromobenzenePd(OAc)₂ / PPh₃Et₃NDMF10095[15]
4-BromoanisolePd(OAc)₂ / PPh₃Et₃NDMF10092[15]
4-BromoanilinePd(OAc)₂ / PPh₃Et₃NDMF10085[15]

The data indicates that electron-donating groups, such as the amino group in 4-bromoaniline, can slightly decrease the reaction yield compared to unsubstituted or electron-rich aryl bromides. This is likely due to the coordination of the aniline to the palladium center, which can affect the catalytic cycle.

Nickel-Catalyzed Heck Reactions: Mechanistic Considerations

While less common than their palladium counterparts, nickel-catalyzed Heck reactions have been investigated.[16] Mechanistic studies suggest that while the overall catalytic cycle is similar to that of palladium, the energy barriers for oxidative addition and olefin insertion are lower for nickel.[16] However, β-hydride elimination is more efficient in palladium systems, which can lead to differences in selectivity.[16]

Mechanistic Insights and Experimental Workflows

A deeper understanding of the catalytic cycles and experimental workflows is essential for troubleshooting and optimizing cross-coupling reactions.

Catalytic Cycles

The generalized catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions illustrate the key steps of oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-Br) Ar-Pd(II)(Ar')L_n Ar-Pd(II)(Ar')L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(Ar')L_n Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(Ar')L_n->Pd(0)L_n Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L_n->Ar-Ar' Product Buchwald_Hartwig_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-Br) Ar-Pd(II)(NR'R'')L_n Ar-Pd(II)(NR'R'')L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(NR'R'')L_n Amine Coordination & Deprotonation Ar-Pd(II)(NR'R'')L_n->Pd(0)L_n Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(NR'R'')L_n->Ar-NR'R'' Product Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Reactants Brominated Aniline Coupling Partner Setup Assemble Reaction (Inert Atmosphere) Reactants->Setup Catalyst Catalyst Precursor & Ligand Catalyst->Setup Base_Solvent Base & Solvent Base_Solvent->Setup Heating Heating & Stirring Setup->Heating Monitoring Monitor Progress (TLC/GC/LCMS) Heating->Monitoring Quench Quench Reaction Monitoring->Quench Completion Extraction Extraction Quench->Extraction Purification Purification (Chromatography) Extraction->Purification Analysis Characterization (NMR, MS) Purification->Analysis

References

Benchmarking the efficiency of different purification methods for substituted aminobenzoates

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the primary methods for purifying substituted aminobenzoates, a critical class of compounds in the pharmaceutical and chemical industries. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of protocols to offer a comprehensive analysis of recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC). Through a detailed case study of ethyl 4-aminobenzoate (Benzocaine), we will explore the nuances of each technique, focusing on the critical parameters of purity, yield, cost, and time efficiency. Our objective is to equip you with the expert insights necessary to make informed decisions for your specific purification challenges.

Introduction: The Critical Role of Purity in Aminobenzoate Applications

Substituted aminobenzoates are foundational building blocks in the synthesis of a wide array of active pharmaceutical ingredients (APIs), including local anesthetics like benzocaine, as well as various dyes and agrochemicals.[1] The purity of these intermediates is not merely a matter of regulatory compliance; it is a fundamental determinant of the safety, efficacy, and stability of the final product. Impurities, which can include unreacted starting materials, byproducts, or degradation products, can have significant pharmacological or toxicological effects, and their presence can compromise the integrity of downstream processes. Consequently, the selection of an appropriate purification strategy is a critical step in the synthetic workflow.

This guide will dissect the three most common laboratory-scale purification techniques, evaluating their performance through the lens of a practical, real-world example: the purification of crude ethyl 4-aminobenzoate.

The Case Study: Purification of Crude Ethyl 4-Aminobenzoate

To provide a tangible and objective comparison, we will consider the purification of 5 grams of crude ethyl 4-aminobenzoate, synthesized via the Fischer esterification of p-aminobenzoic acid and ethanol. The crude product is assumed to have an initial purity of 85%, with the primary impurities being unreacted p-aminobenzoic acid and residual polymerization byproducts.

Method 1: Recrystallization

Recrystallization is a cornerstone technique for the purification of solid organic compounds, predicated on the principle of differential solubility of the desired compound and its impurities in a given solvent at varying temperatures.[2][3]

The Science Behind Recrystallization

The ideal solvent for recrystallization is one in which the target compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities are either highly soluble or insoluble at all temperatures.[3] For ethyl 4-aminobenzoate, a mixture of ethanol and water is a commonly employed solvent system.[4] The compound is readily soluble in hot ethanol, and the addition of water as an anti-solvent reduces its solubility, promoting crystallization upon cooling. The slow formation of a crystal lattice inherently excludes mismatched impurity molecules, leading to a significant increase in purity.[5][6]

Experimental Protocol: Recrystallization of Ethyl 4-Aminobenzoate
  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve 5.0 g of crude ethyl 4-aminobenzoate in the minimum amount of hot 95% ethanol (approximately 15-20 mL) by heating on a hot plate with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: To the hot solution, add warm water dropwise until the solution becomes faintly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 50:50 ethanol/water solution.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40 °C) to a constant weight.

Recrystallization_Workflow A Dissolve crude product in hot ethanol B Add hot water (anti-solvent) to turbidity A->B Induce saturation C Slow cooling to room temp. B->C Promote crystal growth D Ice bath cooling C->D Maximize yield E Vacuum filtration D->E Isolate crystals F Wash with ice-cold solvent E->F Remove soluble impurities G Dry purified crystals F->G Final product Column_Chromatography_Workflow A Pack column with silica gel B Dry load crude sample A->B Prepare for separation C Elute with solvent gradient B->C Start separation D Collect fractions C->D Isolate components E Analyze fractions by TLC D->E Identify product F Combine pure fractions E->F Pool pure product G Evaporate solvent F->G Final isolation Prep_HPLC_Workflow A Prepare mobile phase & sample B Inject sample onto column A->B Load system C Gradient elution B->C Start separation D Monitor with UV detector C->D Detect compounds E Automated fraction collection D->E Isolate peaks F Pool pure fractions E->F Combine product G Evaporate solvents F->G Final isolation

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 6-amino-3-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As a key intermediate in pharmaceutical research and development, Methyl 6-amino-3-bromo-2-methylbenzoate demands rigorous adherence to safety and disposal protocols. This guide provides an in-depth, procedural framework for its proper management, from point of generation to final disposal. The protocols outlined here are designed to ensure laboratory safety, maintain regulatory compliance, and protect environmental integrity.

Part 1: Hazard Profile and Essential Personal Protective Equipment (PPE)

Understanding the specific hazards of a chemical is the foundation of its safe handling and disposal. This compound is classified with several key hazard statements that dictate the necessary protective measures.

Table 1: GHS Hazard Profile for this compound [1]

Hazard CodeStatementPictogramSignal Word
H302Harmful if swallowedGHS07Warning
H315Causes skin irritationGHS07Warning
H319Causes serious eye irritationGHS07Warning
H335May cause respiratory irritationGHS07Warning

Mandatory PPE Protocol:

Based on this hazard profile, the following PPE is mandatory when handling this compound in any capacity, including disposal:

  • Eye and Face Protection: Chemical splash goggles conforming to ANSI Z87.1 standards are required to protect against eye irritation (H319)[2][3].

  • Skin Protection: A fully buttoned laboratory coat and nitrile gloves are essential to prevent skin contact and irritation (H315)[2][4]. Gloves must be inspected for integrity before each use.

  • Respiratory Protection: All handling and disposal procedures should ideally be conducted within a certified chemical fume hood to mitigate the risk of inhaling dust, which can cause respiratory irritation (H335)[4][5][6].

Part 2: The Core Principle: Segregation of Halogenated Waste

The most critical step in the proper disposal of this compound is its classification. Due to the presence of a bromine atom, this compound is a halogenated organic compound .[7] This classification is paramount because halogenated wastes require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts like dioxins and furans.[8][9]

Causality: Co-mingling halogenated and non-halogenated waste streams can lead to dangerous reactions and complicates the disposal process, often resulting in significant compliance violations and increased costs.[10] Therefore, this compound must never be mixed with non-halogenated organic waste.[5][7][11]

Part 3: Step-by-Step Disposal and Collection Protocol

This protocol applies to the routine collection of waste this compound, including residual amounts, contaminated consumables (e.g., weighing paper, gloves), and rinsates.

1. Designate a Satellite Accumulation Area (SAA):

  • In accordance with EPA guidelines, all hazardous waste must be accumulated at or near its point of generation in a designated SAA.[12][13][14] This area must be under the control of laboratory personnel.

2. Select a Compatible Waste Container:

  • Use a container made of a material chemically compatible with the waste, such as high-density polyethylene (HDPE).[11][13]

  • The container must have a secure, leak-proof screw cap to prevent spills and the release of vapors.[12][13]

3. Proper Labeling:

  • The container must be labeled before any waste is added.

  • The label must clearly state:

    • The words "Hazardous Waste"[5][14]

    • The full chemical name: "Waste this compound"

    • A clear indication of the hazards (e.g., "Irritant," "Harmful")[14]

4. Waste Collection:

  • Carefully transfer solid waste into the designated container using a funnel or other appropriate tools to avoid contaminating the container's exterior.

  • Collect any solvent (e.g., acetone) used to rinse contaminated glassware in the same designated halogenated waste container.[5]

  • Keep the container closed at all times except when adding waste.[11][13] Do not fill the container beyond 90% capacity to allow for expansion.[13]

5. Arranging for Final Disposal:

  • Once the container is full or waste is no longer being generated, ensure the cap is tightly sealed.

  • Follow your institution's specific procedures to arrange for pickup by the Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[5][12]

Part 4: Emergency Protocol: Minor Spill Cleanup

Laboratory personnel who are properly trained and equipped can effectively manage minor spills (less than one pound of solid material).[15]

Step 1: Alert and Isolate

  • Immediately alert others in the laboratory of the spill.[16][17]

  • Isolate the area to prevent others from walking through the spilled material.[16][18]

Step 2: Don Appropriate PPE

  • Put on all required PPE as detailed in Part 1, including safety goggles, a lab coat, and double-gloving with nitrile gloves if possible.[15][17]

Step 3: Contain the Spill

  • Carefully scoop the bulk of the spilled solid material into a polyethylene bag or a designated waste container.[15][18] Crucially, perform this action gently to avoid creating airborne dust. [15][18]

Step 4: Decontaminate the Area

  • Once the bulk solid is removed, wet a spill pad or paper towel with water and wipe the contaminated area, working from the outside of the spill inward.[15][18]

  • Place the used pads and towels into the same polyethylene bag as the spilled solid.[15][18]

Step 5: Package and Label the Waste

  • Seal the bag securely with tape.[15][18]

  • Attach a completed hazardous waste label to the bag, identifying the contents as "Spill Debris: this compound."[15]

Step 6: Final Steps

  • Decontaminate any tools used during the cleanup (e.g., scoop) and wash your hands thoroughly.[15]

  • Contact your institution's EHS office for pickup of the spill waste.

  • Restock any items used from your laboratory's spill kit.[17]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for managing waste this compound.

Caption: Disposal workflow for this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.